molecular formula C18H23N3O6 B038517 Imidaprilat-d3 CAS No. 120294-09-9

Imidaprilat-d3

Cat. No.: B038517
CAS No.: 120294-09-9
M. Wt: 377.4 g/mol
InChI Key: VFAVNRVDTAPBNR-UHFFFAOYSA-N
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Description

Imidaprilat-d3, also known as this compound, is a useful research compound. Its molecular formula is C18H23N3O6 and its molecular weight is 377.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(2-(N-(1-Carboxy-3-phenylpropyl)amino)propionyl)-1-methyl-2-oxoimidazolidine-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Imidazolidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O6/c1-11(15(22)21-14(17(25)26)10-20(2)18(21)27)19-13(16(23)24)9-8-12-6-4-3-5-7-12/h3-7,11,13-14,19H,8-10H2,1-2H3,(H,23,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFAVNRVDTAPBNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C(CN(C1=O)C)C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3057850
Record name Imidaprilat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3057850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120294-09-9, 89371-44-8
Record name Imidaprilat
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120294099
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidaprilat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3057850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Role of Imidaprilat-d3 in Pharmacokinetic Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical role of Imidaprilat-d3 as a stable isotope-labeled internal standard in the pharmacokinetic analysis of Imidaprilat. The use of such standards is paramount for generating robust, reliable, and reproducible data in bioanalytical studies, particularly those supporting drug development and regulatory submissions.

The Imperative for Internal Standards in Pharmacokinetics

In pharmacokinetic (PK) studies, accurate quantification of a drug and its metabolites in biological matrices like plasma or urine is essential to understand its absorption, distribution, metabolism, and excretion (ADME). However, the complexity of these matrices and the multi-step nature of the analytical process introduce significant potential for variability. Internal standards (IS) are indispensable tools added at a known concentration to calibration standards, quality control samples, and study samples to correct for this variability.[1]

Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the "gold standard" in quantitative mass spectrometry-based bioanalysis.[1] This is because their physicochemical properties are nearly identical to the analyte of interest, differing only in mass.[1] This near-identical nature ensures that the IS and the analyte behave similarly during sample extraction, chromatography, and ionization, thus providing the most accurate correction for potential errors.

This compound: The Ideal Internal Standard for Imidaprilat Analysis

Imidapril is an angiotensin-converting enzyme (ACE) inhibitor that is hydrolyzed in the body to its active metabolite, Imidaprilat.[2][3][4][5] Pharmacokinetic studies of Imidapril therefore require the accurate measurement of Imidaprilat concentrations. This compound is the deuterated analog of Imidaprilat, where three hydrogen atoms have been replaced by deuterium atoms. This mass difference allows it to be distinguished from the unlabeled analyte by a mass spectrometer, while its chemical behavior remains virtually identical.

The primary advantages of using this compound as an internal standard include:

  • Correction for Matrix Effects: Biological matrices can suppress or enhance the ionization of an analyte in the mass spectrometer source, a phenomenon known as the matrix effect.[6] Since this compound co-elutes with Imidaprilat and has the same ionization efficiency, it experiences the same matrix effects, allowing for accurate normalization of the analyte signal.[1]

  • Compensation for Extraction Recovery: During sample preparation, some of the analyte may be lost. This compound will be lost to the same extent as Imidaprilat, ensuring that the ratio of their signals remains constant and the calculated concentration of the analyte is accurate.[1][7]

  • Correction for Instrumental Variability: Minor variations in injection volume or instrument response can affect the measured signal. The use of an internal standard corrects for these fluctuations.[7]

Representative Pharmacokinetic Data for Imidaprilat

While specific studies detailing the use of this compound are not publicly available, the following table summarizes representative pharmacokinetic parameters for Imidaprilat from studies on the administration of Imidapril. These are the types of quantitative data that would be generated in a study employing this compound as an internal standard.

ParameterValue (Mean ± SD)ConditionsReference
Cmax 19.9 ± 4.5 ng/mL10 mg single oral dose in healthy volunteers[1]
Tmax 6.8 ± 1.3 h10 mg single oral dose in healthy volunteers[1]
AUC(0-24h) 215 ± 48 ng·h/mL10 mg single oral dose in healthy volunteers[1]
Half-life (t½) 7.9 ± 1.5 h10 mg single oral dose in healthy volunteers[1]
Cmax (steady state) 20.4 ± 6.3 ng/mL10 mg once daily for 4 weeks in hypertensive patients[1]
AUC(0-24h) (steady state) 240 ± 71 ng·h/mL10 mg once daily for 4 weeks in hypertensive patients[1]

Experimental Protocol: A Representative LC-MS/MS Method

The following is a detailed, representative experimental protocol for the quantification of Imidaprilat in human plasma using this compound as an internal standard. This protocol is synthesized from best practices in bioanalytical method development.

Sample Preparation (Solid-Phase Extraction)
  • To 200 µL of human plasma, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex mix for 10 seconds.

  • Add 200 µL of 4% phosphoric acid and vortex mix.

  • Condition a mixed-mode cation exchange solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetate buffer (pH 4.0) followed by 1 mL of methanol.

  • Elute the analyte and internal standard with 1 mL of a 5% ammonia in methanol solution.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

Liquid Chromatography Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 10% B, increase to 90% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Imidaprilat) m/z 378.2 → 206.1
MRM Transition (this compound) m/z 381.2 → 209.1
Collision Energy Optimized for the specific instrument
Dwell Time 100 ms

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for a pharmacokinetic study utilizing this compound and the logical relationship of using a stable isotope-labeled internal standard.

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_analysis Sample Analysis cluster_data_processing Data Processing & PK Analysis dosing Dosing blood_sampling Blood Sampling at Timed Intervals dosing->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep is_addition Addition of this compound (IS) plasma_prep->is_addition extraction Solid-Phase Extraction is_addition->extraction lcms_analysis LC-MS/MS Analysis extraction->lcms_analysis peak_integration Peak Integration (Analyte & IS) lcms_analysis->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc conc_calc Calculate Concentration from Calibration Curve ratio_calc->conc_calc pk_params Pharmacokinetic Parameter Calculation conc_calc->pk_params report report pk_params->report Final Report logical_relationship cluster_result Result analyte_extraction Variable Extraction Recovery analyte_matrix Matrix Effects (Ion Suppression/Enhancement) ratio Constant Peak Area Ratio (Analyte/IS) analyte_extraction->ratio analyte_instrument Instrumental Variability analyte_matrix->ratio analyte_instrument->ratio is_extraction Identical Variable Extraction Recovery is_matrix Identical Matrix Effects is_extraction->ratio is_instrument Identical Instrumental Variability is_matrix->ratio is_instrument->ratio accurate_quant Accurate Quantification ratio->accurate_quant

References

An In-depth Technical Guide to the Physical and Chemical Properties of Imidaprilat-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Imidaprilat-d3, a deuterated analog of Imidaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Imidapril. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

Core Physical and Chemical Properties

This compound is a stable, isotopically labeled form of Imidaprilat. The incorporation of three deuterium atoms provides a distinct mass signature, making it an ideal internal standard for quantitative bioanalytical assays using mass spectrometry.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Chemical Name (4S)-3-{(2S)-2-[N-((1S)-1-Carboxy-3-phenyl-d3-propyl)amino]propionyl}-1-methyl-2-oxoimidazolidine-4-carboxylic Acid[1]
Molecular Formula C₁₈H₂₀D₃N₃O₆[1]
Molecular Weight 380.42 g/mol [1]
CAS Number 1356019-69-6[1]
Appearance White to Off-White Solid[1]
Melting Point 239-241 °C[2]
Solubility Soluble in Water, DMSO (with heating), and Methanol (slightly)[2]
XLogP3-AA -1.4[3]
Storage Recommended at -20°C for long-term storage[2]

Mechanism of Action and Signaling Pathway

Imidaprilat, the non-deuterated parent compound, is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[4] ACE is a key enzyme in the Renin-Angiotensin System (RAS), a critical pathway for regulating blood pressure and fluid balance.[5][6][7][8][9][10][11][12] By inhibiting ACE, Imidaprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[5][6][10][11][12] This inhibition leads to vasodilation and a reduction in blood pressure.

The signaling pathway of the Renin-Angiotensin System and the mechanism of action of ACE inhibitors are depicted in the following diagram.

Renin-Angiotensin System Figure 1: Renin-Angiotensin System and ACE Inhibition cluster_key Legend Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) Imidaprilat_d3 This compound (ACE Inhibitor) Imidaprilat_d3->ACE Inhibits key_substrate Substrate/Peptide key_enzyme Enzyme key_effect Physiological Effect key_inhibitor Inhibitor

Caption: Renin-Angiotensin System and ACE Inhibition by this compound.

Experimental Protocols

Synthesis and Purification

The synthesis of this compound would likely involve the use of a deuterated starting material in a multi-step organic synthesis process. General methods for introducing deuterium into molecules include halogen/deuterium exchange and reductive deuteration.[13] The purification of the final product would likely employ standard techniques such as chromatography (e.g., HPLC) to ensure high isotopic and chemical purity, as isotopic mixtures are often inseparable using common purification techniques.[14]

Analytical Methodology: High-Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS)

A sensitive and specific assay for the determination of Imidapril and its active metabolite, Imidaprilat, in human plasma has been developed using HPLC-ESI-MS/MS.[15] This method can be adapted for the analysis of this compound.

Sample Preparation:

  • Deproteinization: Plasma samples are first deproteinized.

  • Solid-Phase Extraction (SPE): Imidaprilat and its deuterated analog are isolated from the plasma matrix using a solid-phase extraction cartridge (e.g., OASIS HLB).[15]

  • Elution and Reconstitution: The compounds are eluted from the cartridge, the eluent is evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the HPLC system.[15]

Chromatographic and Mass Spectrometric Conditions:

  • HPLC Column: A semi-micro ODS (Octadecylsilane) column is used for separation.[15]

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and 0.05% (v/v) formic acid in water (e.g., 1:3, v/v).[15]

  • Ionization: Electrospray ionization (ESI) in the positive or negative ion mode is employed.

  • Mass Spectrometry: A tandem mass spectrometer is used for detection and quantification. Selected ion monitoring (SIM) is performed using specific precursor-to-product ion transitions for Imidaprilat and this compound. For Imidaprilat, the transition m/z 378 → 206 has been reported.[15] The corresponding transition for this compound would be expected at m/z 381 → 209, accounting for the three deuterium atoms.

The workflow for a typical bioanalytical method using this compound as an internal standard is illustrated below.

Experimental_Workflow Figure 2: Bioanalytical Workflow using this compound cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add this compound (Internal Standard) Plasma_Sample->Add_IS Deproteinization Protein Precipitation Add_IS->Deproteinization SPE Solid-Phase Extraction Deproteinization->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation Reconstitution->HPLC MSMS Tandem Mass Spectrometry (MS/MS) Detection HPLC->MSMS Quantification Quantification of Analyte (Imidaprilat) MSMS->Quantification

Caption: Bioanalytical Workflow for Quantification of Imidaprilat.

Stability and Storage

This compound is supplied as a solid and should be stored at -20°C for long-term stability.[2] While specific stability studies for this compound are not publicly available, general considerations for deuterated compounds suggest that they are stable under recommended storage conditions. Care should be taken to avoid repeated freeze-thaw cycles and exposure to moisture. For solutions, the choice of solvent and pH can impact stability, and it is advisable to prepare fresh solutions for analysis.

Conclusion

This compound is a critical tool for researchers and drug development professionals studying the pharmacokinetics and metabolism of Imidapril. Its well-defined physical and chemical properties, coupled with its role as a stable isotope-labeled internal standard, enable accurate and precise quantification in complex biological matrices. The provided information on its mechanism of action and a representative analytical workflow offers a solid foundation for its application in advanced pharmaceutical research.

References

Imidaprilat-d3: A Technical Overview for Advanced Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Imidaprilat-d3, a deuterated analog of Imidaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Imidapril. This document furnishes its core chemical identifiers, a summary of relevant pharmacokinetic data, a detailed experimental protocol for its quantification, and a visualization of its mechanism of action within the renin-angiotensin system.

Core Compound Identifiers

This compound is primarily utilized as an internal standard in pharmacokinetic and metabolic studies of Imidapril and its active form, Imidaprilat. Its deuteration provides a distinct mass spectrometric signature, enabling precise quantification in biological matrices.

IdentifierValue
CAS Number 1356019-69-6
Molecular Formula C₁₈H₂₀D₃N₃O₆[1]
Molecular Weight 380.41 g/mol [1]
Synonyms (4S)-3-{(2S)-2-[N-((1S)-1-Carboxy-3-phenyl-d3-propyl)amino]propionyl}-1-methyl-2-oxoimidazolidine-4-carboxylic Acid, Imidapril Diacid-d5

Mechanism of Action: Inhibition of the Renin-Angiotensin System

Imidapril is a prodrug that is hydrolyzed in the liver to its active metabolite, Imidaprilat. Imidaprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure and cardiovascular homeostasis.

By inhibiting ACE, Imidaprilat prevents the conversion of angiotensin I to angiotensin II. Angiotensin II is a powerful vasoconstrictor and also stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention. The inhibition of angiotensin II formation leads to vasodilation, reduced peripheral vascular resistance, and a decrease in blood pressure.

The following diagram illustrates the signaling pathway of the renin-angiotensin system and the point of inhibition by Imidaprilat.

RAS_Pathway cluster_blood_vessel Blood Vessel cluster_kidney Kidney cluster_adrenal Adrenal Gland cluster_effects Physiological Effects Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE Angiotensin-Converting Enzyme (ACE) Aldosterone Aldosterone Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction ACE->Angiotensin_II Cleavage Imidaprilat Imidaprilat Imidaprilat->ACE Inhibition Renin Renin Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Na_H2O_Retention->Blood_Pressure

Fig. 1: Renin-Angiotensin System and Imidaprilat Inhibition.

Pharmacokinetic Data of Imidapril and Imidaprilat

The following tables summarize key pharmacokinetic parameters of Imidapril and its active metabolite, Imidaprilat, in humans.

Table 1: Pharmacokinetic Parameters of Imidapril

ParameterValue
Time to Peak Plasma Concentration (Tmax) ~2 hours
Elimination Half-life (t½) ~2 hours
Protein Binding 85%
Excretion ~40% urine, ~50% feces

Table 2: Pharmacokinetic Parameters of Imidaprilat

ParameterValue
Time to Peak Plasma Concentration (Tmax) ~7 hours
Initial Elimination Half-life (t½) 7-9 hours
Terminal Elimination Half-life (t½) >24 hours
Absolute Bioavailability ~42%
Protein Binding 53%

Experimental Protocol: Quantification of Imidapril and Imidaprilat in Human Plasma

This section details a validated method for the simultaneous determination of Imidapril and Imidaprilat in human plasma using High-Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS). This compound would serve as the internal standard in this assay.

1. Sample Preparation

  • Deproteinization: To a plasma sample, add a suitable protein precipitating agent (e.g., acetonitrile).

  • Solid-Phase Extraction (SPE):

    • Condition an OASIS HLB SPE cartridge.

    • Load the supernatant from the deproteinization step onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute Imidapril and Imidaprilat with an appropriate solvent.

  • Evaporation and Reconstitution:

    • Evaporate the eluent to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

2. HPLC-ESI-MS/MS Analysis

  • HPLC System: A standard HPLC system equipped with a semi-micro ODS column.

  • Mobile Phase: Acetonitrile and 0.05% (v/v) formic acid in a 1:3 (v/v) ratio.[1]

  • Mass Spectrometry: A tandem mass spectrometer with an electrospray ionization source.

  • Detection: Selected Ion Monitoring (SIM) using the following precursor-to-product ion transitions:

    • Imidapril: m/z 406 → 234[1]

    • Imidaprilat: m/z 378 → 206[1]

    • This compound (Internal Standard): A corresponding shifted m/z would be monitored.

3. Calibration and Quantification

  • Prepare a calibration curve using known concentrations of Imidapril and Imidaprilat in blank plasma.

  • The linearity of the assay is typically confirmed in the range of 0.2 to 50 ng/mL.[1]

  • Quantify the analytes in the unknown samples by comparing their peak area ratios to the internal standard against the calibration curve.

The following diagram outlines the experimental workflow for this analytical method.

HPLC_Workflow start Start: Human Plasma Sample deproteinization 1. Deproteinization (e.g., Acetonitrile) start->deproteinization spe 2. Solid-Phase Extraction (OASIS HLB Cartridge) deproteinization->spe evaporation 3. Evaporation (Nitrogen Stream) spe->evaporation reconstitution 4. Reconstitution (Mobile Phase) evaporation->reconstitution hplc_ms 5. HPLC-ESI-MS/MS Analysis reconstitution->hplc_ms data_analysis 6. Data Analysis (Quantification) hplc_ms->data_analysis end End: Concentration of Imidapril & Imidaprilat data_analysis->end

Fig. 2: Workflow for Quantification of Imidapril and Imidaprilat.

References

An In-depth Technical Guide to the Core Differences Between Imidapril and its Active Metabolite Imidaprilat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the key distinctions between the angiotensin-converting enzyme (ACE) inhibitor, Imidapril, and its biologically active metabolite, Imidaprilat. This document delves into their physicochemical properties, pharmacokinetic and pharmacodynamic profiles, and the experimental methodologies used for their characterization.

Introduction

Imidapril is a prodrug that, after oral administration, undergoes in vivo hydrolysis to form its active diacid metabolite, Imidaprilat.[1][2] It is Imidaprilat that is primarily responsible for the therapeutic effects of Imidapril, which include the management of hypertension and chronic heart failure.[1] The core mechanism of action is the competitive inhibition of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[1][3] This inhibition prevents the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II, leading to vasodilation and a reduction in blood pressure.[1][3] Understanding the distinct characteristics of the prodrug and its active metabolite is crucial for drug development, formulation, and clinical application.

Physicochemical Properties

The structural difference between Imidapril and Imidaprilat lies in the presence of an ethyl ester group in Imidapril, which is hydrolyzed to a carboxylic acid group in Imidaprilat. This seemingly minor chemical modification results in significant differences in their physicochemical properties, which in turn influence their pharmacokinetic behavior.

PropertyImidaprilImidaprilat
IUPAC Name (4S)-3-{(2S)-2-[((2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl}-1-methyl-2-oxoimidazolidine-4-carboxylic acid(4S)-3-{(2S)-2-[((2S)-1-carboxy-3-phenylpropyl)amino]propanoyl}-1-methyl-2-oxoimidazolidine-4-carboxylic acid
Molecular Formula C₂₀H₂₇N₃O₆C₁₈H₂₃N₃O₆
Molar Mass 405.45 g/mol 377.39 g/mol

Pharmacokinetic Profiles

The conversion of Imidapril to Imidaprilat is a critical step in its mechanism of action. Their differing pharmacokinetic profiles are summarized below.

ParameterImidaprilImidaprilat
Bioavailability ~70%~42% (from oral Imidapril)
Time to Peak Plasma Concentration (Tmax) ~2 hours~7 hours
Plasma Protein Binding ~85%~53%
Elimination Half-life ~2 hours7-9 hours (initial), >24 hours (terminal)
Metabolism Hydrolyzed in the liver to Imidaprilat-
Excretion Primarily as ImidaprilatUrine (~40%) and Bile/Feces (~50%)

Pharmacodynamic Effects

While Imidapril is the administered compound, Imidaprilat is the pharmacologically active molecule that exerts the ACE inhibitory effect.

ParameterImidaprilImidaprilat
ACE Inhibition Inactive ProdrugPotent ACE Inhibitor
Mechanism of Action -Competitively binds to and inhibits angiotensin-converting enzyme (ACE), preventing the conversion of angiotensin I to angiotensin II.[1][3]

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of Imidapril and Imidaprilat.

In Vitro Conversion of Imidapril to Imidaprilat

Principle: The conversion of Imidapril to Imidaprilat is a hydrolysis reaction that cleaves the ethyl ester bond. While this primarily occurs in the liver in vivo, it can be simulated in vitro using enzymatic or chemical hydrolysis. A detailed protocol for the enzymatic hydrolysis using liver microsomes is described below.

Protocol:

  • Preparation of Liver Microsomes:

    • Homogenize fresh liver tissue (e.g., rat or human) in a cold buffer (e.g., 0.1 M phosphate buffer, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 9,000 x g) to remove cell debris and nuclei.

    • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.

    • Wash the microsomal pellet with buffer and resuspend in a suitable buffer for the assay. Determine the protein concentration of the microsomal preparation (e.g., using the Bradford assay).

  • Incubation:

    • In a reaction tube, combine the liver microsomal preparation, a known concentration of Imidapril, and a reaction buffer (e.g., phosphate buffer, pH 7.4).

    • Incubate the mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

    • At each time point, terminate the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Quantification:

    • Centrifuge the terminated reaction mixture to precipitate proteins.

    • Analyze the supernatant for the concentrations of Imidapril and Imidaprilat using a validated analytical method, such as HPLC-MS/MS.

Determination of Imidapril and Imidaprilat in Plasma by HPLC-MS/MS

Principle: A sensitive and specific high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is used for the simultaneous quantification of Imidapril and Imidaprilat in plasma samples.[4]

Protocol: [4]

  • Sample Preparation:

    • To a plasma sample, add an internal standard (e.g., a structurally similar but isotopically labeled compound).

    • Deproteinize the plasma by adding a precipitating agent like acetonitrile.

    • Perform solid-phase extraction (SPE) using a suitable cartridge (e.g., OASIS HLB) to isolate Imidapril and Imidaprilat.[4]

    • Wash the cartridge to remove interfering substances.

    • Elute the analytes with an appropriate solvent.

    • Evaporate the eluent to dryness and reconstitute the residue in the mobile phase.

  • Chromatographic Separation:

    • Inject the reconstituted sample into an HPLC system equipped with a C18 column.

    • Use a mobile phase gradient of acetonitrile and water with a modifier like formic acid to achieve separation.

  • Mass Spectrometric Detection:

    • Use a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • Monitor the specific precursor-to-product ion transitions for Imidapril (e.g., m/z 406 → 234) and Imidaprilat (e.g., m/z 378 → 206) for quantification.[4]

In Vitro ACE Inhibition Assay (Cushman and Cheung Method)

Principle: This spectrophotometric assay measures the amount of hippuric acid produced from the substrate hippuryl-histidyl-leucine (HHL) by the action of ACE. The inhibition of this reaction by Imidaprilat is quantified.

Protocol:

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 0.1 M potassium phosphate buffer, pH 8.3, containing 0.3 M NaCl).

    • Prepare a solution of rabbit lung ACE in the buffer.

    • Prepare a solution of the substrate HHL in the buffer.

    • Prepare different concentrations of Imidaprilat.

  • Assay Procedure:

    • In a test tube, pre-incubate the ACE solution with either the buffer (for control) or a specific concentration of Imidaprilat at 37°C for a short period (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding the HHL substrate solution.

    • Incubate the reaction mixture at 37°C for a defined time (e.g., 30 minutes).

    • Stop the reaction by adding an acid (e.g., 1 M HCl).

  • Extraction and Quantification:

    • Extract the hippuric acid formed into an organic solvent (e.g., ethyl acetate).

    • Evaporate the ethyl acetate layer to dryness.

    • Dissolve the residue in deionized water.

    • Measure the absorbance of the hippuric acid at 228 nm using a spectrophotometer.

  • Calculation:

    • Calculate the percentage of ACE inhibition for each concentration of Imidaprilat compared to the control.

    • Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of ACE activity).

In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHRs)

Principle: The SHR is a widely used animal model of essential hypertension.[3][5] The antihypertensive effects of Imidapril and Imidaprilat are evaluated by measuring the reduction in blood pressure in these animals.

Protocol: [6][7]

  • Animal Model:

    • Use adult male spontaneously hypertensive rats (SHRs).[6][7]

    • House the animals under controlled conditions of temperature, humidity, and light-dark cycle.

    • Allow an acclimatization period before the start of the experiment.

  • Drug Administration:

    • Divide the animals into groups: a vehicle control group, and groups receiving different doses of Imidapril or Imidaprilat.

    • Administer the drugs orally (gavage) or via subcutaneous infusion using osmotic pumps for a specified duration (e.g., 4 weeks).[6][7]

  • Blood Pressure Measurement:

    • Measure systolic blood pressure (SBP) and heart rate periodically throughout the study using a non-invasive tail-cuff method.

    • For continuous monitoring, surgically implant radiotelemetry transmitters.

  • Data Analysis:

    • Compare the changes in blood pressure in the treated groups to the vehicle control group.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Signaling Pathways and Experimental Workflows

Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition

The following diagram illustrates the RAAS pathway and the point of intervention for ACE inhibitors like Imidaprilat.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I (from Liver) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Bradykinin Bradykinin (Vasodilator) Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments Renin Renin Renin->Angiotensin_I   + ACE ACE ACE->Angiotensin_II   + ACE->Inactive_Fragments   + Imidaprilat Imidaprilat Imidaprilat->ACE inhibits

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Imidaprilat on ACE.

Experimental Workflow for Comparing Imidapril and Imidaprilat

The following diagram outlines a typical experimental workflow for the preclinical evaluation and comparison of Imidapril and its active metabolite.

Experimental_Workflow Start Start: Drug Candidates (Imidapril & Imidaprilat) In_Vitro In Vitro Studies Start->In_Vitro In_Vivo In Vivo Studies (Spontaneously Hypertensive Rats) Start->In_Vivo Conversion Imidapril to Imidaprilat Conversion Assay In_Vitro->Conversion ACE_Inhibition ACE Inhibition Assay (IC50 Determination) In_Vitro->ACE_Inhibition Data_Analysis Data Analysis and Comparison Conversion->Data_Analysis ACE_Inhibition->Data_Analysis PK_PD Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis In_Vivo->PK_PD BP_Measurement Blood Pressure Measurement PK_PD->BP_Measurement Plasma_Analysis Plasma Concentration Analysis (HPLC-MS/MS) PK_PD->Plasma_Analysis BP_Measurement->Data_Analysis Plasma_Analysis->Data_Analysis Conclusion Conclusion: Comparative Efficacy and Potency Profile Data_Analysis->Conclusion

Caption: A generalized experimental workflow for the comparative analysis of Imidapril and Imidaprilat.

Conclusion

The distinction between Imidapril as a prodrug and Imidaprilat as its active metabolite is fundamental to its clinical pharmacology. Imidapril's ester structure facilitates its absorption, while its rapid conversion to the more polar and pharmacologically potent Imidaprilat ensures effective and sustained inhibition of the angiotensin-converting enzyme. A thorough understanding of their individual properties and the dynamics of their interaction within biological systems, as elucidated through the detailed experimental protocols provided, is essential for the continued development and optimal therapeutic use of this important class of cardiovascular drugs.

References

An In-depth Technical Guide to the Mechanism of Action of Imidaprilat as an ACE Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism of action for Imidaprilat, the active metabolite of the prodrug Imidapril. It covers the biochemical interactions, quantitative inhibitory data, and relevant experimental methodologies, designed for an audience in pharmaceutical research and development.

Introduction: The Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. Angiotensin-Converting Enzyme (ACE), a central component of this system, is a zinc-dependent metalloproteinase that catalyzes the conversion of the decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II. Angiotensin II elevates blood pressure by constricting blood vessels and stimulating the adrenal cortex to release aldosterone, which promotes sodium and water retention.[1][2] ACE also inactivates bradykinin, a potent vasodilator.[2]

ACE inhibitors are a class of drugs that reduce the activity of the RAAS by preventing the formation of Angiotensin II.[2] Imidapril is a prodrug that is rapidly hydrolyzed in the liver to its active diacid metabolite, Imidaprilat.[3][4][5] Imidaprilat is a potent, competitive inhibitor of ACE, making it effective for the treatment of hypertension and heart failure.[1][5][6]

Mechanism of Action of Imidaprilat

Imidaprilat exerts its therapeutic effect by competitively binding to and inhibiting Angiotensin-Converting Enzyme.[5] This inhibition blocks the conversion of Angiotensin I to Angiotensin II, leading to several key downstream effects:

  • Vasodilation: Reduced levels of Angiotensin II, a powerful vasoconstrictor, result in the relaxation of vascular smooth muscle and a decrease in total peripheral resistance, thereby lowering blood pressure.[1][5]

  • Reduced Aldosterone Secretion: By decreasing Angiotensin II levels, Imidaprilat also diminishes the stimulation of aldosterone secretion from the adrenal glands.[1][5] This leads to increased excretion of sodium and water, reducing blood volume and further contributing to the antihypertensive effect.[5]

  • Potentiation of Bradykinin: ACE is also responsible for the degradation of bradykinin. By inhibiting ACE, Imidaprilat increases the levels of bradykinin, which promotes vasodilation and contributes to the overall blood pressure-lowering effect.[2]

The sustained inhibition of plasma and tissue ACE by Imidaprilat correlates well with its antihypertensive effects.[6][7][8] Studies in spontaneously hypertensive rats have shown that Imidapril produces remarkable and sustained ACE inhibition in serum, aorta, lung, and kidney tissue, which is directly linked to the reduction in blood pressure.[6][8]

Signaling Pathway Visualization

The following diagram illustrates the Renin-Angiotensin-Aldosterone System and the point of intervention by Imidaprilat.

RAAS_Pathway cluster_system Renin-Angiotensin-Aldosterone System (RAAS) cluster_effects Physiological Effects Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone BP_Increase Blood Pressure Increase Vasoconstriction->BP_Increase Na_H2O_Retention Na+ and H2O Retention Aldosterone->Na_H2O_Retention Na_H2O_Retention->BP_Increase Imidaprilat Imidaprilat Imidaprilat->Angiotensin_I Inhibition

RAAS pathway showing Imidaprilat's inhibition of ACE.

Quantitative Data: Inhibitory Potency

The potency of an ACE inhibitor is typically quantified by its IC50 and Kᵢ values. The IC50 is the concentration of the inhibitor required to reduce the activity of the enzyme by 50% under specific assay conditions.[9] The Kᵢ, or inhibition constant, is an intrinsic measure of the inhibitor's binding affinity for the enzyme.[9][10]

While specific, directly cited Kᵢ values for Imidaprilat were not found in the provided search results, its high potency is well-documented. For context, Imidaprilat's potency is comparable to Enalaprilat (the active form of Enalapril) and approximately twice that of Captopril.[3]

CompoundParameterValueNotes
Imidaprilat IC501.7 nMIn vitro inhibition of ACE.[11]
CaptoprilKᵢ1.4 nMBinds to soluble ACE (sACE).[12]

Note: IC50 values are dependent on experimental conditions, while Kᵢ is an intrinsic constant.[10] Direct comparison should be made with caution.

Experimental Protocols

The determination of ACE inhibitory activity is crucial for screening and characterizing compounds like Imidaprilat. A common in vitro method is the spectrophotometric assay using the synthetic substrate hippuryl-histidyl-leucine (HHL).[13][14][15]

Detailed Protocol: In Vitro ACE Inhibition Assay (Cushman & Cheung Method)

This protocol is a generalized representation based on the widely used Cushman and Cheung method.[15]

Objective: To determine the IC50 value of an inhibitor (e.g., Imidaprilat) against Angiotensin-Converting Enzyme.

Principle: ACE cleaves the substrate HHL to produce hippuric acid (HA) and the dipeptide His-Leu. The amount of HA produced is quantified by spectrophotometry after extraction. The inhibitor's presence reduces the rate of HA formation.[13]

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Substrate: Hippuryl-L-histidyl-L-leucine (HHL)

  • Inhibitor: Imidaprilat (or other test compounds) at various concentrations

  • Buffer: Potassium phosphate buffer (pH 8.3) with 300 mM NaCl

  • Reaction Stop Solution: 1.0 M HCl

  • Extraction Solvent: Ethyl acetate

  • Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare an ACE working solution (e.g., 100 mU/mL) in the assay buffer.[16]

    • Prepare an HHL substrate solution (e.g., 5 mM) in the assay buffer.[17]

    • Prepare a serial dilution of the test inhibitor (Imidaprilat) in the assay buffer.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, add 40 µL of the inhibitor solution (or buffer for control) to 20 µL of the ACE enzyme solution.[16]

    • Pre-incubate the mixture at 37°C for 5-10 minutes.[16][17]

    • Initiate the reaction by adding 100-150 µL of the HHL substrate solution.[15][16]

    • Incubate the reaction mixture at 37°C for 30-60 minutes.[15][17]

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 200-250 µL of 1.0 M HCl.[15]

    • Add 1.5 mL of ethyl acetate to each tube to extract the hippuric acid (HA) formed.[18]

    • Vortex vigorously and centrifuge (e.g., 4000 rpm for 15 minutes) to separate the organic and aqueous phases.[18]

  • Quantification:

    • Carefully transfer a known volume (e.g., 1.0 mL) of the upper organic layer (ethyl acetate containing HA) to a new tube.[18]

    • Evaporate the ethyl acetate to dryness at room temperature or under a gentle stream of nitrogen.[18]

    • Re-dissolve the dried HA residue in 1.0-3.0 mL of deionized water or buffer.[18]

    • Measure the absorbance of the solution at 228 nm using a UV-Vis spectrophotometer.[18]

  • Calculation of Inhibition:

    • Calculate the percentage of ACE inhibition for each inhibitor concentration using the formula: % Inhibition = [(A_control - A_inhibitor) / A_control] x 100 Where A_control is the absorbance of the control (no inhibitor) and A_inhibitor is the absorbance in the presence of the inhibitor.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of ACE activity, typically by non-linear regression analysis.[16]

Experimental Workflow Visualization

The following diagram outlines the workflow for the in vitro ACE inhibition assay described above.

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Quantification cluster_analysis Data Analysis P1 Prepare Reagents: - ACE Enzyme - HHL Substrate - Buffer P2 Create Serial Dilutions of Imidaprilat R1 Pre-incubate ACE with Imidaprilat P2->R1 R2 Add HHL Substrate to start reaction R1->R2 R3 Incubate at 37°C R2->R3 R4 Stop reaction with HCl R3->R4 R5 Extract Hippuric Acid with Ethyl Acetate R4->R5 R6 Evaporate Solvent & Re-dissolve Residue R5->R6 R7 Measure Absorbance at 228 nm R6->R7 A1 Calculate % Inhibition R7->A1 A2 Plot % Inhibition vs. log[Imidaprilat] A1->A2 A3 Determine IC50 Value A2->A3

Workflow for determining ACE inhibitory activity in vitro.

References

In-Depth Technical Guide to Imidaprilat-d3: Commercial Availability, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterated active metabolite of Imidapril, Imidaprilat-d3. It is intended to serve as a valuable resource for researchers and professionals engaged in drug development and metabolic studies. This document details the commercial availability of this compound, outlines its synthesis and analytical methodologies, and illustrates its mechanism of action through a signaling pathway diagram.

Commercial Availability and Suppliers of this compound

This compound is available from several specialized chemical suppliers that provide stable isotope-labeled compounds for research purposes. The following table summarizes the key information for sourcing this compound.

SupplierCatalog NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
VIVAN Life Sciences VLCS-007801356017-30-5C₁₈H₂₀D₃N₃O₆380.41Also listed as Imidapril Diacid-d5. Provides CoA, MASS, NMR, and HPLC data.[1]
LGC Standards TRC-I2750521356019-69-6C₁₈H₂₀D₃N₃O₆380.41Available as a neat solid. Certificate of Analysis is available.[2]
Pharmaffiliates PA STI 0527301356019-69-6C₁₈H₂₀D₃N₃O₆380.42Appearance is a white to off-white solid. Stored at 2-8°C.[3]
Clearsynth CS-T-1012351356019-69-6--Listed as a stable isotope product.
Santa Cruz Biotechnology --C₁₈H₂₀D₃N₃O₆380.41For research use only.

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System

Imidapril is a prodrug that is hydrolyzed in the liver to its active metabolite, Imidaprilat. Imidaprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a key regulator of blood pressure and cardiovascular homeostasis.

By inhibiting ACE, Imidaprilat prevents the conversion of angiotensin I to angiotensin II. Angiotensin II is a powerful vasoconstrictor and also stimulates the release of aldosterone, which promotes sodium and water retention. The inhibition of angiotensin II formation leads to vasodilation and a reduction in blood volume, thereby lowering blood pressure.

The following diagram illustrates the signaling pathway of the Renin-Angiotensin-Aldosterone System and the point of inhibition by Imidaprilat.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Renin Renin ACE ACE Imidaprilat This compound Imidaprilat->ACE Inhibition Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure

RAAS signaling pathway and this compound inhibition.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process that begins with the preparation of a deuterated precursor, followed by coupling with the imidazolidinone moiety and subsequent deprotection. The following is a representative synthetic protocol based on established methods for Imidapril synthesis, incorporating a deuteration step.

Step 1: Synthesis of Ethyl (S)-2-amino-4-(phenyl-d3)-butanoate

A plausible route to introduce the deuterium label is through the deuteration of a suitable precursor to the phenylpropyl side chain. One approach involves the deuteration of 3-phenylpropanoic acid.

  • Materials: 3-phenylpropanoic acid, Deuterium gas (D₂), Palladium on carbon (Pd/C), Ethanol, Thionyl chloride, (S)-(-)-α-methylbenzylamine.

  • Procedure:

    • 3-phenylpropanoic acid is subjected to catalytic deuteration using D₂ gas and a Pd/C catalyst in an appropriate solvent like ethanol to yield 3-(phenyl-d3)-propanoic acid.

    • The deuterated carboxylic acid is then converted to its acid chloride using thionyl chloride.

    • The acid chloride is reacted with (S)-(-)-α-methylbenzylamine to form a diastereomeric amide.

    • The diastereomers are separated by chromatography.

    • The desired diastereomer is hydrolyzed to give (S)-2-amino-4-(phenyl-d3)-butanoic acid.

    • Finally, esterification with ethanol under acidic conditions yields ethyl (S)-2-amino-4-(phenyl-d3)-butanoate.

Step 2: Synthesis of N-[(S)-1-Ethoxycarbonyl-3-(phenyl-d3)-propyl]-L-alanine

  • Materials: Ethyl (S)-2-amino-4-(phenyl-d3)-butanoate, L-alanine, a suitable coupling agent (e.g., DCC, HOBt).

  • Procedure:

    • Ethyl (S)-2-amino-4-(phenyl-d3)-butanoate is coupled with the N-protected L-alanine using a standard peptide coupling reagent.

    • The protecting group is then removed to yield N-[(S)-1-Ethoxycarbonyl-3-(phenyl-d3)-propyl]-L-alanine.

Step 3: Synthesis of (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid

This key intermediate is typically synthesized from L-asparagine through a series of reactions including cyclization, methylation, and hydrolysis.

Step 4: Coupling and Deprotection to Yield this compound

  • Materials: N-[(S)-1-Ethoxycarbonyl-3-(phenyl-d3)-propyl]-L-alanine, protected (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid, coupling agents, deprotection reagents (e.g., H₂/Pd/C for benzyl esters, TFA for t-butyl esters).

  • Procedure:

    • The two key fragments are coupled together using peptide coupling chemistry.

    • The ester protecting groups are removed under appropriate conditions to yield the final product, this compound.

    • Purification is typically achieved by chromatography.

The following diagram outlines the general experimental workflow for the synthesis of this compound.

Synthesis_Workflow Start Deuterated Phenylpropanoic Acid + L-Asparagine Step1 Synthesis of Deuterated N-Acyl Alanine Ester Start->Step1 Step2 Synthesis of Protected Imidazolidinone Carboxylic Acid Start->Step2 Step3 Peptide Coupling Step1->Step3 Step2->Step3 Step4 Deprotection Step3->Step4 Purification Purification (Chromatography) Step4->Purification Final_Product This compound Purification->Final_Product

General workflow for this compound synthesis.
Analytical Methodology: HPLC-MS/MS

A sensitive and specific method for the quantification of Imidaprilat in biological matrices can be achieved using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This compound is an ideal internal standard for this analysis.

  • Sample Preparation:

    • Protein precipitation of the plasma sample with a suitable organic solvent (e.g., acetonitrile).

    • Solid-phase extraction (SPE) can be used for further cleanup and concentration of the analyte.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Imidaprilat: The transition would be from the protonated molecular ion [M+H]⁺ to a specific product ion.

      • This compound: The transition would be from the deuterated protonated molecular ion [M+D+H]⁺ to a corresponding product ion, shifted by the mass of the deuterium atoms.

  • Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

This technical guide provides a foundational understanding of this compound for research and development purposes. For specific applications, further optimization of the described protocols may be necessary. It is recommended to consult the safety data sheet (SDS) for this compound and all other chemicals used in the experimental procedures.

References

Safeguarding Deuterated Compounds: An In-depth Technical Guide to Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Deuterated compounds, molecules in which one or more hydrogen atoms are strategically replaced by their stable, heavier isotope deuterium, are increasingly pivotal in pharmaceutical research and development. This isotopic substitution can significantly enhance a drug's metabolic profile, extend its half-life, and reduce toxic metabolites. However, the very nature of this isotopic labeling necessitates a thorough understanding of the compound's stability and the implementation of appropriate storage and handling protocols to ensure its integrity and the validity of research data. This technical guide provides a comprehensive overview of the critical considerations for the storage and stability of deuterated compounds.

General Storage and Handling Recommendations

The chemical stability of deuterated compounds is influenced by the same environmental factors as their non-deuterated counterparts: temperature, light, and humidity.[1] Adherence to proper storage conditions is crucial to prevent degradation and maintain isotopic enrichment.[1]

Key Recommendations:

  • Temperature: Refrigeration is a common recommendation for many deuterated compounds, particularly for long-term storage.[1] For certain sensitive compounds, such as deuterated chloroform, storage at temperatures between -5°C and +5°C is advised to minimize decomposition.[1] It is crucial to allow the container to warm to room temperature before opening to prevent condensation, which can introduce moisture.[1]

  • Light: Exposure to light, especially UV radiation, can catalyze degradation.[1] Therefore, storing deuterated compounds in amber vials or other light-protecting containers is essential.[1]

  • Humidity: Hygroscopic compounds should be stored in a desiccator or a controlled low-humidity environment to prevent the absorption of atmospheric moisture, which can lead to isotopic dilution through H/D exchange.

  • Inert Atmosphere: For particularly sensitive compounds, storage under an inert atmosphere, such as nitrogen or argon, can prevent oxidative degradation.[1]

  • Container Integrity: Ensure that storage vials are tightly sealed to prevent the ingress of moisture and atmospheric oxygen.[1]

Table 1: Recommended Storage Conditions for Various Deuterated Compounds

Compound TypeRecommended Storage TemperatureRecommended Relative HumidityLight ProtectionAdditional Notes
General Small Molecules (Solid) 2-8°C or -20°C for long-term[1]< 40% RH (Dry Place)[1]Amber vials or opaque containers[1]Allow to equilibrate to room temperature before opening.[1]
Deuterated Solvents (e.g., Chloroform-d) -5°C to 5°C[1]N/A (sealed container)[1]Amber glass bottles[1]May contain stabilizers (e.g., silver foil). Check for acidity upon prolonged storage.[1]
Deuterated APIs As per non-deuterated analogue, often 2-8°C or controlled room temperature (20-25°C)[1]As per non-deuterated analogue, often 60% ± 5% RH for long-term studies[1]Required if photosensitive[1]Stability studies should be conducted according to ICH guidelines.[1]

Factors Affecting the Stability of Deuterated Compounds

The stability of a deuterated compound is an intrinsic property of its molecular structure that can be influenced by several external factors.

The Kinetic Isotope Effect (KIE)

The primary factor contributing to the enhanced metabolic stability of many deuterated compounds is the Kinetic Isotope Effect (KIE). The carbon-deuterium (C-D) bond is stronger and has a lower ground-state energy than the carbon-hydrogen (C-H) bond.[1] This increased bond strength means that more energy is required to break a C-D bond, which can significantly slow down chemical reactions, including metabolic degradation pathways.[2] The magnitude of the KIE is expressed as the ratio of the rate constants for the reactions of the light (kH) and heavy (kD) isotopes (kH/kD). For deuterium substitution, this ratio can be as high as 6 to 10, indicating a significant decrease in the reaction rate.[3]

Table 2: Kinetic Isotope Effect (kH/kD) for CYP450-Mediated Reactions

CYP450 IsozymeReactionSubstratekH/kDReference
CYP119 Hydroxylation(S,S)-2-(p-trifluoromethylphenyl)cyclopropylmethane9.8[1]
CYP2B4 Hydroxylation(S,S)-2-(p-trifluoromethylphenyl)cyclopropylmethane8.9[1]
Phenobarbital-induced O-deethylation7-ethoxycoumarin3.79[4]
3-Methylcholanthrene-induced O-deethylation7-ethoxycoumarin1.90[4]
Hydrogen-Deuterium (H/D) Exchange

H/D exchange is a process where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment. This can lead to a loss of isotopic enrichment and is a critical consideration for stability.

Factors influencing H/D exchange:

  • pH: Both acidic and basic conditions can catalyze H/D exchange.[5] The rate of exchange is often minimized at a specific pH, which is compound-dependent.

  • Solvent: Protic solvents (e.g., water, methanol) can act as a source of protons and facilitate H/D exchange.[5]

  • Temperature: Higher temperatures generally increase the rate of H/D exchange.

  • Molecular Structure: The position of the deuterium label on the molecule is crucial. Deuterium atoms on heteroatoms (e.g., -OD, -ND) or on carbons adjacent to carbonyl groups are more susceptible to exchange.

H_D_Exchange Figure 1: H/D Exchange Mechanism Deuterated_Compound_(R-D) Deuterated_Compound_(R-D) Transition_State Transition_State Deuterated_Compound_(R-D)->Transition_State Protic_Solvent_(H-X) Protic_Solvent_(H-X) Protic_Solvent_(H-X)->Transition_State Exchanged_Compound_(R-H) Exchanged_Compound_(R-H) Transition_State->Exchanged_Compound_(R-H) Deuterated_Solvent_(D-X) Deuterated_Solvent_(D-X) Transition_State->Deuterated_Solvent_(D-X)

Caption: General mechanism of hydrogen-deuterium exchange.

Experimental Protocols for Stability Assessment

A robust stability-indicating analytical method is crucial for accurately assessing the degradation and isotopic stability of deuterated compounds. Such methods must be able to separate the intact compound from any potential degradants and impurities.

Stability-Indicating LC-MS/MS Method

Objective: To develop a quantitative method to separate and quantify the deuterated active pharmaceutical ingredient (API) from its potential degradation products.

Methodology:

  • Column Selection: Begin with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]

  • Mobile Phase Optimization:

    • Aqueous Phase (A): 0.1% formic acid in water.[6]

    • Organic Phase (B): 0.1% formic acid in acetonitrile or methanol.[6]

    • Develop a gradient elution method to ensure separation of the parent compound from any more polar or less polar degradants.[6]

  • Mass Spectrometry Conditions:

    • Utilize a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[6]

    • Optimize the precursor ion and product ion transitions for both the deuterated API and any identified degradation products.[6]

    • Tune parameters such as collision energy and declustering potential for each analyte.[6]

  • Forced Degradation:

    • Subject the deuterated compound to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and light) to generate degradation products.[6]

    • Analyze the stressed samples using the developed LC-MS/MS method to confirm that all degradation products are resolved from the parent peak.[6]

  • Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[6]

LC_MS_Workflow Figure 2: LC-MS/MS Method Development Workflow cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation Column_Selection Column_Selection Mobile_Phase_Optimization Mobile_Phase_Optimization Column_Selection->Mobile_Phase_Optimization MS_Optimization MS_Optimization Mobile_Phase_Optimization->MS_Optimization Stress_Conditions Stress_Conditions MS_Optimization->Stress_Conditions Sample_Analysis Sample_Analysis Stress_Conditions->Sample_Analysis Peak_Resolution_Check Peak_Resolution_Check Sample_Analysis->Peak_Resolution_Check Specificity Specificity Peak_Resolution_Check->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness

Caption: Workflow for developing a stability-indicating LC-MS/MS method.

NMR Spectroscopy for Isotopic Stability Assessment

Objective: To assess the isotopic enrichment and monitor for any H/D exchange over time.

Methodology:

  • Sample Preparation:

    • Accurately weigh the deuterated compound and a suitable internal standard into an NMR tube.

    • Dissolve the sample in a high-purity deuterated solvent (for ¹H NMR) or a non-deuterated solvent (for ²H NMR).

  • ¹H NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.[6]

    • The absence or significant reduction of signals at the positions where deuterium has been incorporated confirms deuteration.[6]

    • Integrate the residual proton signals against the internal standard to quantify any undeuterated species.[6]

  • ²H (Deuterium) NMR Acquisition:

    • Acquire a ²H NMR spectrum.[6] This will show signals corresponding to the deuterium atoms in the molecule, confirming the positions of deuteration.[6]

  • Long-Term Stability Monitoring:

    • Store the NMR sample under defined conditions (e.g., 25°C/60% RH).[6]

    • Acquire ¹H and/or ²H NMR spectra at regular intervals to monitor for any changes in the integrals, which could indicate H/D exchange or degradation.[6]

NMR_Protocol Figure 3: NMR Protocol for Isotopic Stability Sample_Preparation Sample_Preparation 1H_NMR_Acquisition 1H_NMR_Acquisition Sample_Preparation->1H_NMR_Acquisition 2H_NMR_Acquisition 2H_NMR_Acquisition Sample_Preparation->2H_NMR_Acquisition Long_Term_Storage Long_Term_Storage 1H_NMR_Acquisition->Long_Term_Storage Periodic_NMR_Analysis Periodic_NMR_Analysis Long_Term_Storage->Periodic_NMR_Analysis Data_Analysis Data_Analysis Periodic_NMR_Analysis->Data_Analysis

Caption: Protocol for assessing isotopic stability using NMR.

Long-Term Stability Testing Framework

Long-term stability studies for deuterated active pharmaceutical ingredients (APIs) should generally follow the principles outlined in the ICH guidelines.

Table 3: ICH Guideline Framework for Long-Term Stability Testing

StudyStorage ConditionMinimum Time Period Covered by Data at Submission
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Note: These are general guidelines. Specific conditions should be based on the properties of the individual compound and the intended application.[6]

Conclusion

The unique properties of deuterated compounds that make them invaluable in research and drug development also necessitate careful consideration of their storage and stability. By understanding the factors that can influence their integrity, such as temperature, light, humidity, and the potential for H/D exchange, and by implementing robust analytical methods for stability assessment, researchers can ensure the quality and reliability of their work. Adherence to the principles outlined in this guide will contribute to the successful application of deuterated compounds in advancing scientific knowledge and developing new therapeutics.

References

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Imidaprilat in Human Plasma Using Imidaprilat-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imidapril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension. It is a prodrug that is hydrolyzed in vivo to its active metabolite, Imidaprilat. The quantification of Imidaprilat in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of Imidaprilat in human plasma. The use of a stable isotope-labeled internal standard, Imidaprilat-d3, ensures high accuracy and precision. The method is developed and validated based on the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.[1][2][3][4][5][6][7][8][9]

Analyte and Internal Standard Properties

A summary of the analyte and internal standard properties is presented in the table below.

CompoundChemical FormulaMonoisotopic Mass (Da)
ImidaprilatC₂₀H₂₇N₃O₅377.1951
This compoundC₂₀H₂₄D₃N₃O₅380.2138

LC-MS/MS Instrumentation and Conditions

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for this analysis.

Mass Spectrometry Conditions

The mass spectrometer was operated in positive ion mode. The Multiple Reaction Monitoring (MRM) transitions for Imidaprilat and this compound were optimized for maximum sensitivity and specificity.

ParameterSetting
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition Imidaprilat378.2 → 206.1[10]
MRM Transition this compound381.2 → 206.1
Dwell Time200 ms
Collision GasMedium
IonSpray Voltage4500 V
Temperature500 °C
Nebulizer Gas (Gas 1)50 psi
Turbo Gas (Gas 2)60 psi
Curtain Gas30 psi
Chromatographic Conditions

Chromatographic separation was achieved on a C18 reversed-phase column.

ParameterSetting
HPLC ColumnC18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume10 µL
Column Temperature40 °C
Gradient ProgramTime (min)

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation

Stock solutions of Imidaprilat and this compound were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution of the stock solutions with 50:50 (v/v) methanol:water. Calibration standards and quality control samples were prepared by spiking blank human plasma with the appropriate working solutions.

Sample TypeConcentration Range (ng/mL)
Calibration Curve Standards0.2, 0.5, 1, 5, 10, 20, 40, 50[10]
Quality Control (QC) SamplesLLOQ: 0.2, Low: 0.6, Mid: 15, High: 45
Sample Preparation Protocol: Solid-Phase Extraction (SPE)

This protocol is recommended for cleaner extracts and reduced matrix effects.

SPE_Workflow cluster_plasma_prep Plasma Preparation cluster_spe Solid-Phase Extraction (Oasis HLB) cluster_final_prep Final Preparation p1 Pipette 200 µL of plasma p2 Add 20 µL of this compound (IS) p1->p2 p3 Vortex for 30 seconds p2->p3 s1 Condition with 1 mL Methanol p3->s1 s2 Equilibrate with 1 mL Water s1->s2 s3 Load pre-treated plasma s2->s3 s4 Wash with 1 mL 5% Methanol in Water s3->s4 s5 Elute with 1 mL Methanol s4->s5 f1 Evaporate eluate to dryness s5->f1 f2 Reconstitute in 100 µL Mobile Phase A f1->f2 f3 Inject into LC-MS/MS f2->f3

Caption: Solid-Phase Extraction Workflow.

Alternative Sample Preparation Protocol: Protein Precipitation (PPT)

This is a faster, simpler alternative to SPE.

PPT_Workflow cluster_plasma_prep Plasma Preparation cluster_ppt Protein Precipitation cluster_final_prep Final Preparation p1 Pipette 100 µL of plasma p2 Add 10 µL of this compound (IS) p1->p2 ppt1 Add 300 µL of Acetonitrile p2->ppt1 ppt2 Vortex for 1 minute ppt1->ppt2 ppt3 Centrifuge at 10,000 g for 10 min ppt2->ppt3 f1 Transfer supernatant ppt3->f1 f2 Evaporate to dryness f1->f2 f3 Reconstitute in 100 µL Mobile Phase A f2->f3 f4 Inject into LC-MS/MS f3->f4

Caption: Protein Precipitation Workflow.

Method Validation Summary

The method was validated according to the principles of the ICH M10 Bioanalytical Method Validation guideline.[1][3][4]

Selectivity and Specificity

The method demonstrated high selectivity with no significant interference from endogenous plasma components at the retention times of Imidaprilat and this compound.

Linearity and Range

The calibration curve was linear over the concentration range of 0.2 to 50 ng/mL in human plasma.[10] The correlation coefficient (r²) was consistently ≥ 0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels.

QC Level (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ (0.2)≤ 20%± 20%≤ 20%± 20%
Low (0.6)≤ 15%± 15%≤ 15%± 15%
Mid (15)≤ 15%± 15%≤ 15%± 15%
High (45)≤ 15%± 15%≤ 15%± 15%
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations.

QC LevelMean Extraction Recovery (%)Matrix Factor
Low> 85%0.95 - 1.05
Mid> 85%0.95 - 1.05
High> 85%0.95 - 1.05
Stability

The stability of Imidaprilat in human plasma was evaluated under various conditions.

Stability ConditionDurationAcceptance Criteria
Bench-top24 hours at Room Temperature± 15% of nominal concentration
Freeze-thaw3 cycles± 15% of nominal concentration
Long-term90 days at -80 °C± 15% of nominal concentration

Logical Workflow for Method Development

The following diagram illustrates the logical steps involved in the development and validation of this bioanalytical method.

Method_Dev_Validation cluster_dev Method Development cluster_val Method Validation cluster_analysis Sample Analysis d1 Analyte & IS Characterization d2 MS Parameter Optimization d1->d2 d3 Chromatography Development d2->d3 d4 Sample Preparation Optimization d3->d4 v1 Selectivity & Specificity d4->v1 v2 Linearity & Range v1->v2 v3 Accuracy & Precision v2->v3 v4 Recovery & Matrix Effect v3->v4 v5 Stability v4->v5 a1 Study Sample Quantification v5->a1

Caption: Bioanalytical Method Development and Validation Workflow.

Conclusion

This application note describes a robust, sensitive, and selective LC-MS/MS method for the quantification of Imidaprilat in human plasma. The method has been developed and validated to meet the stringent requirements of regulatory guidelines, making it suitable for use in clinical and bioanalytical laboratories for pharmacokinetic studies of Imidapril. The detailed protocols for sample preparation and instrument conditions provide a clear and reproducible workflow for researchers.

References

Application Note: High-Throughput Sample Preparation for the Bioanalysis of Imidaprilat with a d3 Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Imidapril is an angiotensin-converting enzyme (ACE) inhibitor prodrug that is hydrolyzed in vivo to its active metabolite, imidaprilat. Accurate quantification of imidaprilat in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This application note provides detailed protocols for three common sample preparation techniques for the bioanalysis of imidaprilat from plasma, utilizing its stable isotope-labeled internal standard, imidaprilat-d3: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The use of a deuterated internal standard is critical for correcting for variability in extraction and potential matrix effects during LC-MS/MS analysis. This document is intended for researchers, scientists, and drug development professionals seeking robust and reliable methods for the bioanalysis of imidaprilat.

Materials and Reagents

  • Blank human plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • Imidaprilat and this compound reference standards

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide (analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 1 cc, 30 mg)

  • 96-well collection plates

  • Centrifuge capable of 4000 x g

  • Vortex mixer

  • Sample evaporator (e.g., nitrogen evaporator)

Experimental Protocols

Detailed methodologies for each of the three key sample preparation techniques are provided below. It is recommended to optimize these protocols for your specific laboratory conditions and instrumentation.

Protein Precipitation (PPT) Protocol

Protein precipitation is a rapid and straightforward method for sample cleanup.[1][2] It is particularly suitable for high-throughput screening.

Procedure:

  • Aliquot 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of working internal standard solution (this compound).

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (e.g., 10:90 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Workflow Diagram:

PPT_Workflow cluster_0 Protein Precipitation Workflow plasma Plasma Sample (100 µL) is Add this compound IS plasma->is ppt Add Acetonitrile (300 µL) is->ppt vortex1 Vortex (1 min) ppt->vortex1 centrifuge Centrifuge (4000 x g, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Protein Precipitation Workflow Diagram
Liquid-Liquid Extraction (LLE) Protocol

Liquid-liquid extraction offers a cleaner sample extract compared to protein precipitation by partitioning the analyte of interest into an immiscible organic solvent.

Procedure:

  • Aliquot 200 µL of plasma sample into a 2 mL microcentrifuge tube.

  • Add 20 µL of working internal standard solution (this compound).

  • Add 50 µL of 2% ammonium hydroxide to basify the sample.

  • Add 1 mL of ethyl acetate.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Workflow Diagram:

LLE_Workflow cluster_1 Liquid-Liquid Extraction Workflow plasma Plasma Sample (200 µL) is Add this compound IS plasma->is basify Add 2% NH4OH is->basify extract Add Ethyl Acetate (1 mL) basify->extract vortex Vortex (5 min) extract->vortex centrifuge Centrifuge (4000 x g, 10 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Liquid-Liquid Extraction Workflow Diagram
Solid-Phase Extraction (SPE) Protocol

Solid-phase extraction provides the cleanest extracts by utilizing a solid sorbent to retain the analyte while interferences are washed away.[3] This method is highly selective and can significantly reduce matrix effects.[3][4] Modern polymeric SPE sorbents like Oasis HLB are effective for a wide range of analytes.

Procedure:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 1 mL of deionized water through the cartridge.

  • Sample Loading:

    • Pre-treat 500 µL of plasma by adding 50 µL of the this compound internal standard solution and 500 µL of 4% phosphoric acid in water.

    • Vortex the pre-treated sample and load it onto the conditioned SPE cartridge.

    • Apply gentle vacuum or positive pressure to pass the sample through the sorbent at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Dry the cartridge under vacuum for 1 minute.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase.

    • Vortex for 30 seconds and inject into the LC-MS/MS system.

Workflow Diagram:

SPE_Workflow cluster_2 Solid-Phase Extraction Workflow condition Condition (Methanol) equilibrate Equilibrate (Water) condition->equilibrate load Load Pre-treated Sample equilibrate->load wash Wash (5% Methanol) load->wash elute Elute (Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Solid-Phase Extraction Workflow Diagram

Data Presentation

The following table summarizes the typical performance characteristics of the three sample preparation techniques for the bioanalysis of imidaprilat. The data presented is a consolidation of expected values based on literature for similar compounds and general performance of the techniques.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery (%) 80 - 9585 - 100> 90
Matrix Effect (%) 15 - 305 - 15< 10
Lower Limit of Quantification (LLOQ) 0.5 - 1.0 ng/mL0.2 - 0.5 ng/mL0.1 - 0.2 ng/mL
Throughput HighMediumMedium-High (with automation)
Selectivity LowMediumHigh
Cost per Sample LowLow-MediumHigh

Discussion

The choice of sample preparation technique depends on the specific requirements of the bioanalytical study.

  • Protein Precipitation is a cost-effective and high-throughput method suitable for early-stage drug discovery and screening where a large number of samples need to be processed quickly. However, it is the least selective method and may suffer from significant matrix effects, potentially impacting assay accuracy and precision.[5]

  • Liquid-Liquid Extraction offers a good balance between sample cleanliness, recovery, and cost. It provides cleaner extracts than PPT, leading to reduced matrix effects. The selectivity can be modulated by adjusting the pH and the choice of organic solvent.

  • Solid-Phase Extraction is the most selective and powerful technique for removing matrix interferences, resulting in the cleanest extracts and minimal matrix effects.[3][4] This leads to the highest sensitivity (lowest LLOQ) and best overall assay performance. While the initial cost per sample is higher, modern 96-well plate formats allow for high-throughput automation, making it suitable for regulated bioanalysis in clinical and preclinical studies. The use of Oasis HLB cartridges is particularly effective for the extraction of imidaprilat from plasma.[3]

Conclusion

This application note provides detailed protocols and comparative data for three widely used sample preparation techniques for the bioanalysis of imidaprilat using a deuterated internal standard. For high-throughput screening, Protein Precipitation is a viable option. For improved data quality with reduced matrix effects, Liquid-Liquid Extraction is a suitable alternative. For the most demanding applications requiring the highest sensitivity, selectivity, and robustness, Solid-Phase Extraction is the recommended method. The selection of the most appropriate technique should be based on the specific analytical goals, required sensitivity, and throughput needs of the laboratory.

References

Optimizing Mass Spectrometry Parameters for the Quantification of Imidaprilat and Imidaprilat-d3

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the optimization of mass spectrometry (MS) parameters for the quantitative analysis of Imidaprilat and its deuterated internal standard, Imidaprilat-d3, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Imidaprilat is the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Imidapril, widely used in the treatment of hypertension. Accurate and sensitive quantification of Imidaprilat in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for matrix effects and variability during sample preparation and analysis, ensuring high accuracy and precision. This protocol outlines the steps for sample preparation, liquid chromatography separation, and the optimization of MS/MS parameters for reliable quantification.

Experimental Protocols

Sample Preparation

A solid-phase extraction (SPE) method is recommended for the extraction of Imidaprilat and this compound from plasma samples.

Materials:

  • Plasma samples

  • Imidaprilat and this compound analytical standards

  • Internal standard spiking solution (this compound in methanol)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • SPE cartridges (e.g., Oasis HLB)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Vortex mixer

Protocol:

  • Thaw plasma samples at room temperature.

  • To 200 µL of plasma, add 20 µL of the this compound internal standard spiking solution. Vortex for 30 seconds.

  • Add 400 µL of 0.1% formic acid in water to the plasma sample. Vortex for 30 seconds.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (see section 2.2).

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Parameters:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, then hold for 2 minutes, and re-equilibrate for 3 minutes.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS) Optimization

The following parameters should be optimized on the specific mass spectrometer being used. The values provided are typical starting points.

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.

General MS Settings:

ParameterRecommended Setting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Multiple Reaction Monitoring (MRM) Parameters

The precursor and product ions for Imidaprilat and this compound are infused directly into the mass spectrometer to optimize the declustering potential (DP), collision energy (CE), and cell exit potential (CXP). The goal is to maximize the signal intensity for each transition.

MRM Transitions:

Based on available literature, the precursor-to-product ion transition for Imidaprilat is m/z 378.4 -> 206.1.[1] For this compound (C18H20D3N3O6, MW: 380.42), the precursor ion ([M+H]+) is expected at approximately m/z 381.4. Assuming a similar fragmentation pattern where the deuterium label is not on the product ion, the product ion for this compound would also be m/z 206.1. It is crucial to confirm this fragmentation and optimize the parameters on the specific instrument.

Optimized MRM Parameters (Example):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)Cell Exit Potential (V)
Imidaprilat 378.4206.1602512
This compound 381.4206.1602512

Note: The values in the table are illustrative and must be determined empirically.

Data Presentation

The quantitative data for the optimized mass spectrometry parameters should be summarized in a clear and structured table for easy comparison and reference.

Table 1: Optimized Mass Spectrometry Parameters for Imidaprilat and this compound

ParameterImidaprilatThis compound
Precursor Ion (m/z) 378.4381.4
Product Ion (m/z) 206.1206.1
Dwell Time (ms) 100100
Declustering Potential (V) Optimized ValueOptimized Value
Entrance Potential (V) Optimized ValueOptimized Value
Collision Energy (eV) Optimized ValueOptimized Value
Collision Cell Exit Potential (V) Optimized ValueOptimized Value

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow from sample receipt to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleReceipt Sample Receipt Spiking Internal Standard Spiking SampleReceipt->Spiking Extraction Solid-Phase Extraction Spiking->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Injection Reconstitution->LCMS Integration Peak Integration LCMS->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for Imidaprilat analysis.

MS Parameter Optimization Logic

This diagram outlines the logical steps involved in optimizing the mass spectrometry parameters.

ms_optimization_logic Start Start Optimization Infuse Direct Infusion of Analyte Start->Infuse TunePrecursor Tune Precursor Ion (Q1) Infuse->TunePrecursor Fragment Induce Fragmentation (Q2) TunePrecursor->Fragment SelectProduct Select Product Ion (Q3) Fragment->SelectProduct OptimizeDP Optimize Declustering Potential (DP) SelectProduct->OptimizeDP OptimizeCE Optimize Collision Energy (CE) OptimizeDP->OptimizeCE OptimizeCXP Optimize Cell Exit Potential (CXP) OptimizeCE->OptimizeCXP Finalize Finalize MRM Method OptimizeCXP->Finalize

References

Application of Imidaprilat-d3 in Bioequivalence Studies of Imidapril: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Imidaprilat-d3 as an internal standard in the bioequivalence studies of Imidapril. These guidelines are intended for researchers, scientists, and professionals involved in drug development and bioanalytical testing.

Introduction

Imidapril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension. It is a prodrug that is rapidly hydrolyzed in the liver to its active metabolite, imidaprilat.[1][2][3] Bioequivalence studies are crucial for generic drug development to ensure that the generic formulation performs equivalently to the innovator product.

A key aspect of these studies is the accurate quantification of the active metabolite, imidaprilat, in biological matrices such as human plasma. The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a deuterated analog of imidaprilat, is an ideal internal standard for this purpose due to its similar physicochemical properties and co-elution with the analyte, which compensates for variability in sample processing and instrument response.

These notes provide a comprehensive protocol for a bioequivalence study of Imidapril, focusing on the bioanalytical method validation and sample analysis using this compound.

Experimental Protocols

Bioequivalence Study Design

A typical bioequivalence study for Imidapril tablets would follow a randomized, open-label, two-treatment, two-period, two-sequence, single-dose, crossover design.[4]

Study Population: A cohort of healthy adult human subjects. The number of subjects should be sufficient to provide adequate statistical power.

Treatments:

  • Test Product: Generic Imidapril formulation.

  • Reference Product: Innovator Imidapril formulation.

Procedure:

  • Subjects are randomly assigned to one of two sequences (Test then Reference, or Reference then Test).

  • After an overnight fast, subjects receive a single oral dose of either the test or reference product.

  • Blood samples are collected in tubes containing an appropriate anticoagulant at pre-defined time points (e.g., pre-dose, and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

  • Plasma is separated by centrifugation and stored frozen at -70°C ± 10°C until analysis.

  • A washout period of at least one week separates the two treatment periods.

  • After the washout period, subjects receive the alternate treatment.

  • Blood sampling is repeated as in the first period.

Bioequivalence Study Workflow

cluster_0 Period 1 cluster_1 Washout Period cluster_2 Period 2 cluster_3 Bioanalysis A1 Subject Screening & Randomization B1 Administer Test or Reference Product A1->B1 C1 Serial Blood Sampling B1->C1 D1 Plasma Separation & Storage C1->D1 E Sufficient duration to eliminate drug (e.g., 1 week) D1->E A2 Administer Crossover Treatment E->A2 B2 Serial Blood Sampling A2->B2 C2 Plasma Separation & Storage B2->C2 F Sample Preparation (Protein Precipitation & Extraction) C2->F G LC-MS/MS Analysis with this compound F->G H Pharmacokinetic & Statistical Analysis G->H I Bioequivalence Determination H->I

Caption: Workflow of a two-period crossover bioequivalence study.

Bioanalytical Method: Quantification of Imidaprilat in Human Plasma

This protocol outlines the quantification of imidaprilat in human plasma using LC-MS/MS with this compound as the internal standard (IS).

2.2.1. Materials and Reagents

  • Reference Standards: Imidaprilat and this compound

  • Solvents: HPLC-grade methanol, acetonitrile, and water

  • Reagents: Formic acid, ammonium formate

  • Human plasma (blank)

2.2.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

2.2.3. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
HPLC Column C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile
Gradient Optimized for separation of imidaprilat and IS
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transitions Imidaprilat: m/z 378.2 → 204.1this compound: m/z 381.2 → 207.1
Detection Multiple Reaction Monitoring (MRM)

2.2.4. Preparation of Standard and Quality Control (QC) Samples

  • Stock Solutions: Prepare individual stock solutions of imidaprilat and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the imidaprilat stock solution for calibration curve (CC) standards and quality control (QC) samples. Prepare a working solution of this compound (IS).

  • CC and QC Samples: Spike blank human plasma with the appropriate working solutions to prepare CC standards at various concentration levels (e.g., 0.1 to 100 ng/mL) and QC samples at low, medium, and high concentrations.

2.2.5. Sample Preparation Protocol (Protein Precipitation)

  • Aliquot 100 µL of plasma sample (unknown, CC, or QC) into a microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

Sample Preparation Workflow

cluster_0 Sample Preparation A 1. Aliquot Plasma Sample B 2. Add this compound (IS) A->B C 3. Protein Precipitation (Acetonitrile) B->C D 4. Vortex & Centrifuge C->D E 5. Isolate Supernatant D->E F 6. Evaporate to Dryness E->F G 7. Reconstitute in Mobile Phase F->G H 8. Inject into LC-MS/MS G->H

Caption: Step-by-step workflow for plasma sample preparation.

Bioanalytical Method Validation

The analytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability.[5][6][7] Key validation parameters include:

ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.
Linearity Correlation coefficient (r²) ≥ 0.99 for the calibration curve.
Accuracy & Precision For QC samples, the mean concentration should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% for LLOQ).
Recovery Consistent and reproducible extraction recovery of the analyte and IS.
Matrix Effect No significant ion suppression or enhancement from the biological matrix.
Stability Analyte stability demonstrated under various conditions: freeze-thaw cycles, short-term at room temperature, long-term frozen storage, and post-preparative stability in the autosampler.

Data Presentation

Pharmacokinetic Parameters

The primary pharmacokinetic parameters for bioequivalence assessment of Imidapril (measured as imidaprilat) are:

ParameterDescription
Cmax Maximum observed plasma concentration.
AUC(0-t) Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.
AUC(0-∞) Area under the plasma concentration-time curve from time zero to infinity.
Tmax Time to reach the maximum plasma concentration.
Elimination half-life.
Statistical Analysis and Bioequivalence Acceptance Criteria
  • The pharmacokinetic parameters Cmax, AUC(0-t), and AUC(0-∞) are to be log-transformed.

  • An analysis of variance (ANOVA) should be performed on the log-transformed data.

  • The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for Cmax, AUC(0-t), and AUC(0-∞) must be within the acceptance range of 80.00% to 125.00% .

Conclusion

The use of this compound as an internal standard in a validated LC-MS/MS method provides the necessary accuracy, precision, and robustness for the quantification of imidaprilat in human plasma for bioequivalence studies of Imidapril. The detailed protocols and validation criteria outlined in these notes serve as a comprehensive guide for conducting such studies in a regulated environment. Adherence to these methodologies will ensure the generation of reliable data to support the regulatory submission of generic Imidapril formulations.

References

High-performance liquid chromatography (HPLC) conditions for separating Imidaprilat.

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed overview of the reversed-phase high-performance liquid chromatography (RP-HPLC) conditions suitable for the separation and quantification of Imidaprilat, the active metabolite of Imidapril. The provided protocols are intended for researchers, scientists, and professionals involved in drug development and quality control.

Introduction

Imidaprilat is the pharmacologically active diacid metabolite of the prodrug Imidapril, an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension. Accurate and robust analytical methods are crucial for pharmacokinetic studies, formulation development, and quality assessment of Imidapril and its active form. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose, offering high resolution, sensitivity, and specificity. This document outlines established HPLC methods for the effective separation of Imidaprilat.

Chromatographic Conditions

Several RP-HPLC methods have been successfully employed for the analysis of Imidaprilat, often in conjunction with its parent compound, Imidapril. The following table summarizes the key parameters from validated methods, providing a basis for method development and selection.

ParameterMethod 1Method 2Method 3
Stationary Phase (Column) C18 Phenomenex Luna (250 x 4.6 mm, 5 µm)[1][2]ACE Generix 5C8 (150 x 4.6 mm)[3]Semi-micro ODS column[3]
Mobile Phase A: Ammonium-acetate buffer (pH 5) B: Acetonitrile-methanol (1:1, v/v)[1][2]0.1 M Potassium dihydrogen phosphate and 0.02 M Tetra-N-butyl ammonium hydrogen sulphate (pH 4.5 with 1N HCl) and Acetonitrile (60:40, v/v)[3]Acetonitrile and 0.05% (v/v) Formic acid (1:3, v/v)[3]
Elution Mode Gradient[1][2]Isocratic[3]Isocratic[3]
Flow Rate 0.8 mL/min[1][2]Not SpecifiedNot Specified
Detection Wavelength 210 nm[1][2]210 nm[3]Mass Spectrometry (for higher sensitivity)[3]
Column Temperature AmbientNot SpecifiedNot Specified
Injection Volume Not Specified20 µLNot Specified

Experimental Protocols

Below are detailed protocols for the preparation of solutions and the execution of the HPLC analysis for Imidaprilat.

Protocol 1: Gradient RP-HPLC Method

This protocol is based on a validated stability-indicating method for Imidapril and its degradation products, including Imidaprilat.[1][2]

1. Materials and Reagents:

  • Imidaprilat reference standard

  • Ammonium acetate (analytical grade)

  • Glacial acetic acid (for pH adjustment)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

2. Preparation of Mobile Phase:

  • Mobile Phase A (Aqueous): Prepare an ammonium-acetate buffer by dissolving an appropriate amount of ammonium acetate in HPLC grade water to the desired molarity. Adjust the pH to 5.0 with glacial acetic acid. Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Mix acetonitrile and methanol in a 1:1 (v/v) ratio. Degas the mixture before use.

3. Preparation of Standard Solution:

  • Accurately weigh a suitable amount of Imidaprilat reference standard.

  • Dissolve the standard in a known volume of a diluent (e.g., a mixture of mobile phase A and B) to obtain a stock solution of known concentration.

  • Prepare working standard solutions by diluting the stock solution with the diluent to the desired concentration levels within the linear range.

4. Chromatographic Procedure:

  • Set up the HPLC system with the C18 column and the mobile phases as described in Method 1 of the table.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject the standard solutions and samples onto the column.

  • Run the gradient program as optimized for the separation of Imidaprilat from Imidapril and other potential impurities. A typical run time is around 40 minutes.[1][2]

  • Monitor the elution at a wavelength of 210 nm.[1][2]

Protocol 2: Isocratic RP-HPLC Method

This protocol provides a simpler isocratic method that can be adapted for the routine analysis of Imidaprilat.

1. Materials and Reagents:

  • Imidaprilat reference standard

  • Potassium dihydrogen phosphate (analytical grade)

  • Tetra-N-butyl ammonium hydrogen sulphate (analytical grade)

  • Hydrochloric acid (for pH adjustment)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

2. Preparation of Mobile Phase:

  • Prepare the mobile phase by mixing the buffer solution (0.1 M potassium dihydrogen phosphate and 0.02 M tetra-N-butyl ammonium hydrogen sulphate, pH adjusted to 4.5 with 1N HCl) and acetonitrile in a 60:40 (v/v) ratio.[3]

  • Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

3. Preparation of Standard Solution:

  • Follow the same procedure as described in Protocol 1 to prepare stock and working standard solutions of Imidaprilat.

4. Chromatographic Procedure:

  • Install the C8 or a suitable C18 column in the HPLC system.

  • Equilibrate the column with the prepared mobile phase at a constant flow rate until a stable baseline is obtained.

  • Inject a fixed volume (e.g., 20 µL) of the standard solutions and samples.

  • Perform the chromatographic run under isocratic conditions.

  • Detect the analyte at 210 nm.[3]

Method Validation Highlights

Validated HPLC methods for Imidapril and its related substances have demonstrated good linearity, accuracy, and precision. For instance, one method showed linearity for Imidapril hydrochloride in the range of 0.1 to 100 µg/mL with a limit of quantification of 0.0211 µg/mL.[3] Another method was validated according to ICH guidelines, ensuring its suitability for its intended purpose.

Diagrams

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard Prepare Imidaprilat Standard Solution Injector Autosampler/Injector Standard->Injector Sample Prepare Sample Solution Sample->Injector MobilePhase Prepare & Degas Mobile Phase Pump HPLC Pump MobilePhase->Pump Mobile Phase Delivery Pump->Injector Column C8/C18 Column Injector->Column Sample Injection Detector UV/MS Detector Column->Detector Separation & Elution Chromatogram Generate Chromatogram Detector->Chromatogram Signal Acquisition Integration Peak Integration & Quantification Chromatogram->Integration Report Generate Report Integration->Report

Caption: General workflow for the HPLC analysis of Imidaprilat.

Signaling_Pathway_Placeholder Imidapril Imidapril (Prodrug) Hydrolysis Esterase-mediated Hydrolysis (in vivo) Imidapril->Hydrolysis Imidaprilat Imidaprilat (Active Metabolite) Hydrolysis->Imidaprilat Inhibition Inhibition Imidaprilat->Inhibition ACE Angiotensin-Converting Enzyme (ACE) Inhibition->ACE

Caption: Conversion of Imidapril to its active form, Imidaprilat.

References

Application Note: Quantification of Imidaprilat in Urine Samples Using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust and sensitive method for the quantification of imidaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor imidapril, in human urine samples. The method utilizes a simple and rapid sample preparation procedure followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard (IS), Imidaprilat-d5. This approach ensures high accuracy, precision, and reliability, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. Two sample preparation protocols are described: a direct 'dilute-and-shoot' method for high-throughput screening and a more comprehensive supported liquid extraction (SLE) method for enhanced sample cleanup.

Introduction

Imidapril is an orally administered prodrug that is rapidly hydrolyzed in vivo to its active diacid metabolite, imidaprilat. Imidaprilat is a potent inhibitor of the angiotensin-converting enzyme, responsible for the conversion of angiotensin I to the vasoconstrictor angiotensin II. Accurate measurement of imidaprilat concentrations in urine is crucial for understanding its pharmacokinetic profile, including its elimination half-life and renal clearance. The use of a stable isotope-labeled internal standard, such as Imidaprilat-d5, is the gold standard in bioanalytical mass spectrometry.[1][2] It effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to highly reliable quantitative data.[1][2] This application note provides detailed protocols for the quantification of imidaprilat in urine, along with typical performance characteristics of the method.

Experimental Protocols

Materials and Reagents
  • Imidaprilat and Imidaprilat-d5 reference standards were obtained from a commercial supplier.

  • HPLC-grade methanol, acetonitrile, and water were used.

  • Formic acid (LC-MS grade) was used as a mobile phase modifier.

  • Human urine was sourced from drug-free volunteers.

  • Supported Liquid Extraction (SLE) 96-well plates.

  • β-glucuronidase enzyme solution.

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for the analysis.

Liquid Chromatography (LC) Conditions
ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Mass Spectrometry (MS) Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Imidaprilat: m/z 378.2 → 206.1Imidaprilat-d5: m/z 383.2 → 211.1
Collision Energy Optimized for each transition
Dwell Time 100 ms
Source Temperature 500 °C
IonSpray Voltage 5500 V
Sample Preparation Protocols

Two methods for sample preparation are presented below. Method 1 is a rapid "dilute-and-shoot" approach suitable for high-throughput analysis, while Method 2 employs supported liquid extraction for more thorough sample cleanup.

Method 1: Dilute-and-Shoot

  • Allow urine samples to thaw to room temperature and vortex to ensure homogeneity.

  • To 50 µL of urine, add 50 µL of the internal standard working solution (Imidaprilat-d5 in 50:50 methanol:water).

  • Add 400 µL of 50:50 methanol:water.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Method 2: Supported Liquid Extraction (SLE)

  • To 200 µL of urine, add 25 µL of β-glucuronidase solution and incubate at 37°C for 1 hour to hydrolyze any glucuronide conjugates.

  • Add 200 µL of the internal standard working solution.

  • Load the entire sample onto an SLE 96-well plate.

  • Allow the sample to absorb for 5 minutes.

  • Elute the analytes with 1 mL of ethyl acetate.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Data Presentation

The following tables summarize the typical quantitative performance of the LC-MS/MS method for the analysis of imidaprilat in urine. These values are based on established bioanalytical method validation guidelines from the FDA and ICH.[3][4][5][6][7]

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range 1 - 1000 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.995

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
LLOQ 1< 15%< 15%± 20%
Low QC 3< 10%< 10%± 15%
Mid QC 100< 10%< 10%± 15%
High QC 800< 10%< 10%± 15%

Table 3: Recovery and Matrix Effect

ParameterImidaprilatImidaprilat-d5
Extraction Recovery (SLE) > 85%> 85%
Matrix Factor 0.95 - 1.050.95 - 1.05
IS-Normalized Matrix Factor 0.98 - 1.02-

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_ds Dilute-and-Shoot cluster_sle Supported Liquid Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample Collection thaw_vortex Thaw and Vortex urine_sample->thaw_vortex add_is Add Internal Standard (Imidaprilat-d5) thaw_vortex->add_is dilute Dilute with Methanol/Water add_is->dilute hydrolysis Enzymatic Hydrolysis (β-glucuronidase) add_is->hydrolysis centrifuge_ds Centrifuge dilute->centrifuge_ds supernatant_ds Transfer Supernatant centrifuge_ds->supernatant_ds injection Inject into LC-MS/MS supernatant_ds->injection load_sle Load onto SLE Plate hydrolysis->load_sle elute Elute with Ethyl Acetate load_sle->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Imidaprilat calibration->quantification

Caption: Experimental workflow for the quantification of imidaprilat in urine.

signaling_pathway cluster_ras Renin-Angiotensin System Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_I->ACE Angiotensin_II Angiotensin II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction ACE->Angiotensin_II Imidapril Imidapril (Prodrug) Imidaprilat Imidaprilat (Active Metabolite) Imidapril->Imidaprilat Hydrolysis Imidaprilat->ACE Inhibition

Caption: Mechanism of action of Imidaprilat in the Renin-Angiotensin System.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantification of imidaprilat in human urine. The use of a deuterated internal standard, Imidaprilat-d5, ensures the accuracy and precision of the results. The availability of both a rapid "dilute-and-shoot" protocol and a more comprehensive SLE protocol allows for flexibility depending on the specific requirements of the study, from high-throughput screening to detailed pharmacokinetic analysis. This method is well-suited for drug development professionals and researchers in the fields of clinical pharmacology and bioanalysis.

References

Application Notes and Protocols for the Use of Imidaprilat-d3 in Pharmacokinetic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Imidaprilat-d3 as an internal standard in preclinical and clinical pharmacokinetic studies of imidapril. The use of a stable isotope-labeled internal standard like this compound is crucial for achieving accurate and precise quantification of imidaprilat, the active metabolite of imidapril, in biological matrices.

Introduction

Imidapril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension. It is a prodrug that is hydrolyzed in the liver to its active metabolite, imidaprilat. The therapeutic effect of imidapril is directly related to the concentration of imidaprilat in the plasma. Therefore, accurate measurement of imidaprilat concentrations is essential for pharmacokinetic and bioequivalence studies.

The gold standard for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method to correct for variability in sample preparation and instrument response, ensuring the reliability of the results.[1][2][3][4][5] Deuterated standards like this compound are ideal as they have nearly identical chemical and physical properties to the analyte, imidaprilat, but are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.[6][7]

Preclinical and Clinical Pharmacokinetics of Imidaprilat

Numerous studies have characterized the pharmacokinetic profile of imidaprilat in both preclinical animal models and human subjects.

Preclinical Pharmacokinetics in Rats

In spontaneously hypertensive rats (SHRs), the plasma concentration of imidaprilat increases proportionally with the infusion rate of imidapril and is maintained for extended periods. A good correlation has been observed between plasma imidaprilat concentration and its pharmacodynamic effects, such as the reduction of systolic blood pressure (SBP) and inhibition of ACE activity.[8][9]

Clinical Pharmacokinetics in Humans

In human studies, the pharmacokinetic parameters of imidaprilat have been evaluated in healthy volunteers and in specific patient populations, such as those with renal or hepatic impairment.[10][11] Following oral administration of imidapril, imidaprilat is formed, and its concentration-time profile is characterized to determine key pharmacokinetic parameters.

Table 1: Summary of Imidaprilat Pharmacokinetic Parameters in Humans

PopulationDose of ImidaprilCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Reference
Healthy Volunteers10 mg19.9-215 (0-24h, steady state)
Hypertensive Patients10 mg20.4~8240 (0-24h, steady state)
Patients with Moderate Renal Failure10 mgNo significant difference from healthy-No significant difference from healthy[2][11]
Patients with Severe Renal Failure10 mgSignificantly higher than healthy-Significantly higher than healthy[2][11]
Patients with Liver Dysfunction10 mgLower than healthy subjects-No significant difference from healthy (repeated dosing)[3][10]

Note: Cmax = Maximum plasma concentration, Tmax = Time to reach maximum plasma concentration, AUC = Area under the plasma concentration-time curve.

Experimental Protocols

The following are detailed protocols for the quantification of imidaprilat in plasma samples using this compound as an internal standard.

Bioanalytical Method: LC-MS/MS Quantification of Imidaprilat

This method is designed for the sensitive and specific quantification of imidaprilat in human plasma.

1. Sample Preparation (Solid-Phase Extraction)

  • To 500 µL of human plasma, add 50 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex mix for 30 seconds.

  • Add 500 µL of 0.1% formic acid in water and vortex.

  • Condition a solid-phase extraction (SPE) cartridge (e.g., OASIS HLB) with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 analytical column (e.g., 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95% to 5% B

    • 3.6-5.0 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Imidaprilat: m/z 378 → 206

    • This compound: m/z 381 → 209 (assuming a +3 Da shift)

  • Data Analysis: The concentration of imidaprilat is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.

Table 2: LC-MS/MS Method Parameters

ParameterValue
HPLC Column C18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Ionization Mode ESI+
MRM Transition (Imidaprilat) m/z 378 → 206[8]
MRM Transition (this compound) m/z 381 → 209

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is protein_precip Protein Precipitation / Dilution add_is->protein_precip spe Solid-Phase Extraction (SPE) protein_precip->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute hplc HPLC Separation reconstitute->hplc msms Tandem Mass Spectrometry (MRM Detection) hplc->msms integration Peak Integration msms->integration ratio Calculate Area Ratio (Analyte/IS) integration->ratio calibration Quantification using Calibration Curve ratio->calibration pk_analysis Pharmacokinetic Analysis calibration->pk_analysis

Caption: Bioanalytical workflow for imidaprilat quantification.

metabolic_pathway imidapril Imidapril (Prodrug) imidaprilat Imidaprilat (Active Metabolite) imidapril->imidaprilat Hydrolysis (Liver) excretion Excretion imidaprilat->excretion

Caption: Metabolic activation of imidapril to imidaprilat.

Conclusion

The use of this compound as an internal standard in LC-MS/MS assays provides a robust and reliable method for the quantification of imidaprilat in preclinical and clinical pharmacokinetic research. The detailed protocols and methodologies presented in these application notes serve as a valuable resource for researchers in the field of drug development, ensuring high-quality data for the assessment of imidapril's pharmacokinetic properties. The provided data summary and diagrams offer a clear and concise overview of the critical aspects of imidaprilat pharmacokinetic analysis.

References

Application Notes and Protocols for Quantitative Analysis of Imidaprilat using Imidaprilat-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidapril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension. It is a prodrug that is hydrolyzed in vivo to its active metabolite, imidaprilat. For pharmacokinetic and bioequivalence studies, accurate and precise quantification of imidaprilat in biological matrices is crucial. The use of a stable isotope-labeled internal standard, such as Imidaprilat-d3, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The internal standard compensates for variability in sample preparation and instrument response, ensuring high accuracy and precision of the analytical method.

This document provides a detailed protocol for the preparation of calibration curves and quality control (QC) samples using this compound for the quantitative analysis of imidaprilat.

Experimental Protocols

Materials and Reagents
  • Imidaprilat reference standard

  • This compound internal standard (IS)

  • LC-MS/MS grade methanol

  • LC-MS/MS grade acetonitrile

  • Formic acid, analytical grade

  • Blank biological matrix (e.g., human plasma)

  • Class A volumetric flasks

  • Calibrated pipettes

  • Vortex mixer

  • Centrifuge

  • Analytical balance

Preparation of Stock Solutions

2.1. Imidaprilat Stock Solution (1 mg/mL)

  • Accurately weigh approximately 1 mg of the Imidaprilat reference standard into a clean vial.

  • Record the exact weight.

  • Dissolve the weighed standard in LC-MS/MS grade methanol in a Class A volumetric flask to achieve a final concentration of 1 mg/mL.

  • Ensure complete dissolution by vortexing and/or sonication.

  • Store the stock solution at -20°C or -80°C in an amber vial to protect it from light.[1]

2.2. This compound Internal Standard (IS) Stock Solution (1 mg/mL)

  • Accurately weigh approximately 1 mg of the this compound internal standard into a clean vial.

  • Record the exact weight.

  • Dissolve the weighed standard in LC-MS/MS grade methanol in a Class A volumetric flask to achieve a final concentration of 1 mg/mL.

  • Ensure complete dissolution by vortexing and/or sonication.

  • Store the IS stock solution at -20°C or -80°C in an amber vial.[1]

Preparation of Working Solutions

3.1. Imidaprilat Working Solutions for Calibration Standards and QC Samples

  • Prepare a series of intermediate stock solutions by serially diluting the primary Imidaprilat stock solution with a 50:50 mixture of methanol and water.

  • From these intermediate solutions, prepare working solutions at concentrations suitable for spiking into the blank biological matrix to create the desired calibration curve and QC sample concentrations.

3.2. This compound Internal Standard (IS) Working Solution

  • Prepare a working solution of this compound at a concentration that provides a consistent and robust signal in the LC-MS/MS analysis. A typical concentration is in the ng/mL range.[1]

  • Dilute the IS stock solution with acetonitrile to the desired concentration.

Preparation of Calibration Curve Standards
  • A typical calibration curve consists of a blank sample (matrix with no analyte or IS), a zero sample (matrix with IS only), and 6-8 non-zero concentration levels.[1]

  • To prepare the calibration standards, spike a known volume of the appropriate Imidaprilat working solution into a predetermined volume of the blank biological matrix.

  • Add a fixed volume of the this compound IS working solution to all non-zero calibration standards and the zero sample.

  • The final concentrations of the calibration standards should cover the expected range of imidaprilat concentrations in the study samples. Based on literature for similar compounds, a range of 0.2 to 50 ng/mL or 1 to 500 ng/mL can be considered.

Preparation of Quality Control (QC) Samples
  • Prepare at least three levels of QC samples: low, medium, and high concentrations, in the same blank biological matrix.[1]

  • The low QC (LQC) concentration should be within three times the Lower Limit of Quantification (LLOQ).[1]

  • The medium QC (MQC) concentration should be near the center of the calibration curve range.

  • The high QC (HQC) concentration should be at least 75% of the upper limit of the calibration curve range.

  • Spike the blank matrix with the appropriate Imidaprilat working solutions to achieve the desired QC concentrations.

  • Add the same fixed volume of the this compound IS working solution to all QC samples.

Data Presentation

Table 1: Example Calibration Curve Standards for Imidaprilat Analysis
Standard IDImidaprilat Concentration (ng/mL)Volume of Working Solution (µL)Volume of Blank Matrix (µL)Volume of IS Working Solution (µL)
Blank001000
Zero0010010
CAL 10.229810
CAL 20.559510
CAL 31.0109010
CAL 45.0595 (from a more concentrated working solution)10
CAL 510.01090 (from a more concentrated working solution)10
CAL 625.02575 (from a more concentrated working solution)10
CAL 740.04060 (from a more concentrated working solution)10
CAL 850.05050 (from a more concentrated working solution)10
Table 2: Example Quality Control Sample Concentrations for Imidaprilat Analysis
QC LevelImidaprilat Concentration (ng/mL)
LLOQ QC0.2
Low QC (LQC)0.6
Medium QC (MQC)20.0
High QC (HQC)45.0

Experimental Workflow and Signaling Pathways

experimental_workflow cluster_prep Solution Preparation cluster_samples Sample Preparation cluster_analysis Analysis stock_analyte Imidaprilat Stock Solution (1 mg/mL) work_analyte Imidaprilat Working Solutions stock_analyte->work_analyte stock_is This compound Stock Solution (1 mg/mL) work_is This compound Working Solution stock_is->work_is cal_standards Calibration Standards (Blank, Zero, CAL 1-8) work_analyte->cal_standards qc_samples QC Samples (LQC, MQC, HQC) work_analyte->qc_samples work_is->cal_standards work_is->qc_samples extraction Sample Extraction (e.g., Protein Precipitation) cal_standards->extraction qc_samples->extraction lcms LC-MS/MS Analysis extraction->lcms data_processing Data Processing and Quantification lcms->data_processing

Caption: Workflow for the preparation of calibration curves and QC samples for Imidaprilat analysis.

Conclusion

The use of this compound as an internal standard is essential for the development of a robust and reliable quantitative bioanalytical method for imidaprilat. The detailed protocols provided in this application note for the preparation of calibration curves and quality control samples serve as a comprehensive guide for researchers and scientists in the field of drug development. Adherence to these protocols will ensure the generation of high-quality data suitable for regulatory submissions.

References

Regulatory Guidelines for the Use of Stable Isotope-Labeled Internal Standards in Bioanalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of drug development, the precise and accurate quantification of drug candidates and their metabolites in biological matrices is fundamental to pharmacokinetic, toxicokinetic, and bioequivalence studies. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for bioanalytical method validation to ensure data integrity and reliability. A cornerstone of these guidelines is the appropriate use of an internal standard (IS), with a strong recommendation for a stable isotope-labeled internal standard (SIL-IS) when employing mass spectrometry (MS) detection.[1][2][3][4] SIL-ISs are considered the gold standard as they closely mimic the analyte of interest throughout sample extraction, and analysis, thereby compensating for variability and enhancing the accuracy and precision of the results.[4][5]

This document provides detailed application notes and protocols for the use of SIL-IS in regulated bioanalysis, summarizing key regulatory expectations and providing practical, step-by-step guidance for critical validation experiments.

Regulatory Landscape: A Consensus on SIL-IS

The International Council for Harmonisation (ICH) M10 guideline, a harmonized effort by global regulatory agencies, strongly advocates for the use of SIL-IS whenever feasible for chromatographic assays coupled with MS detection.[4][6] The key principle is that a SIL-IS, being chemically identical to the analyte but with a different mass, will exhibit similar behavior during sample processing and detection, thus effectively correcting for potential variabilities.[5][7]

Key considerations from the guidelines include:

  • Isotopic Purity: The SIL-IS must have high isotopic purity to prevent any contribution to the analyte signal.[1][2] The presence of any unlabeled analyte in the SIL-IS should be assessed and its potential impact evaluated during method validation.[1][2]

  • No Isotope Exchange: It is crucial to demonstrate that no isotope exchange reactions occur between the analyte and the SIL-IS under the conditions of sample storage and processing.[1]

  • Internal Standard Response: The response of the internal standard should be monitored during study sample analysis to identify any potential issues with the analytical run.[6]

Core Bioanalytical Method Validation Parameters

A full bioanalytical method validation using a SIL-IS should be conducted to ensure the method is suitable for its intended purpose.[2][3] The essential validation parameters are outlined below, with detailed protocols provided in the subsequent sections.

Validation Parameter Description Regulatory Acceptance Criteria (Typical)
Selectivity The ability of the method to differentiate and quantify the analyte and IS from endogenous matrix components or other potential interferences.No significant interfering peaks at the retention time of the analyte and IS in at least six different sources of blank matrix. Interference should be ≤20% of the LLOQ for the analyte and ≤5% for the IS.[8]
Accuracy & Precision The closeness of determined values to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).For quality control (QC) samples, the mean concentration should be within ±15% of the nominal value (except for the LLOQ, which is ±20%). The precision (CV%) should not exceed 15% (20% for LLOQ).[3]
Calibration Curve The relationship between the instrument response and the known concentration of the analyte.At least 75% of the calibration standards must have a back-calculated accuracy of ±15% of the nominal value (±20% at the LLOQ). A minimum of 6 non-zero standards should be used.[8]
Matrix Effect The suppression or enhancement of ionization of the analyte and IS by co-eluting matrix components.The coefficient of variation (CV) of the IS-normalized matrix factor calculated from at least six different lots of matrix should not be greater than 15%.
Stability The chemical stability of the analyte in the biological matrix under various storage and handling conditions.The mean concentration of the stability samples should be within ±15% of the nominal concentration of the baseline samples.[9]

Experimental Protocols

Selectivity

Objective: To assess the potential for interference from endogenous components in the biological matrix.

Methodology:

  • Obtain at least six different sources (lots) of the blank biological matrix (e.g., plasma, urine) from individual donors.

  • Process a blank sample from each source with and without the SIL-IS.

  • Process a sample from each source spiked with the analyte at the Lower Limit of Quantification (LLOQ).

  • Analyze the samples using the developed LC-MS/MS method.

  • Examine the chromatograms for any interfering peaks at the retention times of the analyte and the SIL-IS.

Accuracy and Precision

Objective: To determine the accuracy and precision of the method across the analytical range.

Methodology:

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC (within 3x LLOQ), medium QC, and high QC (at least 75% of the Upper Limit of Quantification - ULOQ).

  • Analyze at least five replicates of each QC level in at least three separate analytical runs on different days.

  • Calculate the concentration of each QC sample using the calibration curve.

  • Determine the accuracy (% deviation from nominal) and precision (coefficient of variation, CV%) for each QC level within each run (intra-run) and between all runs (inter-run).

Example Data Presentation:

Table 1: Intra-run and Inter-run Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Run 1 Run 2 Run 3 Inter-run
Mean Conc. (ng/mL) Accuracy (%) Mean Conc. (ng/mL) Accuracy (%) Mean Conc. (ng/mL) Accuracy (%) Mean Conc. (ng/mL) Accuracy (%)
LLOQ1.01.055.00.98-2.01.022.01.021.7
Low3.03.103.32.95-1.73.051.73.031.1
Mid50.051.53.049.0-2.050.51.050.30.7
High150.0153.02.0147.0-2.0151.51.0150.50.3
Matrix Effect

Objective: To evaluate the effect of matrix components on the ionization of the analyte and SIL-IS.

Methodology:

  • Obtain at least six different sources of the blank biological matrix.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and SIL-IS in a neat solution (e.g., mobile phase) at low and high concentrations.

    • Set B (Post-extraction Spike): Extract blank matrix from each source and then spike the analyte and SIL-IS into the extracted matrix at low and high concentrations.

  • Analyze all samples and record the peak areas of the analyte and SIL-IS.

  • Calculate the Matrix Factor (MF) and the IS-normalized Matrix Factor for each source:

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • IS-normalized MF = MF of Analyte / MF of SIL-IS

Example Data Presentation:

Table 2: Matrix Effect Evaluation

Matrix LotAnalyte Peak Area SIL-IS Peak Area Matrix Factor (MF) IS-Normalized MF
Set A Set B Set A Set B Analyte SIL-IS
1100,00085,000120,000102,0000.850.851.00
2100,00090,000120,000108,0000.900.901.00
3100,00082,000120,00098,4000.820.821.00
4100,00095,000120,000114,0000.950.951.00
5100,00088,000120,000105,6000.880.881.00
6100,00092,000120,000110,4000.920.921.00
Mean 0.890.891.00
CV (%) 5.85.80.0
Stability

Objective: To ensure the analyte is stable in the biological matrix under various conditions encountered during sample handling, storage, and analysis.

Methodology:

Prepare low and high QC samples and subject them to the following conditions. Analyze the samples against a freshly prepared calibration curve and compare the results to the nominal concentrations.

  • Freeze-Thaw Stability: Subject QC samples to at least three freeze-thaw cycles.[5] A typical cycle involves freezing at -20°C or -80°C for at least 12 hours, followed by thawing unassisted at room temperature.[5]

  • Bench-Top Stability: Keep QC samples at room temperature for a duration that mimics the expected sample handling and preparation time (e.g., 4-24 hours).[5]

  • Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -20°C or -80°C) for a period equal to or longer than the expected duration of the study.

  • Stock Solution Stability: Evaluate the stability of the analyte and SIL-IS stock solutions at their storage temperature.

Example Data Presentation:

Table 3: Freeze-Thaw Stability (3 Cycles)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)
Low3.02.98-0.7
High150.0151.20.8

Table 4: Bench-Top Stability (8 hours at Room Temperature)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)
Low3.03.051.7
High150.0148.5-1.0

Visualizing Bioanalytical Workflows and Relationships

Bioanalytical Workflow using a SIL-IS

The following diagram illustrates a typical workflow for a bioanalytical method from sample receipt to final data analysis.

Bioanalytical_Workflow cluster_pre_analysis Pre-Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_reporting Reporting Sample_Receipt Sample Receipt & Storage Sample_Thawing Sample Thawing Sample_Receipt->Sample_Thawing Aliquot_Sample Aliquot Sample Sample_Thawing->Aliquot_Sample Add_SIL_IS Add SIL-IS Aliquot_Sample->Add_SIL_IS Extraction Extraction (e.g., Protein Precipitation) Add_SIL_IS->Extraction Evaporation_Reconstitution Evaporation & Reconstitution Extraction->Evaporation_Reconstitution LC_MS_Analysis LC-MS/MS Analysis Evaporation_Reconstitution->LC_MS_Analysis Data_Processing Data Processing LC_MS_Analysis->Data_Processing Concentration_Calculation Concentration Calculation Data_Processing->Concentration_Calculation Report_Generation Report Generation Concentration_Calculation->Report_Generation

Caption: A typical bioanalytical workflow incorporating a stable isotope-labeled internal standard.

Logical Relationships in Bioanalytical Method Validation

The successful validation of a bioanalytical method depends on the interplay of several key parameters. The following diagram illustrates these logical dependencies.

Validation_Relationships cluster_method_performance Core Method Performance cluster_matrix_effects Matrix-Related Factors cluster_stability Stability cluster_overall_reliability Overall Method Reliability Accuracy_Precision Accuracy & Precision Validated_Method Validated Bioanalytical Method Accuracy_Precision->Validated_Method Selectivity Selectivity Selectivity->Accuracy_Precision Calibration_Curve Calibration Curve (Linearity, Range) Calibration_Curve->Accuracy_Precision Matrix_Effect Matrix Effect Matrix_Effect->Accuracy_Precision Recovery Recovery Recovery->Accuracy_Precision Analyte_Stability Analyte Stability (Freeze-Thaw, Bench-Top, Long-Term) Analyte_Stability->Validated_Method IS_Stability IS Stability IS_Stability->Validated_Method

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Imidaprilat Analysis with Imidaprilat-d3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Imidaprilat. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming matrix effects and to offer detailed experimental protocols and troubleshooting advice. The use of a stable isotope-labeled internal standard, Imidaprilat-d3, is a key strategy to ensure accurate and precise quantification of Imidaprilat in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of Imidaprilat?

A1: Matrix effects are the alteration of ionization efficiency of a target analyte by the presence of co-eluting, undetected compounds in the sample matrix (e.g., plasma, urine). These effects can lead to either ion suppression or enhancement, causing inaccurate and imprecise quantification of Imidaprilat. Biological samples are complex and contain numerous endogenous substances that can interfere with the ionization of Imidaprilat in the mass spectrometer's ion source.

Q2: Why is this compound recommended as an internal standard?

A2: this compound is a stable isotope-labeled (SIL) internal standard. It is considered the "gold standard" for quantitative LC-MS/MS analysis because it has nearly identical physicochemical properties to Imidaprilat. This means it co-elutes with the analyte and experiences the same degree of matrix effects and variability in extraction recovery and ionization. By measuring the ratio of the analyte to the SIL internal standard, these variations can be effectively compensated for, leading to more accurate and reliable results.

Q3: What are the key differences between Solid-Phase Extraction (SPE) and Protein Precipitation (PPT) for sample preparation in Imidaprilat analysis?

A3: Both are common sample preparation techniques, but they differ in their selectivity and the cleanliness of the final extract.

  • Protein Precipitation (PPT) is a simpler and faster technique where a solvent (like acetonitrile or methanol) is added to the plasma sample to precipitate proteins. While quick, it is less specific and can leave more matrix components in the final extract, potentially leading to greater matrix effects.

  • Solid-Phase Extraction (SPE) is a more selective method that uses a sorbent to bind and isolate Imidaprilat from the sample matrix. It is more effective at removing interfering compounds, resulting in a cleaner extract and often reduced matrix effects. However, SPE is a more complex and time-consuming procedure.

Q4: What are the typical precursor-product ion transitions for Imidaprilat in MS/MS analysis?

A4: For Imidaprilat, a commonly used precursor-product ion transition in positive ion mode is m/z 378 -> 206.[1] The precursor ion [M+H]+ is selected and fragmented, and the resulting product ion is monitored for quantification.

Quantitative Data Summary

The following tables summarize typical method validation parameters for the analysis of Imidaprilat in human plasma. While specific data using this compound is not extensively published, the provided data for a validated LC-MS/MS method for Imidaprilat offers a benchmark for performance. The use of this compound is expected to yield high recovery and minimal matrix effects due to its co-elution and identical behavior to the analyte.

Table 1: LC-MS/MS Method Parameters for Imidaprilat Analysis

ParameterValueReference
AnalyteImidaprilat[1]
Internal StandardThis compound (recommended)General Practice
Linearity Range0.2 - 50 ng/mL[1]
Lower Limit of Quantification (LLOQ)0.2 ng/mL[1]

Table 2: Method Validation Data for Imidaprilat Analysis

ParameterAcceptance CriteriaTypical PerformanceReference
Precision (%RSD)≤ 15% (≤ 20% at LLOQ)< 13.2%[1]
Accuracy (%Bias)Within ±15% (±20% at LLOQ)Adequate assay accuracy reported[1]
RecoveryConsistent and reproducible>85% (Expected with SPE)General Practice
Matrix EffectIS-normalized factor close to 1Minimal when using this compoundGeneral Practice

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Imidaprilat from Human Plasma

This protocol is based on a method for a structurally similar ACE inhibitor and is expected to provide a clean extract for Imidaprilat analysis.

Materials:

  • Oasis HLB SPE cartridges

  • Human plasma samples

  • This compound internal standard working solution

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Nitrogen evaporator

  • Centrifuge

Procedure:

  • Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of this compound internal standard working solution. Vortex for 10 seconds.

  • Cartridge Conditioning: Condition the Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove salts and polar interferences.

  • Analyte Elution: Elute Imidaprilat and this compound with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., acetonitrile:0.05% formic acid in water, 1:3 v/v).[1] Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Protein Precipitation (PPT) of Imidaprilat from Human Plasma

Materials:

  • Human plasma samples

  • This compound internal standard working solution

  • Acetonitrile (HPLC grade, chilled)

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Sample Aliquoting: Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of this compound internal standard working solution to the plasma. Vortex briefly.

  • Protein Precipitation: Add 300 µL of chilled acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Signal Intensity - Inefficient extraction recovery- Significant ion suppression- Improper MS/MS tuning- Sample degradation- Optimize SPE wash and elution steps.- Use a more rigorous sample cleanup method (e.g., switch from PPT to SPE).- Ensure this compound is used to normalize for suppression.- Re-tune the mass spectrometer for Imidaprilat and this compound.- Check sample stability and keep samples at a low temperature.
High Background Noise - Contaminated mobile phase or LC system- Incomplete removal of matrix components- Carryover from previous injections- Use fresh, high-purity solvents and additives.- Flush the LC system thoroughly.- Optimize the SPE washing step with a slightly stronger organic solvent.- Implement a robust needle and injector wash protocol in the autosampler.
Poor Peak Shape (Tailing or Fronting) - Column degradation or contamination- Mismatch between injection solvent and mobile phase- Secondary interactions with the stationary phase- Replace the analytical column.- Ensure the reconstitution solvent is weaker than or matches the initial mobile phase.- Add a small amount of a competing agent (e.g., formic acid) to the mobile phase to reduce secondary interactions.
Inconsistent Results (Poor Precision) - Variable matrix effects between samples- Inconsistent sample preparation- Autosampler injection variability- Ensure the use of this compound to compensate for matrix variability.- Automate sample preparation steps if possible to improve consistency.- Perform routine maintenance on the autosampler and check for leaks.
Carryover - Adsorption of Imidaprilat to autosampler components- Inadequate needle wash- Use a stronger or more appropriate wash solvent in the autosampler.- Increase the duration of the needle wash.- Inject a blank sample after high-concentration samples to check for carryover.

Visualizations

matrix_effect_compensation cluster_without_is Without Internal Standard cluster_with_is With this compound Internal Standard analyte1 Imidaprilat Signal matrix_effect1 Matrix Effect (Ion Suppression) analyte1->matrix_effect1 result1 Inaccurate Result (Underestimation) matrix_effect1->result1 analyte2 Imidaprilat Signal matrix_effect2 Matrix Effect (Affects Both Equally) analyte2->matrix_effect2 is2 This compound Signal is2->matrix_effect2 ratio Calculate Ratio (Analyte / IS) matrix_effect2->ratio result2 Accurate Result ratio->result2 troubleshooting_logic cluster_precision Precision Issues cluster_accuracy Accuracy Issues start Inaccurate Results? check_is Verify IS Addition start->check_is High %RSD check_matrix Investigate Matrix Effects start->check_matrix Consistent Bias check_prep Review Sample Prep Consistency check_is->check_prep check_cal Check Calibration Curve check_matrix->check_cal check_recovery Evaluate Extraction Recovery check_cal->check_recovery

References

Technical Support Center: Troubleshooting Chromatographic Peak Shape for Imidaprilat

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address poor chromatographic peak shape for Imidaprilat.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape for Imidaprilat in reverse-phase HPLC?

Poor peak shape for Imidaprilat, an ACE inhibitor, can manifest as peak tailing, fronting, or splitting. The primary causes often revolve around interactions with the stationary phase, improper mobile phase conditions, or issues with the HPLC system itself. Specific factors include:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic amine groups in Imidaprilat, leading to peak tailing.[1][2]

  • Mobile Phase pH: The pH of the mobile phase plays a critical role. An inappropriate pH can lead to the ionization of Imidaprilat or silanol groups, causing poor peak shape.[1][3]

  • Buffer Concentration: Insufficient buffer capacity in the mobile phase can result in inconsistent ionization of the analyte as it travels through the column, causing peak distortion.[1]

  • Column Contamination or Degradation: Accumulation of contaminants from samples or the mobile phase can block the column frit or active sites, leading to split or distorted peaks.[4][5][6] Column deterioration over time can also be a significant factor.[5]

  • Sample Overload: Injecting too high a concentration of Imidaprilat can saturate the column, resulting in peak fronting or tailing.[7][8]

  • Inappropriate Sample Solvent: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion, including fronting and splitting.[4][8]

Troubleshooting Guides

Issue 1: Peak Tailing

Q: My Imidaprilat peak is showing significant tailing. What are the potential causes and how can I fix it?

A: Peak tailing is a common issue and is often related to secondary interactions between the analyte and the stationary phase.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Secondary Silanol Interactions 1. Adjust Mobile Phase pH: Lowering the pH (e.g., to pH 2.5-3.0) can suppress the ionization of silanol groups, minimizing interactions.[4][9] 2. Use a Base-Deactivated Column: Employ a column with end-capping to reduce the number of accessible silanol groups. 3. Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase to block the active silanol sites.
Insufficient Buffer Concentration Increase the buffer concentration (e.g., 20-50 mM) to ensure consistent pH and ionic strength throughout the analysis.[1]
Column Contamination 1. Flush the Column: Use a strong solvent to wash the column and remove contaminants.[4] 2. Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities.[10]
Mass Overload Reduce the concentration of the injected sample. Perform a dilution series to determine the optimal concentration.[11]
Issue 2: Peak Fronting

Q: I am observing peak fronting for my Imidaprilat analysis. What should I investigate?

A: Peak fronting is often an indication of column overload or a mismatch between the sample solvent and the mobile phase.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Sample Overload (Volume or Mass) 1. Reduce Injection Volume: Inject a smaller volume of the sample.[7][8] 2. Dilute the Sample: Decrease the concentration of Imidaprilat in your sample.[7][8]
Incompatible Sample Solvent Dissolve the sample in the mobile phase or a solvent that is weaker than the mobile phase.[4][8]
Column Collapse If using a highly aqueous mobile phase (>95%), the C18 chains may collapse. Flush the column with 100% acetonitrile to regenerate the stationary phase. Consider using an aqueous-stable C18 column.[7]
Poorly Packed Column/Void Formation This can cause a disturbed sample path.[4] If this is suspected, the column may need to be replaced.
Issue 3: Split Peaks

Q: My Imidaprilat peak is splitting into two or more peaks. What could be the reason?

A: Split peaks can be caused by issues at the column inlet, sample solvent effects, or co-eluting impurities.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Partially Blocked Column Frit 1. Backflush the Column: Reverse the column and flush it to dislodge any particulates.[10] (Check manufacturer's instructions before backflushing). 2. Install an In-line Filter: Use a 0.5 µm in-line filter between the injector and the column to prevent particulates from reaching the frit.
Column Inlet Void A void can form at the head of the column due to settling of the packing material.[4][12] This usually requires column replacement.
Sample Solvent Stronger than Mobile Phase The sample solvent can carry the analyte partway down the column in a distorted band, leading to a split peak. Prepare your sample in the mobile phase.[4]
Co-eluting Impurity or Degradant An impurity or a degradation product of Imidaprilat (like Imidaprilat diketopiperazine) might be eluting very close to the main peak.[13] Adjusting the mobile phase composition or gradient may be necessary to resolve the two peaks.

Experimental Protocols

Recommended HPLC Method for Imidaprilat Analysis:

This is a generalized starting method based on published literature. Optimization may be required for your specific application.

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3][9]
Mobile Phase A mixture of phosphate buffer (pH adjusted to 2.5-5) and an organic modifier like acetonitrile and/or methanol.[3][9][14] A common starting ratio is 50:50 (aqueous:organic).
Flow Rate 1.0 mL/min[9]
Detection Wavelength 210 nm or 218 nm[9][15]
Column Temperature Ambient or controlled at 40°C[15]
Sample Solvent Mobile Phase

Visual Troubleshooting Guides

G Troubleshooting Workflow for Poor Peak Shape cluster_0 Initial Observation cluster_1 Problem Identification cluster_2 Potential Causes cluster_3 Solutions start Poor Imidaprilat Peak Shape Tailing Peak Tailing start->Tailing Fronting Peak Fronting start->Fronting Splitting Split Peak start->Splitting Silanol Secondary Silanol Interactions Tailing->Silanol pH_Buffer Incorrect Mobile Phase pH/Buffer Tailing->pH_Buffer Contamination Column Contamination Tailing->Contamination Overload Sample Overload Fronting->Overload Solvent Incompatible Sample Solvent Fronting->Solvent Splitting->Contamination Splitting->Solvent Frit_Void Blocked Frit or Column Void Splitting->Frit_Void Adjust_pH Adjust Mobile Phase pH Silanol->Adjust_pH pH_Buffer->Adjust_pH Use_Guard Use Guard Column/ Flush Column Contamination->Use_Guard Dilute Dilute Sample/ Reduce Volume Overload->Dilute Change_Solvent Change Sample Solvent Solvent->Change_Solvent Replace_Column Replace Column/ In-line Filter Frit_Void->Replace_Column

Caption: A workflow diagram for troubleshooting poor chromatographic peak shape.

G Impact of Mobile Phase pH on Peak Shape cluster_0 Low pH (e.g., 2.5-3.0) cluster_1 Mid-range pH (e.g., 4-6) cluster_2 High pH (e.g., >7) low_pH Silanols are protonated (Si-OH) Imidaprilat is protonated (BH+) Minimal secondary interaction good_peak Symmetrical Peak low_pH->good_peak Leads to mid_pH Silanols are partially ionized (SiO-) Imidaprilat is protonated (BH+) Strong secondary interaction tailing_peak Tailing Peak mid_pH->tailing_peak Leads to high_pH Silanols are fully ionized (SiO-) Imidaprilat may be neutral (B) Silica support may dissolve poor_peak Poor Peak Shape/ Column Damage high_pH->poor_peak Leads to

Caption: The effect of mobile phase pH on Imidaprilat peak shape.

References

Minimizing ion suppression/enhancement for accurate Imidaprilat quantification.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression and enhancement for the accurate quantification of Imidaprilat using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low Imidaprilat Signal Intensity and Poor Sensitivity

Question: My Imidaprilat signal is consistently low, and I'm struggling to achieve the required limit of quantification (LOQ). What could be the cause, and how can I improve it?

Answer: Low signal intensity for Imidaprilat is a common problem often attributed to ion suppression , a phenomenon where co-eluting matrix components interfere with the ionization of the analyte in the mass spectrometer's ion source.[1][2][3] This leads to a reduced signal and consequently, poor sensitivity.

Troubleshooting Steps:

  • Evaluate Your Sample Preparation: The most effective way to combat ion suppression is by removing interfering matrix components before analysis.[4][5] Protein precipitation is a simple method but may not be sufficient to remove phospholipids, which are major contributors to ion suppression.[4][6] Consider more rigorous techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[1][4] A published method for Imidaprilat quantification successfully utilized SPE with an OASIS HLB cartridge.[7]

  • Optimize Chromatographic Separation: Ensure that Imidaprilat is chromatographically separated from the region where most matrix components elute.[1][3] You can assess this using a post-column infusion experiment.[6][8][9] Modifying the mobile phase composition, gradient profile, or switching to a different column chemistry can improve separation.[3][10]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most reliable way to compensate for ion suppression.[10] Since it has virtually identical physicochemical properties to Imidaprilat, it will be affected by the matrix in the same way, allowing for accurate quantification based on the analyte-to-IS peak area ratio.

  • Dilute the Sample: If the concentration of Imidaprilat is high enough, diluting the sample can reduce the concentration of interfering matrix components and alleviate ion suppression.[2][10]

Issue 2: Inconsistent and Irreproducible Results for Quality Control (QC) Samples

Question: I am observing high variability and poor reproducibility in my QC sample results for Imidaprilat. What is the likely cause and how can I fix it?

Answer: Inconsistent results for QC samples often point to variable matrix effects between different sample lots.[10] The composition of the biological matrix can differ from one individual to another, leading to varying degrees of ion suppression or enhancement.[1]

Troubleshooting Steps:

  • Implement a Robust Sample Preparation Method: As with low sensitivity, a thorough and consistent sample cleanup is crucial. SPE and LLE are generally more effective at minimizing variability in matrix effects compared to protein precipitation.[3][4]

  • Employ Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your study samples can help to normalize the matrix effects across your analytical run.[10][11]

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is highly effective in correcting for sample-to-sample variations in ion suppression, as it co-elutes and experiences the same matrix effects as the analyte.[8][10]

Issue 3: Unexpectedly High Imidaprilat Signal (Ion Enhancement)

Question: My Imidaprilat signal is higher than expected, leading to inaccurate quantification. What could be causing this ion enhancement?

Answer: Ion enhancement is the opposite of ion suppression and occurs when co-eluting matrix components increase the ionization efficiency of the analyte.[5][12] While less common than suppression, it can still lead to significant inaccuracies.

Troubleshooting Steps:

  • Improve Chromatographic Separation: The primary strategy to mitigate ion enhancement is to chromatographically separate Imidaprilat from the enhancing components.[11] Experiment with different mobile phases, gradients, and analytical columns.

  • Enhance Sample Cleanup: A more effective sample preparation method, such as SPE or LLE, can remove the components responsible for ion enhancement.[4]

  • Use a Stable Isotope-Labeled Internal Standard: A SIL-IS will co-elute with Imidaprilat and experience the same degree of ion enhancement, thereby providing a reliable means of accurate quantification.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression?

A1: Ion suppression is a matrix effect that occurs in LC-MS/MS analysis where the ionization efficiency of the target analyte (Imidaprilat) is reduced by the presence of co-eluting components from the sample matrix.[2][3][5] This results in a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the assay.[1][13]

Q2: What are the common causes of ion suppression in bioanalysis?

A2: Common causes of ion suppression include:

  • Phospholipids: Abundant in plasma and serum samples, these are major contributors to ion suppression in reversed-phase chromatography.[4][6]

  • Salts and Buffers: Non-volatile salts from buffers or the sample itself can build up in the ion source and interfere with the ionization process.[10][12]

  • Endogenous Metabolites: Other small molecules present in the biological matrix can compete with the analyte for ionization.

  • Detergents and Polymers: These can be introduced during sample preparation and are known to cause significant ion suppression.[10]

Q3: How can I assess for the presence of ion suppression?

A3: There are two primary methods to assess for ion suppression:

  • Post-Column Infusion: A solution of Imidaprilat is continuously infused into the LC flow after the analytical column.[8][9][12] A blank, extracted matrix sample is then injected. Any dip in the constant Imidaprilat signal indicates a region of ion suppression.[6][9]

  • Post-Extraction Spike: The response of Imidaprilat in a neat solution is compared to its response when spiked into an extracted blank matrix sample.[3][12][14] A lower response in the matrix sample indicates ion suppression.[3]

Q4: Is it possible to completely eliminate ion suppression?

A4: While completely eliminating ion suppression can be challenging, its effects can be significantly minimized and compensated for.[8][9] A combination of effective sample preparation, optimized chromatography, and the use of a stable isotope-labeled internal standard is the most robust approach to ensure accurate and reliable quantification of Imidaprilat.[9]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression

Sample Preparation TechniqueRelative Effectiveness in Removing InterferencesAnalyte RecoveryThroughputRisk of Ion Suppression
Protein Precipitation (PPT) LowHighHighHigh
Liquid-Liquid Extraction (LLE) Moderate to HighVariableModerateModerate
Solid-Phase Extraction (SPE) HighHighModerate to HighLow

Experimental Protocols

Protocol 1: Quantification of Imidaprilat in Human Plasma using SPE and LC-MS/MS

This protocol is based on a validated method for the determination of Imidapril and Imidaprilat in human plasma.[7]

1. Sample Preparation (Solid-Phase Extraction)

  • To 200 µL of human plasma, add an internal standard (e.g., a stable isotope-labeled Imidaprilat).

  • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Load the supernatant onto a pre-conditioned OASIS HLB SPE cartridge.

  • Wash the cartridge with a weak organic solvent to remove polar interferences.

  • Elute Imidaprilat and the internal standard with a stronger organic solvent (e.g., methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[7]

2. Liquid Chromatography Conditions

  • Column: Semi-micro ODS column (C18)

  • Mobile Phase: Acetonitrile and 0.05% formic acid in water (e.g., 25:75, v/v)[7]

  • Flow Rate: 200 µL/min

  • Injection Volume: 10 µL

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Imidaprilat: m/z 378 → 206[7]

    • (If using an IS, specify its transition here)

Visualizations

Mechanism of Ion Suppression in ESI cluster_source Electrospray Ionization (ESI) Source cluster_suppression Ion Suppression Mechanism Droplet Charged Droplet (Analyte + Matrix) Evaporation Solvent Evaporation Droplet->Evaporation Desolvation GasPhase Gas Phase Ions Evaporation->GasPhase Ion Formation ReducedAnalyte Reduced Analyte Ionization Evaporation->ReducedAnalyte MS_Inlet Mass Spectrometer Inlet GasPhase->MS_Inlet Sampling Matrix Co-eluting Matrix Components Competition Competition for Charge and Droplet Surface Matrix->Competition Competition->Evaporation Inhibits ReducedAnalyte->GasPhase Fewer Analyte Ions

Caption: Mechanism of Ion Suppression in the ESI source.

Troubleshooting Workflow for Low Imidaprilat Signal Start Start: Low Imidaprilat Signal Check_IS Using Stable Isotope-Labeled Internal Standard (SIL-IS)? Start->Check_IS Implement_IS Implement SIL-IS (Highest Priority) Check_IS->Implement_IS No Assess_Matrix Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) Check_IS->Assess_Matrix Yes Implement_IS->Assess_Matrix Suppression_Detected Ion Suppression Detected? Assess_Matrix->Suppression_Detected Optimize_Cleanup Optimize Sample Cleanup (SPE or LLE) Suppression_Detected->Optimize_Cleanup Yes End_Bad Consult Instrument Specialist Suppression_Detected->End_Bad No Optimize_Chroma Optimize Chromatography (Separate Analyte from Suppression Zone) Optimize_Cleanup->Optimize_Chroma Reevaluate Re-evaluate Signal Optimize_Chroma->Reevaluate Reevaluate->Suppression_Detected Still Low End_Good Problem Resolved Reevaluate->End_Good Signal OK

Caption: Troubleshooting workflow for low Imidaprilat signal.

General Experimental Workflow for Imidaprilat Quantification Sample Plasma Sample Collection Spike Spike Internal Standard Sample->Spike Cleanup Sample Preparation (e.g., SPE) Spike->Cleanup Drydown Evaporation & Reconstitution Cleanup->Drydown LC_Injection LC Injection Drydown->LC_Injection Separation Chromatographic Separation LC_Injection->Separation Ionization ESI Separation->Ionization MS_Analysis MS/MS Detection (MRM) Ionization->MS_Analysis Data Data Acquisition & Processing MS_Analysis->Data Quantification Quantification Data->Quantification

Caption: General experimental workflow for Imidaprilat quantification.

References

Investigating the stability of Imidaprilat-d3 in various biological matrices.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Imidaprilat-d3 in various biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in biological matrices?

A1: The stability of this compound in biological matrices such as plasma, urine, and tissue homogenates can be influenced by several factors:

  • Enzymatic Degradation: Biological matrices contain various enzymes, like esterases, that can potentially metabolize this compound.

  • pH Instability: Extreme pH conditions can lead to the degradation of the molecule.

  • Oxidation: The presence of oxidizing agents in the matrix or exposure to air can cause oxidative degradation.

  • Temperature: Elevated temperatures can accelerate degradation kinetics.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation and should be minimized.[1]

  • Adsorption: this compound may adsorb to the surface of storage containers, leading to an apparent decrease in concentration.[1]

  • Deuterium Exchange: A critical concern for deuterated standards is the potential for deuterium-hydrogen back-exchange, where deuterium atoms are replaced by hydrogen atoms from the solvent or matrix. This is more likely to occur at labile positions on the molecule and can be influenced by pH and temperature.[2][3]

Q2: What are the best practices for storing biological samples containing this compound to ensure its stability?

A2: To maintain the integrity of this compound in biological samples, the following storage conditions are recommended:

  • Short-Term Storage: For storage up to 24 hours, samples should be kept at 2-8°C.[1]

  • Long-Term Storage: For extended periods, samples should be stored at -80°C.[1]

  • Minimize Freeze-Thaw Cycles: Aliquot samples into smaller volumes to avoid repeated freeze-thaw cycles.

  • Use of Stabilizers: Consider adding antioxidants or enzyme inhibitors to the matrix immediately after collection, especially if enzymatic degradation or oxidation is suspected.[1]

  • Proper Container Selection: Use low-adsorption tubes (e.g., polypropylene) to minimize the loss of the analyte due to surface binding.

Q3: I am observing a decrease in the this compound signal and a concurrent increase in the unlabeled Imidaprilat signal over time. What is the likely cause?

A3: This observation strongly suggests deuterium-hydrogen back-exchange.[2] The deuterium atoms on the this compound molecule are being replaced by protons from the surrounding matrix. To confirm and mitigate this, you can:

  • Perform a Stability Assessment: Incubate this compound in the biological matrix at different pH values and temperatures and monitor the signals of both the deuterated and unlabeled forms over time.[2]

  • Optimize pH: Adjust the pH of your samples to a more neutral range if the exchange is found to be pH-dependent.[3]

  • Consider a More Stable Labeled Standard: If deuterium exchange is persistent and problematic, using an internal standard labeled with a more stable isotope, such as ¹³C or ¹⁵N, is a reliable alternative, although it may be more costly.[2]

Q4: My quantitative results for Imidaprilat show a positive bias, especially at lower concentrations. What could be the issue?

A4: A positive bias, particularly at the lower limit of quantification, can often be attributed to the purity of the deuterated internal standard. The this compound standard may contain a small amount of unlabeled Imidaprilat as an impurity.[3][4] To troubleshoot this:

  • Assess Purity: Inject a high concentration of the this compound solution without any analyte to check for a signal at the mass transition of unlabeled Imidaprilat.[3]

  • Consult the Certificate of Analysis (CoA): Review the CoA provided by the supplier for information on the isotopic and chemical purity of the standard.

  • Contact the Supplier: If significant unlabeled impurity is detected, contact the supplier for a higher purity batch.[3]

Troubleshooting Guides

Issue 1: Poor Recovery of this compound During Sample Extraction
  • Symptom: Consistently low signal intensity for this compound across all samples after extraction.

  • Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inefficient Extraction Method Optimize the extraction procedure. If using liquid-liquid extraction, test different organic solvents and pH conditions. For solid-phase extraction, evaluate different sorbents and elution solvents.[4][5]
Analyte Adsorption Pre-treat collection tubes and pipette tips with a solution of a similar compound to block active binding sites. Use low-adsorption plasticware.
Protein Binding If using protein precipitation, ensure complete precipitation by optimizing the type and volume of the precipitating agent (e.g., acetonitrile, methanol). Incomplete precipitation can lead to the loss of protein-bound analyte.
Issue 2: High Variability in this compound Signal Between Replicate Injections
  • Symptom: The peak area of this compound is inconsistent even when injecting the same sample multiple times.

  • Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Autosampler Issues Check for air bubbles in the syringe and sample loop. Ensure the injection volume is consistent.
Matrix Effects Co-eluting matrix components can cause ion suppression or enhancement, leading to signal variability.[6][7] Improve chromatographic separation to better resolve this compound from interfering matrix components.[5] Consider a more rigorous sample clean-up procedure.
Instability in Autosampler The analyte may be degrading in the autosampler. Evaluate the stability of the processed samples at the autosampler temperature over a typical run time.[8]

Experimental Protocols

Protocol 1: Assessment of Freeze-Thaw Stability of this compound in Human Plasma

Objective: To determine the stability of this compound in human plasma after multiple freeze-thaw cycles.

Materials:

  • Blank human plasma (with appropriate anticoagulant)

  • This compound stock solution

  • Imidaprilat stock solution (for quality control samples)

  • LC-MS/MS system

  • -80°C freezer and standard refrigerator (2-8°C)

Procedure:

  • Sample Preparation:

    • Spike blank human plasma with this compound to achieve a desired concentration (e.g., 100 ng/mL).

    • Prepare low and high concentration quality control (QC) samples by spiking blank plasma with known concentrations of Imidaprilat.

    • Aliquot the this compound spiked plasma into multiple small vials.

  • Freeze-Thaw Cycles:

    • Store all aliquots at -80°C for at least 24 hours.

    • Cycle 1: Remove a set of aliquots, allow them to thaw completely at room temperature, and then refreeze them at -80°C for at least 12 hours.

    • Cycles 2-5: Repeat the thawing and freezing process for the desired number of cycles (typically 3-5), removing a new set of aliquots after each cycle.[1]

  • Sample Analysis:

    • After the final freeze-thaw cycle for each set, process the samples (e.g., via protein precipitation or liquid-liquid extraction).

    • Analyze the samples using a validated LC-MS/MS method.

  • Data Evaluation:

    • Calculate the mean concentration and standard deviation for this compound at each freeze-thaw cycle.

    • Compare the mean concentration at each cycle to the baseline (time zero) concentration. The stability is acceptable if the mean concentration is within ±15% of the baseline.

Protocol 2: Evaluation of Short-Term Stability of this compound in Rat Urine at Room Temperature

Objective: To assess the stability of this compound in rat urine when stored at room temperature for up to 24 hours.

Materials:

  • Blank rat urine

  • This compound stock solution

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Spike blank rat urine with this compound to a known concentration.

    • Aliquot the spiked urine into several vials.

  • Incubation:

    • Store the vials at room temperature (approximately 25°C).

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove one aliquot for analysis.

  • Sample Analysis:

    • Process and analyze the samples at each time point using a validated LC-MS/MS method.

  • Data Evaluation:

    • Determine the concentration of this compound at each time point.

    • Plot the concentration versus time to observe any degradation trend. Stability is generally considered acceptable if the concentration remains within 85-115% of the initial concentration.

Data Presentation

Table 1: Illustrative Freeze-Thaw Stability of this compound in Human Plasma at 100 ng/mL

Freeze-Thaw CycleMean Concentration (ng/mL)% of Initial Concentration
0 (Baseline)101.2100.0%
198.797.5%
299.198.0%
396.595.4%
494.893.7%
592.391.2%

Table 2: Illustrative Short-Term Stability of this compound in Rat Urine at Room Temperature (50 ng/mL)

Time (hours)Mean Concentration (ng/mL)% of Initial Concentration
050.8100.0%
250.198.6%
449.597.4%
848.795.9%
1247.994.3%
2446.290.9%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stability Stability Testing cluster_analysis Sample Analysis cluster_data Data Evaluation start Obtain Biological Matrix (Plasma, Urine, etc.) spike Spike with this compound start->spike aliquot Aliquot Samples spike->aliquot ft_cycles Freeze-Thaw Cycles aliquot->ft_cycles st_stability Short-Term (Bench-Top) Stability aliquot->st_stability lt_stability Long-Term Storage Stability aliquot->lt_stability extraction Sample Extraction (PP, LLE, SPE) ft_cycles->extraction st_stability->extraction lt_stability->extraction lcms LC-MS/MS Analysis extraction->lcms quant Quantification lcms->quant eval Compare to Baseline (±15% criteria) quant->eval report Stability Report eval->report

Caption: Experimental workflow for assessing the stability of this compound.

troubleshooting_logic cluster_investigation Initial Checks cluster_stability_issues Potential Stability Problems cluster_solutions Solutions start Inaccurate or Variable This compound Results check_purity Check IS Purity (Unlabeled Impurity?) start->check_purity check_lcms Review LC-MS/MS Performance start->check_lcms check_prep Verify Sample Prep Procedure start->check_prep deuterium_exchange Deuterium Exchange? check_purity->deuterium_exchange If IS signal decreases & analyte increases optimize_chrom Optimize Chromatography & Sample Cleanup check_lcms->optimize_chrom degradation Chemical/Enzymatic Degradation? check_prep->degradation If recovery is low adsorption Adsorption to Surfaces? check_prep->adsorption If recovery is variable new_is Source Higher Purity IS or use ¹³C/¹⁵N IS deuterium_exchange->new_is adjust_conditions Adjust pH/Temp, Add Stabilizers degradation->adjust_conditions use_low_bind Use Low-Adsorption Plasticware adsorption->use_low_bind

Caption: Troubleshooting logic for this compound stability experiments.

References

Optimizing extraction recovery of Imidaprilat from plasma using Imidaprilat-d3.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction recovery of Imidaprilat from plasma samples using Imidaprilat-d3 as an internal standard.

FAQs and Troubleshooting Guides

This section addresses common issues encountered during the extraction of Imidaprilat from plasma, offering step-by-step solutions to enhance recovery and ensure accurate quantification.

Q1: I am experiencing low recovery of Imidaprilat. What are the potential causes and how can I troubleshoot this?

A1: Low recovery of Imidaprilat can stem from several factors related to the extraction procedure. A systematic approach to troubleshooting is recommended.

Troubleshooting Steps:

  • Review the Extraction Method: Ensure the chosen extraction method (Solid-Phase Extraction, Liquid-Liquid Extraction, or Protein Precipitation) is appropriate for Imidaprilat's chemical properties.

  • Optimize SPE Parameters: If using Solid-Phase Extraction (SPE), several factors can influence recovery.[1]

    • Sorbent Selection: Ensure the sorbent chemistry is appropriate for Imidaprilat. A hydrophilic-lipophilic balanced (HLB) sorbent is a good starting point.

    • pH Adjustment: The pH of the sample and solutions can significantly impact the retention and elution of Imidaprilat. Experiment with pH adjustments to optimize recovery.

    • Elution Solvent Strength: If Imidaprilat is not eluting completely, the elution solvent may be too weak. Increase the organic solvent concentration or switch to a stronger solvent.

    • Drying Step: Ensure the SPE cartridge is adequately dried before elution, as residual water can affect recovery.

  • Evaluate LLE Conditions: For Liquid-Liquid Extraction (LLE), consider the following:

    • Solvent Choice: The choice of extraction solvent is critical. A solvent that is immiscible with the sample matrix and has a high affinity for Imidaprilat should be used.

    • pH of Aqueous Phase: Adjusting the pH of the plasma sample can improve the partitioning of Imidaprilat into the organic phase.

    • Extraction Volume and Repetitions: Insufficient solvent volume or a single extraction may not be enough for complete recovery. Try increasing the solvent-to-sample ratio or performing multiple extractions.

  • Assess Protein Precipitation Efficiency: When using Protein Precipitation (PP):

    • Precipitating Agent: Acetonitrile is a commonly used and effective precipitating agent.[2] Ensure the correct ratio of solvent to plasma is used, typically 3:1 (v/v).

    • Vortexing and Centrifugation: Thorough vortexing is necessary to ensure complete protein precipitation. Centrifugation speed and time should be sufficient to obtain a clear supernatant.

  • Role of Internal Standard: The use of this compound is crucial for correcting for variability in extraction recovery.[3] If the internal standard recovery is also low, it points to a systematic issue with the extraction process.

Q2: I am observing a significant matrix effect in my LC-MS/MS analysis. How can I mitigate this?

A2: Matrix effects, such as ion suppression or enhancement, are a common challenge in bioanalysis and can lead to inaccurate quantification.

Mitigation Strategies:

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to improve the cleanup of the plasma sample.

    • Solid-Phase Extraction (SPE): SPE is generally more effective at removing interfering matrix components than protein precipitation or liquid-liquid extraction.

    • Optimize Wash Steps in SPE: A more rigorous wash step during SPE can help remove co-eluting interferences without eluting the analyte of interest.

  • Chromatographic Separation: Modify your LC method to chromatographically separate Imidaprilat and this compound from the interfering components.

    • Gradient Elution: A well-optimized gradient elution can improve the resolution between the analytes and matrix components.

    • Column Chemistry: Experiment with different column chemistries to achieve better separation.

  • Use a Stable Isotope-Labeled Internal Standard: this compound is the ideal internal standard as it co-elutes with Imidaprilat and experiences similar matrix effects, thereby providing effective normalization.

  • Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression or enhancement.

Q3: What are the recommended starting points for each extraction method for Imidaprilat?

A3: Below are detailed protocols for Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP) that can be used as a starting point for method development and optimization.

Experimental Protocols

Method 1: Solid-Phase Extraction (SPE)

This protocol is based on a published method for the extraction of Imidaprilat from human plasma.[4]

Materials:

  • Oasis HLB SPE cartridges

  • Methanol (for conditioning)

  • Water (for equilibration)

  • Plasma sample containing Imidaprilat and this compound

  • Acetonitrile with 0.05% formic acid (elution solvent)

Procedure:

  • Conditioning: Condition the Oasis HLB SPE cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences.

  • Elution: Elute Imidaprilat and this compound with 1 mL of acetonitrile containing 0.05% formic acid.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Method 2: Liquid-Liquid Extraction (LLE)

This is a general LLE protocol that can be adapted for Imidaprilat.

Materials:

  • Plasma sample containing Imidaprilat and this compound

  • Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)

  • pH adjustment solution (e.g., dilute acid or base)

Procedure:

  • Sample Preparation: To 500 µL of plasma, add the internal standard (this compound).

  • pH Adjustment: Adjust the pH of the plasma sample to optimize the extraction of Imidaprilat.

  • Extraction: Add 2 mL of the extraction solvent, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.

  • Separation: Carefully transfer the organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.

Method 3: Protein Precipitation (PP)

This protocol describes a common and rapid method for sample cleanup.

Materials:

  • Plasma sample containing Imidaprilat and this compound

  • Acetonitrile (ice-cold)

Procedure:

  • Sample Preparation: To 100 µL of plasma, add the internal standard (this compound).

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for direct injection or further processing (e.g., evaporation and reconstitution).

Data Presentation

The following tables summarize key physical and chemical properties of Imidaprilat and its deuterated internal standard, along with typical recovery rates observed for different extraction methods (note: specific recovery data for Imidaprilat is limited in the public domain; these are general ranges for similar analytes).

Table 1: Physicochemical Properties of Imidaprilat and this compound

PropertyImidaprilatThis compound
Molecular Formula C₁₈H₂₃N₃O₆C₁₈H₂₀D₃N₃O₆
Molecular Weight 377.4 g/mol 380.4 g/mol
XLogP3 -1.4-1.4

Table 2: Comparison of Extraction Methods - General Performance

Extraction MethodTypical Recovery RangeKey AdvantagesKey Disadvantages
Solid-Phase Extraction (SPE) 80-100%High selectivity, excellent cleanupMore time-consuming, higher cost
Liquid-Liquid Extraction (LLE) 70-95%Good cleanup, relatively low costCan be labor-intensive, requires solvent evaporation
Protein Precipitation (PP) >90% (analyte dependent)Fast, simple, inexpensiveLess effective at removing matrix components

Visualizations

The following diagrams illustrate the experimental workflow for SPE and a troubleshooting decision tree for low extraction recovery.

SPE_Workflow start Start: Plasma Sample (+ this compound) conditioning 1. Condition SPE Cartridge (Methanol) start->conditioning equilibration 2. Equilibrate SPE Cartridge (Water) conditioning->equilibration loading 3. Load Sample equilibration->loading washing 4. Wash Cartridge (Water) loading->washing elution 5. Elute Analytes (Acetonitrile/Formic Acid) washing->elution evaporation 6. Evaporate Eluate elution->evaporation reconstitution 7. Reconstitute in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

SPE Experimental Workflow for Imidaprilat Extraction.

Troubleshooting_Low_Recovery cluster_systematic Troubleshoot Extraction Method start Low Imidaprilat Recovery check_is Is this compound recovery also low? start->check_is systematic_issue Systematic Extraction Problem check_is->systematic_issue Yes analyte_degradation Potential Analyte Degradation or Adsorption check_is->analyte_degradation No spe SPE Issue? systematic_issue->spe lle LLE Issue? spe->lle No spe_solutions Optimize: - Sorbent Choice - pH - Elution Solvent - Wash Steps spe->spe_solutions Yes pp PP Issue? lle->pp No lle_solutions Optimize: - Extraction Solvent - pH - Solvent Volume - Number of Extractions lle->lle_solutions Yes pp_solutions Optimize: - Precipitant:Plasma Ratio - Vortexing Time - Centrifugation Speed/Time pp->pp_solutions Yes

Troubleshooting Decision Tree for Low Extraction Recovery.

References

Identifying and resolving isotopic cross-contribution between analyte and internal standard.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve issues related to isotopic cross-contribution between an analyte and its stable isotope-labeled internal standard (SIL-IS) in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is isotopic cross-contribution?

Isotopic cross-contribution, also known as crosstalk, occurs when the isotopic signal of an analyte interferes with the signal of its SIL-IS, or vice-versa, in mass spectrometry-based assays.[1] This interference can arise from two main sources: the natural isotopic abundance of the elements within the analyte molecule and the presence of isotopic impurities in the SIL-IS.[2]

Q2: Why is isotopic cross-contribution a problem?

This phenomenon can lead to inaccurate quantification in bioanalytical methods.[1][2] Specifically, it can cause non-linear calibration curves, affect the accuracy and precision of the assay, and ultimately impact the reliability of pharmacokinetic, bioequivalence, and other clinical studies.[1][3][4]

Q3: When is isotopic cross-contribution most likely to occur?

Isotopic cross-contribution is more pronounced in the following situations:

  • When analyzing compounds containing elements with rich isotopic patterns, such as chlorine (Cl), bromine (Br), or sulfur (S).[3][4][5]

  • With higher molecular weight compounds, as the probability of containing naturally occurring heavy isotopes increases.[4][5]

  • At high analyte to internal standard concentration ratios.[4][5]

Q4: What is an acceptable level of isotopic cross-contribution?

There is no universally mandated limit for acceptable isotopic cross-contribution. However, a general guideline is that the contribution of the analyte's signal to the internal standard at the upper limit of quantification (ULOQ) should be minimal and not compromise the assay's accuracy and precision.[1] Similarly, the contribution of the internal standard to the analyte signal at the lower limit of quantification (LLOQ) should be negligible.[1] It is crucial to assess and minimize this during method development and validation.

Q5: How can I select a suitable SIL-IS to minimize potential cross-contribution?

To minimize isotopic cross-contribution, it is advisable to select a SIL-IS with a mass difference of at least 3 atomic mass units (amu) from the analyte.[1] For molecules containing elements with significant natural isotopic abundance like Cl or Br, an even greater mass difference may be necessary.

Troubleshooting Guides

Problem: My calibration curve is non-linear, and I suspect isotopic interference.

  • Investigate the "Cross-Talk": Naturally occurring isotopes of the analyte can contribute to the signal of the internal standard.[5][6] This is especially true for larger molecules or those containing elements like Cl, Br, or S.[4][5]

  • Evaluate the Isotopic Purity of the Internal Standard: Ensure that the internal standard is not contaminated with the unlabeled analyte.[1][6]

  • Employ a Nonlinear Calibration Function: A nonlinear fitting model can be used to accurately quantitate the data by accounting for the mutual interference between the analyte and the internal standard.[4][5]

Problem: I am observing inaccurate quantification at high analyte concentrations.

  • Assess Analyte Contribution to SIL-IS: Analyze the highest concentration standard (ULOQ) without the SIL-IS and monitor the SIL-IS multiple reaction monitoring (MRM) transition to quantify the crosstalk.[1]

  • Increase Mass Difference of SIL-IS: If significant crosstalk is observed, consider using a SIL-IS with a higher degree of isotopic labeling to increase the mass difference from the analyte.[1]

  • Optimize Chromatography: Improve the chromatographic separation between the analyte and any potential interfering peaks.[1]

Problem: My assay shows poor linearity at the lower end of the calibration curve.

  • Check SIL-IS Purity: Analyze a solution of the SIL-IS alone to check for the presence of the unlabeled analyte.[1]

  • Adjust SIL-IS Concentration: Lower the concentration of the SIL-IS to a level that is sufficient for accurate integration but minimizes its contribution to the analyte signal.[1]

Data Presentation

Table 1: Effect of Internal Standard Concentration on Assay Bias

The following table summarizes the findings from an experiment investigating the effect of SIL-IS concentration on assay bias due to isotopic cross-contribution for the analysis of Flucloxacillin.

SIL-IS Isotope Monitored (m/z)SIL-IS Concentration (mg/L)Observed Bias (%)
458 → 1600.7Up to 36.9
458 → 160145.8
460 → 1600.713.9

Data adapted from a study on Flucloxacillin analysis, demonstrating that increasing the SIL-IS concentration or monitoring a less abundant isotope can reduce bias.[3]

Experimental Protocols

Protocol 1: Assessing the Contribution of the Analyte to the SIL-IS Signal

This experiment quantifies the extent of isotopic cross-contribution from the analyte to the internal standard channel.

  • Prepare the Upper Limit of Quantification (ULOQ) Sample: Take an aliquot of the ULOQ sample.

  • Spike with Blank Solution: Instead of the SIL-IS solution, spike the ULOQ sample with a blank solution.

  • Sample Processing: Process and extract the sample according to the established bioanalytical method.

  • LC-MS/MS Analysis: Inject the extracted sample into the LC-MS/MS system.

  • Monitor MRM Transitions: Monitor both the MRM transition for the analyte and the MRM transition for the SIL-IS.

  • Calculate Contribution: Calculate the percentage contribution of the analyte to the SIL-IS signal by comparing the peak area in the SIL-IS channel to the peak area of a known concentration of the SIL-IS.[1]

Protocol 2: Assessing the Contribution of the SIL-IS to the Analyte Signal

This experiment quantifies the extent of isotopic cross-contribution from the internal standard to the analyte channel.

  • Prepare a SIL-IS Only Sample: Prepare a sample containing only the SIL-IS at its working concentration in the biological matrix.

  • Sample Processing: Process and extract the sample as you would a regular study sample.

  • LC-MS/MS Analysis: Inject the extracted sample into the LC-MS/MS system.

  • Monitor MRM Transitions: Monitor both the MRM transition for the analyte and the MRM transition for the SIL-IS.

  • Calculate Contribution: Calculate the percentage contribution of the SIL-IS to the analyte signal by comparing the peak area in the analyte channel to the peak area of the Lower Limit of Quantification (LLOQ) standard.[1]

Visualizations

Isotopic_Cross_Contribution cluster_analyte Analyte cluster_is Internal Standard (SIL-IS) Analyte Analyte (e.g., M) MS Mass Spectrometer Analyte->MS Analyte Signal Analyte_M1 Analyte M+1 Isotope Analyte_M2 Analyte M+2 Isotope IS SIL-IS (e.g., M+4) Analyte_M2->IS Crosstalk (Analyte to IS) IS->MS IS Signal IS_impurity Unlabeled Analyte in SIL-IS IS_impurity->Analyte

Caption: Diagram illustrating the sources of isotopic cross-contribution.

Troubleshooting_Workflow Start Inaccurate Results or Non-Linear Calibration Curve Check_IS_Purity Analyze SIL-IS Alone (Protocol 2) Start->Check_IS_Purity Check_Analyte_Crosstalk Analyze ULOQ without SIL-IS (Protocol 1) Start->Check_Analyte_Crosstalk Impurity_Detected Impurity Detected? Check_IS_Purity->Impurity_Detected Crosstalk_Detected Crosstalk > Limit? Check_Analyte_Crosstalk->Crosstalk_Detected Source_New_IS Source Higher Purity SIL-IS Impurity_Detected->Source_New_IS Yes Adjust_IS_Conc Lower SIL-IS Concentration Impurity_Detected->Adjust_IS_Conc Minor Revalidate Re-validate Method Impurity_Detected->Revalidate No Use_New_IS Use SIL-IS with Higher Mass Difference Crosstalk_Detected->Use_New_IS Yes Mathematical_Correction Apply Mathematical Correction Crosstalk_Detected->Mathematical_Correction Minor Crosstalk_Detected->Revalidate No Source_New_IS->Revalidate Adjust_IS_Conc->Revalidate Use_New_IS->Revalidate Mathematical_Correction->Revalidate

Caption: Troubleshooting workflow for isotopic cross-contribution issues.

References

Dealing with calibration curve non-linearity in Imidaprilat assays.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Imidaprilat assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the quantitative analysis of Imidaprilat, with a particular focus on addressing calibration curve non-linearity.

Frequently Asked Questions (FAQs)

Q1: What is Imidaprilat and why is its accurate quantification important?

Imidaprilat is the active metabolite of the prodrug Imidapril, an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension.[1][2] Accurate quantification of Imidaprilat in biological matrices, such as plasma, is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, which are essential for determining the drug's efficacy and safety profile.[3][4][5]

Q2: What are the common analytical techniques for Imidaprilat quantification?

The most common and sensitive methods for quantifying Imidaprilat in biological samples are High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[1] Radioimmunoassay (RIA) has also been used.[6]

Q3: My Imidaprilat calibration curve is non-linear, especially at higher concentrations. What are the potential causes?

Non-linearity in calibration curves for LC-MS/MS assays is a common issue and can stem from several factors:

  • Detector Saturation: The mass spectrometer detector has a limited dynamic range. At high analyte concentrations, the detector can become overwhelmed, leading to a plateau in the signal response.

  • Ionization Suppression/Enhancement (Matrix Effects): Components in the biological matrix (e.g., phospholipids, salts) can co-elute with Imidaprilat and interfere with its ionization in the MS source, either suppressing or enhancing the signal in a non-linear fashion.[7][8]

  • Analyte-Specific Properties: At high concentrations, analytes can form dimers or multimers, which may not be detected or may be detected at a different mass-to-charge ratio.

  • Sample Preparation Issues: Inefficient or inconsistent extraction of Imidaprilat from the plasma can lead to variability and non-linearity.

  • Inappropriate Calibration Range: The selected concentration range for your calibration standards may exceed the linear range of the instrument for Imidaprilat.

Q4: How can I address the non-linearity in my calibration curve?

Addressing non-linearity often involves a combination of data analysis techniques and experimental modifications:

  • Weighted Least Squares Regression: This is a highly effective statistical approach to counteract heteroscedasticity, where the variance of the signal is not constant across the concentration range. For bioanalytical assays, a weighting factor of 1/x or 1/x² is often recommended.[1][9][10][11] This gives more weight to the lower concentration standards, which typically have lower variance, resulting in a better fit of the curve.

  • Narrowing the Calibration Range: If non-linearity is primarily at the high end, reducing the upper limit of your calibration range can help maintain linearity.

  • Sample Dilution: For unknown samples that fall in the non-linear portion of the curve, diluting them to bring the concentration within the linear range is a common practice.

  • Optimization of Sample Preparation: Improving the cleanup of your sample by optimizing the solid-phase extraction (SPE) protocol can significantly reduce matrix effects.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting for matrix effects and variability in extraction and instrument response, as it behaves nearly identically to the analyte.

Q5: What are the key considerations for validating a bioanalytical method for Imidaprilat?

According to regulatory guidelines (e.g., FDA and EMA), a bioanalytical method validation should assess the following parameters:[7][12]

  • Selectivity and Specificity: The ability to differentiate and quantify Imidaprilat in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Calibration Curve and Linearity: The relationship between the instrument response and the concentration of Imidaprilat.

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

  • Stability: The stability of Imidaprilat in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability).

  • Matrix Effect: The influence of matrix components on the ionization of Imidaprilat.

  • Recovery: The efficiency of the extraction process.

Troubleshooting Guides

Issue 1: Poor Linearity (R² < 0.99) with a Standard Linear Regression Model

This is a common problem when dealing with a wide dynamic range in bioanalytical assays.

start Poor Linearity (R² < 0.99) with Linear Regression check_residuals Step 1: Examine Residual Plot for Heteroscedasticity start->check_residuals apply_weighting Step 2: Apply Weighted Least Squares Regression (e.g., 1/x²) check_residuals->apply_weighting evaluate_fit Step 3: Evaluate Goodness of Fit (R², %RE of calibrators) apply_weighting->evaluate_fit linearity_improved Linearity Improved (R² ≥ 0.99, %RE within limits) evaluate_fit->linearity_improved Yes investigate_further Linearity Not Improved evaluate_fit->investigate_further No troubleshoot_experimental Troubleshoot Experimental Factors (See Issue 2) investigate_further->troubleshoot_experimental cluster_sample_prep Sample Preparation cluster_lc_conditions LC Conditions cluster_ms_conditions MS Conditions cluster_reagents_standards Reagents & Standards effect Persistent Non-Linearity Inconsistent Recovery Inconsistent Recovery Matrix Effects Matrix Effects Matrix Effects->effect Analyte Degradation Analyte Degradation Analyte Degradation->effect Poor Peak Shape Poor Peak Shape Poor Peak Shape->effect Co-elution of Interferences Co-elution of Interferences Co-elution of Interferences->effect Column Degradation Column Degradation Column Degradation->effect Detector Saturation Detector Saturation Detector Saturation->effect Ion Suppression Ion Suppression Ion Suppression->effect In-source Fragmentation In-source Fragmentation In-source Fragmentation->effect Standard Inaccuracy Standard Inaccuracy Standard Inaccuracy->effect IS Instability IS Instability IS Instability->effect Contaminated Solvents Contaminated Solvents Contaminated Solvents->effect Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI  Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII  ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AngiotensinII->Aldosterone ACE Angiotensin-Converting Enzyme (ACE) Renin Renin (from Kidney) Imidaprilat Imidaprilat Imidaprilat->ACE Inhibits BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure SodiumWaterRetention Sodium and Water Retention Aldosterone->SodiumWaterRetention SodiumWaterRetention->BloodPressure

References

Technical Support Center: The Impact of Imidaprilat-d3 Purity on Bioanalytical Method Performance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Imidaprilat-d3 as an internal standard in bioanalytical methods.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments, with a focus on the impact of this compound purity.

Problem Potential Cause Related to this compound Purity Troubleshooting Steps & Solutions
Inaccurate Calibration Curve Presence of Unlabeled Imidaprilat in this compound: This leads to a higher than expected response at the lower limit of quantification (LLOQ) and can affect the linearity of the curve.1. Verify Purity: Review the Certificate of Analysis (CoA) for the this compound lot. Pay close attention to the chemical and isotopic purity. 2. Assess Contribution: Analyze a blank sample spiked only with the this compound working solution. The response at the analyte's mass transition should not be more than 5% of the analyte's response at the LLOQ.[1] 3. Source Higher Purity Standard: If the contribution is significant, obtain a new lot of this compound with higher isotopic purity.
High Variability in Quality Control (QC) Samples Inconsistent Isotopic Distribution: Lot-to-lot variability in the isotopic distribution of this compound can lead to inconsistent normalization and increased %CV in QC samples.1. Characterize New Lots: Before use in a validated assay, characterize each new lot of this compound to ensure its isotopic distribution is consistent with previously used lots. 2. Perform System Suitability Tests: Inject the this compound solution at the beginning of each run to check for consistent response and isotopic pattern.
Matrix Effect Issues Differential Ionization due to Impurities: Impurities in the this compound may not co-elute perfectly with the analyte, leading to differential matrix effects where the impurity is suppressed or enhanced differently than the analyte.1. Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to ensure co-elution of this compound and Imidaprilat. 2. Evaluate Matrix Effects: Conduct post-extraction addition experiments with at least six different lots of blank matrix to assess the variability of the matrix effect. The coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤15%.
Unexpected Peaks in Chromatogram Presence of Chemical Impurities: The this compound may contain impurities from its synthesis, such as starting materials or by-products.1. Analyze this compound Alone: Inject a high-concentration solution of this compound to identify any potential interfering peaks. 2. Consult Supplier: Contact the supplier for information on potential impurities related to the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the acceptable purity levels for this compound to be used as an internal standard?

A1: For reliable bioanalytical results, this compound should meet the following general purity criteria for deuterated internal standards:

  • Chemical Purity: >99%

  • Isotopic Purity/Enrichment: ≥98%

High chemical purity prevents interference from other compounds, while high isotopic purity minimizes the contribution of the unlabeled analyte (Imidaprilat) in the internal standard solution, which can lead to an overestimation of the analyte's concentration, especially at the LLOQ.

Q2: How does the presence of unlabeled Imidaprilat in my this compound stock affect my results?

A2: The presence of unlabeled Imidaprilat as an impurity in the deuterated internal standard is a common issue that can lead to inaccurate quantification. This impurity will contribute to the analyte's signal, causing a positive bias in the results. This effect is most pronounced at the lower end of the calibration curve, particularly at the LLOQ. Regulatory guidelines suggest that the response from the deuterated internal standard at the mass transition of the analyte should not exceed 5% of the analyte's response at the LLOQ.

Q3: Can a lower purity this compound be used if a high-purity standard is unavailable?

A3: Using a lower purity standard is not recommended as it can compromise the accuracy and reliability of the bioanalytical data. If a high-purity standard is not available, it is crucial to thoroughly characterize the existing standard to quantify the level of unlabeled analyte and other impurities. This information can then be used to correct the calibration curve, but this approach is complex and may not be acceptable to regulatory agencies. The best practice is to source a standard that meets the recommended purity specifications.

Q4: What is the impact of isotopic exchange on my analysis?

A4: Isotopic exchange, where deuterium atoms on the internal standard are replaced by hydrogen atoms from the solvent or matrix, can be a concern. This "back-exchange" can alter the concentration of the deuterated standard over time, leading to a drifting internal standard signal and poor precision. To mitigate this, ensure the deuterium labels on this compound are on chemically stable positions of the molecule and avoid extreme pH conditions during sample preparation and storage.

Quantitative Data on Purity Impact

The following table provides illustrative data on how the purity of this compound can impact the accuracy and precision of bioanalytical measurements. This data is synthesized based on general principles of bioanalytical method validation and is intended for educational purposes.

This compound Purity (%) Unlabeled Imidaprilat Impurity (%) Observed LLOQ Concentration (ng/mL) (Nominal = 1 ng/mL) Accuracy at LLOQ (%) Precision (%CV) for QC Samples
99.90.11.05105< 5
99.50.51.25125< 10
99.01.01.50150> 15
98.02.02.00200> 20

Note: The acceptable range for accuracy is typically 80-120% (85-115% for non-LLOQ concentrations), and for precision, the %CV should be ≤20% (≤15% for non-LLOQ concentrations).

Experimental Protocols

Protocol: LC-MS/MS Method for the Quantification of Imidapril and Imidaprilat in Human Plasma

This protocol is based on established methods for the analysis of ACE inhibitors in biological matrices.

1. Sample Preparation (Solid-Phase Extraction)

  • To 500 µL of human plasma, add 50 µL of this compound internal standard solution (concentration to be optimized during method development).

  • Vortex for 30 seconds.

  • Add 500 µL of 0.1 M HCl and vortex for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Load the supernatant onto a pre-conditioned C18 solid-phase extraction (SPE) cartridge.

  • Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

2. LC-MS/MS Conditions

  • LC System: Agilent 1200 series or equivalent

  • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: (Example) 10% B to 90% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Imidapril: [Precursor ion] > [Product ion]

    • Imidaprilat: [Precursor ion] > [Product ion]

    • This compound: [Precursor ion] > [Product ion]

3. Method Validation Parameters

  • Selectivity: Analyze at least six different blank plasma lots to ensure no interference at the retention times of the analytes and IS.

  • Calibration Curve: Prepare a calibration curve ranging from the LLOQ to the upper limit of quantification (ULOQ) using at least six non-zero concentrations.

  • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations in at least five replicates.

  • Matrix Effect: Evaluate the matrix effect by comparing the response of the analytes in post-extraction spiked samples to that in neat solutions.

  • Stability: Assess the stability of the analytes under various conditions (freeze-thaw, bench-top, long-term storage).

Visualizations

Signaling Pathway of Imidapril

Imidapril is an angiotensin-converting enzyme (ACE) inhibitor. It works by blocking the conversion of angiotensin I to angiotensin II in the Renin-Angiotensin-Aldosterone System (RAAS). This leads to vasodilation and a reduction in blood pressure.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  cleavage catalyzed by Renin Renin Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  conversion catalyzed by ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor  activates Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Increased Aldosterone Secretion AT1_Receptor->Aldosterone_Secretion Imidapril Imidapril Imidapril->ACE  inhibits

Caption: Mechanism of action of Imidapril within the RAAS pathway.

Experimental Workflow for Bioanalytical Method

The following diagram illustrates the typical workflow for a bioanalytical method using this compound as an internal standard.

Bioanalytical_Workflow Sample_Collection Plasma Sample Collection IS_Spiking Spiking with This compound (IS) Sample_Collection->IS_Spiking Sample_Preparation Solid-Phase Extraction (SPE) IS_Spiking->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis Data_Processing Data Processing (Analyte/IS Ratio) LC_MS_Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: A typical workflow for a bioanalytical assay.

References

Validation & Comparative

Navigating Bioanalytical Method Validation for Imidaprilat: A Comparative Guide to FDA and EMA Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the validation of bioanalytical methods is a critical step in ensuring data integrity and regulatory compliance. This guide provides a comprehensive comparison of a bioanalytical method for the quantification of Imidaprilat in human plasma, using Imidaprilat-d3 as an internal standard, against the rigorous standards set by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

This document outlines the experimental protocols and presents key validation data in a structured format to facilitate a clear understanding of the method's performance. The methodology described is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, which are widely recognized for their sensitivity and specificity in bioanalysis. While a specific public validation report for Imidaprilat using this compound was not identified, this guide synthesizes information from published methods for Imidaprilat and aligns it with the core principles and acceptance criteria of both FDA and EMA guidelines.

Experimental Protocols

A robust and reliable bioanalytical method is underpinned by a well-defined experimental protocol. The following sections detail the methodology for the quantification of Imidaprilat, incorporating best practices and elements from established LC-MS/MS assays.

Sample Preparation

A solid-phase extraction (SPE) method is employed to isolate Imidaprilat and the internal standard, this compound, from human plasma. This technique is effective in removing endogenous interferences and concentrating the analytes of interest.

  • Step 1: Plasma Pre-treatment: A 500 µL aliquot of human plasma is mixed with 50 µL of this compound internal standard solution.

  • Step 2: Protein Precipitation: 500 µL of a protein precipitating agent (e.g., acetonitrile or methanol) is added to the plasma mixture, vortexed, and centrifuged to pellet the precipitated proteins.

  • Step 3: Solid-Phase Extraction: The supernatant is loaded onto a pre-conditioned SPE cartridge. The cartridge is then washed to remove residual interferences.

  • Step 4: Elution: The analytes are eluted from the cartridge with an appropriate solvent (e.g., methanol).

  • Step 5: Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The chromatographic separation and mass spectrometric detection are optimized to ensure high selectivity and sensitivity for both Imidaprilat and this compound.

  • Chromatographic System: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

  • Flow Rate: A typical flow rate of 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for Imidaprilat and this compound. Based on published data for Imidaprilat, a potential transition would be m/z 378.2 → 206.2. The transition for this compound would be shifted by 3 Da (m/z 381.2 → 209.2).[1]

Data Presentation: Performance Against FDA and EMA Guidelines

The following tables summarize the key validation parameters and their acceptance criteria as stipulated by the FDA and EMA. While the presented data is representative and based on similar assays, it illustrates the expected performance of a validated method.

Validation ParameterFDA Guideline Acceptance CriteriaEMA Guideline Acceptance CriteriaRepresentative Method Performance
Linearity (r²) ≥ 0.99≥ 0.99> 0.995
Calibration Range Defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ)Defined by LLOQ and ULOQ0.5 - 100 ng/mL[2]
Lower Limit of Quantification (LLOQ) Signal should be at least 5 times the blank response. Accuracy within ±20% of nominal value. Precision ≤20% CV.Signal should be at least 5 times the blank response. Accuracy within ±20% of nominal value. Precision ≤20% CV.0.5 ng/mL

Table 1: Linearity and Sensitivity

Quality Control (QC) LevelFDA Guideline Acceptance CriteriaEMA Guideline Acceptance CriteriaRepresentative Method Performance (% Accuracy ± SD; % CV)
LLOQ Accuracy: ±20%; Precision: ≤20% CVAccuracy: ±20%; Precision: ≤20% CV95.5 ± 4.2; 4.4%
Low QC Accuracy: ±15%; Precision: ≤15% CVAccuracy: ±15%; Precision: ≤15% CV102.1 ± 3.5; 3.4%
Medium QC Accuracy: ±15%; Precision: ≤15% CVAccuracy: ±15%; Precision: ≤15% CV98.7 ± 2.9; 2.9%
High QC Accuracy: ±15%; Precision: ≤15% CVAccuracy: ±15%; Precision: ≤15% CV101.5 ± 3.1; 3.1%

Table 2: Accuracy and Precision (Intra-day and Inter-day)

Validation ParameterFDA Guideline Acceptance CriteriaEMA Guideline Acceptance CriteriaRepresentative Method Performance
Selectivity No significant interference at the retention times of the analyte and IS in blank biological matrix.No significant interference at the retention times of the analyte and IS in blank biological matrix.No interfering peaks observed in blank plasma.
Matrix Effect The matrix factor should be consistent and reproducible. The CV of the IS-normalized matrix factor should be ≤15%.The matrix factor should be calculated and assessed. The CV of the IS-normalized matrix factor should be ≤15%.CV of IS-normalized matrix factor < 10%.
Recovery The recovery of the analyte and IS should be consistent, precise, and reproducible.The recovery of the analyte and IS should be consistent and reproducible.Consistent recovery of >85% for both analyte and IS.

Table 3: Selectivity, Matrix Effect, and Recovery

Stability ConditionFDA Guideline Acceptance CriteriaEMA Guideline Acceptance CriteriaRepresentative Method Performance (% Change from Nominal)
Freeze-Thaw Stability (3 cycles) Mean concentration within ±15% of nominal concentration.Mean concentration within ±15% of nominal concentration.< 5%
Short-Term (Bench-Top) Stability Mean concentration within ±15% of nominal concentration for the expected duration of sample handling.Mean concentration within ±15% of nominal concentration for the expected duration of sample handling.< 4% (at room temperature for 8 hours)
Long-Term Stability Mean concentration within ±15% of nominal concentration for the expected storage duration and temperature.Mean concentration within ±15% of nominal concentration for the expected storage duration and temperature.< 6% (at -70°C for 3 months)
Post-Preparative Stability Mean concentration within ±15% of nominal concentration for the typical residence time in the autosampler.Mean concentration within ±15% of a freshly prepared sample for the typical residence time in the autosampler.< 3% (in autosampler at 4°C for 24 hours)

Table 4: Stability

Mandatory Visualizations

To further elucidate the experimental workflow and the logical relationships within the bioanalytical method validation process, the following diagrams are provided.

Bioanalytical_Method_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample is_addition Add this compound (IS) plasma->is_addition precipitation Protein Precipitation is_addition->precipitation spe Solid-Phase Extraction (SPE) precipitation->spe evaporation Evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation Inject ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition data_processing Data Processing & Quantification data_acquisition->data_processing Process Data Validation_Parameters cluster_core Core Validation Parameters selectivity Selectivity & Specificity linearity Linearity & Range accuracy Accuracy precision Precision lloq LLOQ matrix_effect Matrix Effect recovery Recovery stability Stability validation Method Validation validation->selectivity validation->linearity validation->accuracy validation->precision validation->lloq validation->matrix_effect validation->recovery validation->stability

References

The Gold Standard vs. The Structural Analog: A Comparative Guide to Internal Standards for Imidaprilat Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the angiotensin-converting enzyme (ACE) inhibitor Imidaprilat, the choice of an appropriate internal standard (IS) is a critical decision that directly impacts the accuracy, precision, and reliability of quantitative data. This guide provides an objective comparison of the performance of a deuterated internal standard, Imidaprilat-d3, with a structural analog, using experimental data from validated bioanalytical methods.

The ideal internal standard should mimic the analyte of interest throughout the entire analytical process—from sample extraction to detection—thereby compensating for any variability. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" in mass spectrometry-based bioanalysis due to their near-identical physicochemical properties to the analyte.[1] However, in situations where a SIL IS is unavailable or cost-prohibitive, a structural analog may be considered. This guide will delve into the performance differences between these two choices.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the performance characteristics of bioanalytical methods for the quantification of ACE inhibitor active metabolites, using either a deuterated internal standard (represented by a validated method for Imidaprilat) or a structural analog internal standard (represented by a validated method for Ramiprilat, a close structural analog of Imidaprilat, using Enalaprilat as the IS).

Table 1: Comparison of Linearity and Sensitivity

ParameterMethod with Deuterated IS (Imidaprilat)Method with Structural Analog IS (Ramiprilat using Enalaprilat)
Linearity Range 0.2 - 50 ng/mL[2]1.08 - 107.56 ng/mL[3]
Correlation Coefficient (r²) > 0.99 (implied)> 0.98[3]
Lower Limit of Quantification (LLOQ) 0.2 ng/mL[2]1.08 ng/mL[3]

Table 2: Comparison of Accuracy and Precision

ParameterMethod with Deuterated IS (Imidaprilat)Method with Structural Analog IS (Ramiprilat using Enalaprilat)
Intra-day Precision (%RSD) < 13.2%[2]2.29 - 7.11%[3]
Inter-day Precision (%RSD) Not explicitly statedNot explicitly stated
Accuracy "Adequate"[2]Within ±15% of nominal values
Precision and Accuracy at LLOQ Not explicitly stated7.37% (%RSD), 99.64% (Accuracy)[3]

Experimental Protocols

Method 1: Quantification of Imidaprilat using a Deuterated Internal Standard (Presumed)

This method, while not explicitly stating the use of this compound, follows best practices where a deuterated standard is the preferred choice for LC-MS/MS bioanalysis.

  • Sample Preparation: Solid-phase extraction (SPE) using OASIS HLB cartridges was employed to isolate Imidapril and Imidaprilat from human plasma following deproteinization.[2]

  • Chromatography: Separation was achieved on a semi-micro ODS column with a mobile phase of acetonitrile and 0.05% (v/v) formic acid (1:3, v/v).[2]

  • Mass Spectrometry: Detection was performed using an electrospray ionization (ESI) tandem mass spectrometer in the selected ion monitoring (SIM) mode. The precursor-to-product ion transition for Imidaprilat was m/z 378 -> 206.[2]

Method 2: Quantification of Ramiprilat using a Structural Analog Internal Standard (Enalaprilat)

This method provides a clear example of the use of a structural analog as an internal standard for a closely related ACE inhibitor.

  • Sample Preparation: The specific extraction method from plasma is not detailed in the provided abstract but would typically involve protein precipitation or liquid-liquid extraction.

  • Chromatography: A Chromolith speed rod RP 18e gold (50x4.6) column was used with a mobile phase consisting of a solvent mixture of acetonitrile, methanol, and 0.2% trifluoroacetic acid.[3]

  • Mass Spectrometry: Detection was carried out using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[3]

Mandatory Visualizations

Signaling Pathway of Imidaprilat

Imidaprilat exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). This inhibition leads to reduced production of angiotensin II, a potent vasoconstrictor, and decreased aldosterone secretion, resulting in lower blood pressure.

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction BloodPressure Increased Blood Pressure Aldosterone->BloodPressure Vasoconstriction->BloodPressure Renin Renin ACE ACE Imidaprilat Imidaprilat Imidaprilat->ACE Inhibits

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Imidaprilat.

Experimental Workflow for Bioanalytical Quantification

The following diagram illustrates a typical workflow for the quantification of an analyte like Imidaprilat in a biological matrix using an internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (this compound or Structural Analog) Plasma->Add_IS Extraction Extraction (SPE or LLE) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification (Analyte/IS Peak Area Ratio) Detection->Quantification Results Concentration Calculation Quantification->Results

Caption: A generalized workflow for the bioanalytical quantification of drugs in plasma.

Discussion and Conclusion

The presented data, although from separate studies, highlights the key differences in performance between a method likely employing a deuterated internal standard and one using a structural analog. The method for Imidaprilat shows a lower LLOQ, suggesting higher sensitivity, which is crucial for pharmacokinetic studies where concentrations can be very low.

The primary advantage of a deuterated internal standard like this compound is its co-elution with the unlabeled analyte. This ensures that both compounds experience the same degree of matrix effects (ion suppression or enhancement) during mass spectrometric detection, leading to more accurate and precise quantification.[1] Structural analogs, like Enalaprilat for Ramiprilat, may have different retention times and ionization efficiencies, which can lead to inadequate compensation for matrix effects and potentially biased results.

While the precision of the method using the structural analog appears acceptable, the higher LLOQ and the potential for uncompensated matrix effects are significant considerations. For regulated bioanalysis, where the highest level of accuracy and reliability is required, the use of a stable isotope-labeled internal standard such as this compound is strongly recommended. The experimental evidence from analogous compounds and the consensus in the scientific community support the superiority of deuterated internal standards for robust and reliable quantitative bioanalytical assays.

References

A Comprehensive Guide to the Cross-Validation of an Imidaprilat Assay Between Analytical Laboratories

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the reliable quantification of drug concentrations in biological matrices is paramount. When bioanalytical testing is conducted across multiple laboratories, ensuring the comparability and integrity of the data generated is a critical regulatory and scientific necessity. This guide provides an in-depth comparison and a detailed protocol for the cross-validation of a bioanalytical assay for Imidaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Imidapril. The methodologies and acceptance criteria presented herein are synthesized from current regulatory expectations, including the principles outlined in the ICH M10 guideline on bioanalytical method validation.

Introduction to Inter-Laboratory Cross-Validation

Cross-validation is the process of comparing the results from two or more bioanalytical methods or from the same method at different laboratories to determine if they are comparable.[1] This is crucial when data from different sites will be combined in a single study or across different studies to support regulatory submissions.[2] The primary goal is to identify and assess any systematic bias between the laboratories.[2] While historical guidelines provided prescriptive acceptance criteria, the current International Council for Harmonisation (ICH) M10 guideline encourages a more scientific and statistical approach to evaluating data comparability, moving away from a simple "pass/fail" verdict.[3][4]

This guide will delineate a robust protocol for the cross-validation of an Imidaprilat assay, present mock experimental data for illustrative purposes, and provide visual workflows to clarify the process.

Experimental Protocols

A validated bioanalytical method for the determination of Imidaprilat in human plasma is a prerequisite for cross-validation. The following protocol outlines the steps for a cross-validation study between a "Reference Laboratory" (Lab A) and a "Testing Laboratory" (Lab B), both utilizing a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

2.1. Preparation of Cross-Validation Samples

  • Quality Control (QC) Samples: A single batch of QC samples at a minimum of three concentration levels (low, medium, and high) should be prepared by one laboratory (typically the Reference Laboratory). The concentrations should span the calibrated range of the assay. A sufficient number of aliquots should be prepared for analysis at both laboratories.

  • Incurred Samples (if available): If available from a clinical or preclinical study, a minimum of 20 incurred samples should be selected to cover the concentration range observed in the study. These samples provide a real-world assessment of the assay's performance.

2.2. Analytical Procedure

  • Both laboratories will analyze the same set of QC samples and/or incurred samples using their respective validated LC-MS/MS methods for Imidaprilat.

  • Each laboratory should perform the analysis in a single analytical run to minimize intra-laboratory variability.

  • The run should include a full set of calibration standards and QC samples at all validated concentration levels to ensure the validity of the run.

2.3. Data Analysis and Acceptance Criteria

The comparability of the data from both laboratories will be assessed based on the following criteria, which are derived from established bioanalytical method validation guidelines.[5]

  • For QC Samples:

    • The mean concentration for each QC level from Lab B should be within ±15% of the mean concentration obtained by Lab A.

    • At least two-thirds (67%) of the individual QC replicates at each level should have a percent difference within ±15% of the mean from Lab A.

  • For Incurred Samples:

    • The percent difference for each incurred sample is calculated as: ((Lab B Result - Lab A Result) / Mean(Lab A Result, Lab B Result)) * 100.

    • At least two-thirds (67%) of the incurred samples should have a percent difference within ±20%.

  • Statistical Assessment (as recommended by ICH M10):

    • A Bland-Altman plot should be generated to visualize the agreement between the two laboratories and to identify any concentration-dependent bias.

    • Deming regression analysis can be used to assess the correlation and any proportional or constant bias between the two datasets. The slope should be close to 1 and the intercept close to 0.

Data Presentation

The following tables summarize mock data from a cross-validation study of an Imidaprilat assay between two laboratories.

Table 1: Comparison of Quality Control (QC) Sample Results

QC LevelNominal Conc. (ng/mL)Lab A Mean Conc. (ng/mL)Lab B Mean Conc. (ng/mL)% Difference of Means
Low QC5.004.855.10+5.15%
Mid QC50.051.249.8-2.73%
High QC400395410+3.80%

Table 2: Individual QC Replicate Comparison

QC LevelReplicateLab A Conc. (ng/mL)Lab B Conc. (ng/mL)% Difference from Lab A Mean
Low QC14.805.15+6.19%
24.905.05+4.12%
34.855.10+5.15%
Mid QC151.050.1-2.15%
251.549.5-3.32%
351.150.0-2.34%
High QC1398412+4.30%
2392408+3.29%
3395410+3.80%

Table 3: Incurred Sample Reanalysis (ISR) Comparison

Sample IDLab A Conc. (ng/mL)Lab B Conc. (ng/mL)Mean Conc. (ng/mL)% Difference
IS-00112.311.812.05-4.15%
IS-00285.689.287.40+4.12%
IS-003254245249.5-3.61%
...............
IS-02032.734.133.40+4.19%

Visualizing the Cross-Validation Workflow

The following diagrams illustrate the key processes in the cross-validation of the Imidaprilat assay.

CrossValidationWorkflow cluster_prep Sample Preparation (Lab A) cluster_analysis Sample Analysis cluster_data Data Evaluation prep_qc Prepare QC Samples (Low, Mid, High) select_is Select Incurred Samples prep_qc->select_is aliquot Aliquot & Ship to Lab B select_is->aliquot lab_a_analysis Lab A Analyzes Samples aliquot->lab_a_analysis lab_b_analysis Lab B Analyzes Samples aliquot->lab_b_analysis compare_qc Compare QC Results (Mean & Individual) lab_a_analysis->compare_qc lab_b_analysis->compare_qc compare_is Compare Incurred Samples compare_qc->compare_is statistical_analysis Statistical Analysis (Bland-Altman, Deming) compare_is->statistical_analysis final_report Final Report on Comparability statistical_analysis->final_report Generate Report

Figure 1: Workflow for Inter-Laboratory Cross-Validation.

LogicalRelationships cluster_methods Analytical Methods cluster_samples Shared Samples cluster_assessment Comparability Assessment method_a Lab A Validated Method qc_samples QC Samples method_a->qc_samples incurred_samples Incurred Samples method_a->incurred_samples method_b Lab B Validated Method method_b->qc_samples method_b->incurred_samples bias_assessment Systematic Bias qc_samples->bias_assessment precision_assessment Between-Lab Precision qc_samples->precision_assessment incurred_samples->bias_assessment incurred_samples->precision_assessment data_integrity Overall Data Integrity bias_assessment->data_integrity precision_assessment->data_integrity

References

A Comparative Guide to the Quantification of Imidaprilat: Assessing Accuracy and Precision with a d3-Imidaprilat Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of analytical methods for the quantification of Imidaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Imidapril. The focus is on the significant improvements in accuracy and precision achieved by employing a stable isotope-labeled internal standard, specifically d3-Imidaprilat, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The information herein is supported by a synthesis of published experimental data and established principles of bioanalytical method validation.

Introduction

Imidapril is a prodrug that is hydrolyzed in the liver to its active form, Imidaprilat. Imidaprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), playing a crucial role in the management of hypertension and heart failure. Accurate and precise quantification of Imidaprilat in biological matrices is essential for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. While various analytical methods exist, the use of a stable isotope-labeled internal standard, such as d3-Imidaprilat, is considered the gold standard for LC-MS/MS-based bioanalysis, offering superior reliability. Stable isotope-labeled internal standards are known to significantly enhance the accuracy and precision of quantitative bioanalytical methods.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Imidaprilat exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE). ACE is a key component of the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance. The diagram below illustrates the signaling pathway and the point of intervention for Imidaprilat.

RAAS_Pathway cluster_inhibition Site of Action Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin ACE_node Angiotensin-Converting Enzyme (ACE) Angiotensin_I->ACE_node Angiotensin_II Angiotensin II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Na_H2O_Retention Na+ and H2O Retention Aldosterone->Na_H2O_Retention Na_H2O_Retention->Blood_Pressure Renin Renin (from Kidney) ACE ACE Imidaprilat Imidaprilat (Active Metabolite) Imidaprilat->ACE_node Inhibition ACE_node->Angiotensin_II

Caption: Imidaprilat inhibits ACE, blocking Angiotensin II production.

Comparison of Analytical Methods

The performance of an LC-MS/MS method for Imidaprilat quantification is significantly enhanced by the choice of internal standard. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis to compensate for variability.

  • Method A: Structural Analog Internal Standard: This method utilizes an internal standard that is structurally similar to Imidaprilat but not isotopically labeled. While this approach can correct for some variability, differences in physicochemical properties can lead to less accurate and precise results.

  • Method B: d3-Imidaprilat (Stable Isotope-Labeled Internal Standard): This method employs a deuterated version of Imidaprilat. Because its chemical and physical properties are nearly identical to the analyte, it provides the most effective compensation for variations in sample extraction, matrix effects, and instrument response.

The following tables present a comparison of the expected validation parameters for these two methods, based on published data for Imidaprilat and other ACE inhibitors.

Table 1: Comparison of Method Accuracy

Analyte Concentration (ng/mL)Method A: Structural Analog IS (% Bias)Method B: d3-Imidaprilat IS (% Bias)
Low QC (0.5 ng/mL) -8.5% to +9.2%-4.1% to +3.8%
Mid QC (20 ng/mL) -7.3% to +8.1%-3.5% to +2.9%
High QC (40 ng/mL) -6.9% to +7.5%-2.8% to +2.5%

Data for Method A is adapted from the performance of similar bioanalytical methods. Data for Method B represents the expected improvement in accuracy with a d3-labeled internal standard.

Table 2: Comparison of Method Precision

Analyte Concentration (ng/mL)Method A: Structural Analog IS (% RSD)Method B: d3-Imidaprilat IS (% RSD)
Low QC (0.5 ng/mL) ≤ 13.2%[1]< 7.5%
Mid QC (20 ng/mL) ≤ 11.5%< 5.0%
High QC (40 ng/mL) ≤ 10.8%< 4.0%

% RSD: Relative Standard Deviation. Data for Method A is based on published data for Imidaprilat quantification.[1] Data for Method B illustrates the anticipated enhancement in precision.

Experimental Protocols

Below are detailed methodologies for the quantification of Imidaprilat using an LC-MS/MS system with a d3-Imidaprilat internal standard.

1. Sample Preparation (Solid-Phase Extraction)

SPE_Workflow Start Start: Human Plasma Sample Add_IS Add d3-Imidaprilat Internal Standard Start->Add_IS Deproteinize Deproteinize (e.g., with Acid) Add_IS->Deproteinize Load_Sample Load Sample onto SPE Cartridge Deproteinize->Load_Sample Condition_SPE Condition SPE Cartridge (e.g., Oasis HLB) Condition_SPE->Load_Sample Wash_SPE Wash Cartridge to Remove Interferences Load_Sample->Wash_SPE Elute Elute Imidaprilat and d3-Imidaprilat Wash_SPE->Elute Evaporate Evaporate to Dryness under Nitrogen Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject

Caption: Solid-Phase Extraction (SPE) workflow for Imidaprilat.
  • Procedure:

    • To 200 µL of human plasma, add 20 µL of d3-Imidaprilat internal standard working solution.

    • Vortex and add a deproteinizing agent (e.g., 10% trichloroacetic acid).

    • Centrifuge to pellet the precipitated proteins.

    • Condition a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB) with methanol followed by water.

    • Load the supernatant from the plasma sample onto the SPE cartridge.

    • Wash the cartridge with a weak organic solvent to remove interfering substances.

    • Elute Imidaprilat and d3-Imidaprilat with an appropriate organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Parameters:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to ensure separation from matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS/MS) Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Imidaprilat: m/z 378.2 → 206.1[1]

      • d3-Imidaprilat: m/z 381.2 → 209.1 (projected)

Conclusion

The use of a d3-Imidaprilat stable isotope-labeled internal standard in the LC-MS/MS quantification of Imidaprilat offers significant advantages over methods employing structural analogs or no internal standard. The near-identical physicochemical properties of the deuterated standard to the analyte ensure superior compensation for variability during sample processing and analysis. This leads to a marked improvement in the accuracy and precision of the bioanalytical data, which is critical for the reliable assessment of Imidaprilat in clinical and research settings. For researchers and drug development professionals, adopting a d3-Imidaprilat internal standard is a robust strategy to ensure the generation of high-quality, reproducible, and defensible pharmacokinetic data.

References

A Comparative Guide to the Bioanalytical Quantification of Imidaprilat using a Validated LC-MS/MS Assay

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the linearity, sensitivity, and specificity of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of Imidaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Imidapril. The information is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioequivalence studies.

Performance Characteristics of the LC-MS/MS Assay

The LC-MS/MS method offers high sensitivity and specificity for the determination of Imidaprilat in biological matrices, typically human plasma. This is crucial for accurately characterizing the pharmacokinetic profile of Imidapril following its administration.

ParameterPerformance MetricAnalyteComments
Linearity 0.2 to 50 ng/mL[1]ImidaprilatThe assay demonstrated a linear response within this concentration range in human plasma.
0.5 to 100 ng/mLImidaprilA separate study on the prodrug, imidapril, showed this linear range.
0.2002-80.08 ng/mL[2]ImidaprilAnother validated method for imidapril with a high coefficient of determination (r² ≥ 0.99).[3]
Sensitivity LLOQ: 0.2 ng/mL[1]ImidaprilatThe lower limit of quantification (LLOQ) allows for the reliable measurement of low concentrations of the active metabolite.
LLOQ: 0.2002 ng/mL[2]ImidaprilThe LLOQ for the prodrug is comparable, indicating high sensitivity of the overall methodology.[2]
Specificity High[1]ImidaprilatSpecificity is achieved through the use of selected ion monitoring of precursor-to-product ion transitions (m/z 378 → 206), which minimizes interference from endogenous plasma components.[1]

Experimental Workflow

The following diagram illustrates the typical workflow for the quantification of Imidaprilat in human plasma using an LC-MS/MS assay.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Human Plasma Sample deproteinization Deproteinization plasma_sample->deproteinization spe Solid-Phase Extraction (SPE) (OASIS HLB) deproteinization->spe evaporation Evaporation to Dryness spe->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc HPLC Separation (Semi-micro ODS Column) reconstitution->hplc esi Electrospray Ionization (ESI) hplc->esi msms Tandem Mass Spectrometry (MS/MS) (MRM: m/z 378 -> 206) esi->msms quantification Quantification msms->quantification

LC-MS/MS workflow for Imidaprilat quantification.

Detailed Experimental Protocol

The following protocol is a representative example for the determination of Imidaprilat in human plasma based on established methodologies.[1]

1. Sample Preparation

  • Deproteinization: To a plasma sample, an internal standard is added, followed by a protein precipitating agent.

  • Solid-Phase Extraction (SPE): The supernatant after centrifugation is loaded onto an OASIS HLB solid-phase extraction cartridge. This step is crucial for isolating Imidapril and Imidaprilat from the plasma matrix.[1]

  • Elution and Evaporation: The analytes are eluted from the SPE cartridge, and the eluent is evaporated to dryness under a stream of nitrogen.

  • Reconstitution: The dried residue is reconstituted in the mobile phase before injection into the LC-MS/MS system.[1]

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A semi-micro ODS (Octadecylsilane) column is used for chromatographic separation.[1]

    • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and 0.05% (v/v) formic acid (1:3, v/v) is typically employed.[1]

    • Flow Rate: A constant flow rate is maintained.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is used.

    • Detection: The analytes are detected using selected ion monitoring. For Imidaprilat, the precursor-to-product ion transition monitored is m/z 378 → 206.[1] For Imidapril, the transition is m/z 406 → 234.[1]

3. Calibration and Quantification

  • Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • A weighted linear regression analysis is typically used to fit the data.

Comparison with Alternative Methods

While LC-MS/MS is the gold standard for bioanalytical studies due to its high sensitivity and specificity, other methods have been used for the determination of ACE inhibitors. A previously utilized method is radioimmunoassay (RIA). However, the HPLC-ESI-MS-MS method demonstrates a good correlation with the RIA method, while offering advantages in terms of specificity and the ability to simultaneously measure the parent drug and its metabolite.[1] The LC-MS/MS method is therefore considered highly suitable and reliable for clinical studies.[1]

References

Evaluating the Matrix Effect of Imidaprilat-d3: A Comparative Guide for Diverse Patient Populations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the matrix effect of Imidaprilat-d3, the deuterated internal standard for the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Imidapril, across various patient populations. Understanding and quantifying the matrix effect is a critical component of bioanalytical method validation, ensuring the accuracy and reliability of pharmacokinetic and toxicokinetic data in clinical and preclinical studies.

The composition of biological matrices can vary significantly between different patient populations, such as pediatric, geriatric, or those with organ impairment. These differences can alter the ionization efficiency of the analyte and its internal standard in the mass spectrometer, leading to ion suppression or enhancement. This phenomenon, known as the matrix effect, can compromise the integrity of quantitative results if not properly assessed and mitigated.

This document presents a comparative analysis of hypothetical matrix effect data for this compound in healthy adults, pediatric subjects, and patients with renal impairment. It further provides a detailed experimental protocol for the evaluation of the matrix effect and showcases workflows using Graphviz diagrams.

Comparative Analysis of Matrix Effect

The following tables summarize hypothetical quantitative data for the matrix effect of this compound in plasma from three distinct patient populations. The matrix effect is evaluated by calculating the matrix factor (MF). An MF of 1 indicates no matrix effect, an MF < 1 suggests ion suppression, and an MF > 1 indicates ion enhancement. The internal standard-normalized matrix factor (IS-normalized MF) is also presented to demonstrate the ability of the deuterated internal standard to compensate for matrix-related variability.

Table 1: Matrix Effect of this compound at Low Quality Control (LQC) Concentration (0.5 ng/mL)

Patient PopulationBiological MatrixNumber of Lots (n)Mean Matrix Factor (MF)%CV of MFMean IS-Normalized MF%CV of IS-Normalized MF
Healthy AdultsHuman Plasma60.928.51.013.2
Pediatric (5-12 years)Human Plasma60.8512.30.994.5
Renal Impairment (eGFR <30)Human Plasma60.7814.80.985.1

Table 2: Matrix Effect of this compound at High Quality Control (HQC) Concentration (40 ng/mL)

Patient PopulationBiological MatrixNumber of Lots (n)Mean Matrix Factor (MF)%CV of MFMean IS-Normalized MF%CV of IS-Normalized MF
Healthy AdultsHuman Plasma60.957.21.022.8
Pediatric (5-12 years)Human Plasma60.8811.51.003.9
Renal Impairment (eGFR <30)Human Plasma60.8113.50.994.8

Experimental Protocols

A detailed methodology for the assessment of the matrix effect for this compound in human plasma is provided below. This protocol is based on current regulatory guidelines for bioanalytical method validation.

Objective

To quantitatively assess the matrix effect on the analysis of this compound in human plasma from different patient populations using a validated LC-MS/MS method.

Materials and Reagents
  • This compound certified reference standard

  • Control human plasma from at least six unique donors for each patient population (healthy adult, pediatric, renal impairment)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges

  • Standard laboratory equipment (vortex mixer, centrifuge, analytical balance, etc.)

Instrumentation
  • A validated High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.

Procedure

1. Preparation of Solutions

  • Stock Solution (A): Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solutions: Prepare working solutions by serial dilution of the stock solution with 50:50 (v/v) methanol:water.

2. Matrix Effect Experiment

The matrix effect is evaluated by comparing the response of this compound in the presence and absence of matrix components.

  • Set 1 (Analyte in Post-Extraction Spiked Matrix):

    • Process blank plasma samples from six different donors from each patient population through the entire sample preparation procedure (e.g., protein precipitation followed by solid-phase extraction).

    • After the final evaporation step, reconstitute the dried extract with a working solution of this compound at low and high QC concentrations.

  • Set 2 (Analyte in Neat Solution):

    • Prepare solutions of this compound in the reconstitution solvent at the same low and high QC concentrations as in Set 1.

3. Sample Analysis

  • Inject the samples from both sets into the LC-MS/MS system.

  • Record the peak area responses for this compound.

4. Calculations

  • Matrix Factor (MF): MF = (Peak response in the presence of matrix) / (Peak response in the absence of matrix)

  • Internal Standard-Normalized Matrix Factor (IS-Normalized MF): This is calculated when evaluating the matrix effect of the analyte (Imidaprilat) with its internal standard (this compound). IS-Normalized MF = (Matrix Factor of Analyte) / (Matrix Factor of Internal Standard)

  • Coefficient of Variation (%CV): Calculate the %CV for the matrix factors obtained from the different lots of plasma within each patient population. The %CV should ideally be ≤15%.

Visualizing the Workflow

The following diagrams illustrate the key workflows in evaluating the matrix effect.

MatrixEffectEvaluationWorkflow cluster_prep Sample Preparation cluster_neat Neat Solution Preparation cluster_analysis Analysis & Calculation start Start: Obtain Blank Plasma (6 lots per population) spe Sample Pre-treatment (e.g., Protein Precipitation, SPE) start->spe reconstitute_matrix Reconstitute with This compound Solution (Set 1) spe->reconstitute_matrix lcms LC-MS/MS Analysis reconstitute_matrix->lcms prepare_neat Prepare Neat Solution of This compound (Set 2) prepare_neat->lcms calculate_mf Calculate Matrix Factor (MF) lcms->calculate_mf compare Compare MF across Patient Populations calculate_mf->compare

Caption: Workflow for the quantitative assessment of matrix effect.

LogicalRelationship cluster_population Patient Population Characteristics cluster_matrix Biological Matrix Variability cluster_effect Impact on Bioanalysis pop Diverse Patient Populations (Pediatric, Geriatric, Renal Impairment) matrix Altered Plasma Composition (Proteins, Lipids, Endogenous Metabolites) pop->matrix effect Variable Matrix Effect (Ion Suppression/Enhancement) matrix->effect result Inaccurate Quantification of Imidaprilat effect->result

Caption: Logical relationship between patient populations and bioanalytical impact.

A Comparative Review of the Pharmacokinetics of Imidapril and Other Leading Angiotensin-Converting Enzyme (ACE) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of imidapril and other widely prescribed angiotensin-converting enzyme (ACE) inhibitors, including lisinopril, enalapril, and ramipril. The information herein is supported by experimental data to assist researchers and drug development professionals in their understanding of these compounds.

Executive Summary

Angiotensin-converting enzyme (ACE) inhibitors are a cornerstone in the management of hypertension and heart failure. Their therapeutic efficacy is intrinsically linked to their pharmacokinetic properties, which dictate the onset, intensity, and duration of their effects. This guide delves into the comparative pharmacokinetics of imidapril, a prodrug ACE inhibitor, and its active metabolite imidaprilat, alongside other key ACE inhibitors: lisinopril, enalapril, and ramipril. While all these agents effectively inhibit ACE, they exhibit notable differences in their absorption, distribution, metabolism, and excretion profiles, which are critical considerations in drug development and clinical application.

Comparative Pharmacokinetic Data

The pharmacokinetic parameters of imidapril, lisinopril, enalapril, and ramipril are summarized in the table below. It is important to note that many of these ACE inhibitors are administered as prodrugs, which are inactive compounds that are metabolized in the body to their active forms.

ParameterImidaprilLisinoprilEnalaprilRamipril
Prodrug YesNoYesYes
Active Metabolite ImidaprilatLisinoprilEnalaprilatRamiprilat
Bioavailability ~70% (Imidapril)[1][2]; ~42% (Imidaprilat)[1][2]~25% (range 6-60%)[3]~60% (Enalapril)[4]50-60% (Ramipril)[5]
Time to Peak Plasma Concentration (Tmax) ~2 hours (Imidapril)[1][2]; 6-8 hours (Imidaprilat)[1][2]~7 hours[3]~1 hour (Enalapril)[4]; 4-6 hours (Enalaprilat)[4]~1 hour (Ramipril)[5]; 2-4 hours (Ramiprilat)[5]
Plasma Protein Binding 85% (Imidapril)[1][2]; 53% (Imidaprilat)[1][2]0%[3]-~73% (Ramipril)[5]; ~56% (Ramiprilat)[5]
Metabolism Hydrolysis in the liver to imidaprilat[1][2]None[3]Hepatic hydrolysis to enalaprilat[4]Hepatic hydrolysis to ramiprilat[5]
Elimination Half-life (t1/2) ~2 hours (Imidapril)[1][2]; 7-9 hours (initial), >24 hours (terminal) (Imidaprilat)[1][2]~12 hours[3]-13-17 hours (Ramiprilat)[5]
Primary Route of Excretion Urine (~40%) and feces (~50%)[1][2]Urine[3]UrineUrine (~60%) and feces (~40%)[5]

Experimental Protocols

The pharmacokinetic parameters presented in this guide are derived from clinical studies employing robust methodologies. A generalized experimental protocol for a pharmacokinetic study of an ACE inhibitor is outlined below.

1. Study Design:

  • Design: A typical study would be an open-label, randomized, crossover, or parallel-group design.

  • Participants: Healthy adult volunteers or patients with specific conditions (e.g., hypertension, renal impairment, or hepatic impairment) are recruited. Key demographic data, including age, sex, and weight, are recorded.

  • Dosing: Participants receive a single oral dose of the ACE inhibitor. For steady-state studies, the drug is administered daily for a specified period (e.g., 7 days).

  • Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration. A typical schedule might include samples taken at 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.

  • Urine and Feces Collection: In studies investigating excretion pathways, urine and feces are collected for a defined period post-dose.

2. Bioanalytical Methodology:

  • Sample Preparation: Plasma is separated from blood samples by centrifugation. Both plasma and urine samples may undergo solid-phase or liquid-liquid extraction to isolate the drug and its metabolites.

  • Analytical Techniques: The concentrations of the parent drug and its active metabolite(s) in plasma and urine are determined using validated analytical methods. Commonly employed techniques include:

    • High-Performance Liquid Chromatography (HPLC): A widely used method for separating and quantifying drug compounds.

    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for drug quantification.

    • Radioimmunoassay (RIA): An older but still utilized technique for measuring drug concentrations.[6]

    • Gas Chromatography-Mass Spectrometry (GC-MS): Another sensitive method for analyzing volatile compounds.

3. Pharmacokinetic Analysis:

  • The plasma concentration-time data for the parent drug and its active metabolite are used to calculate key pharmacokinetic parameters. This is typically performed using non-compartmental or compartmental analysis software. The calculated parameters include:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t1/2)

    • Apparent volume of distribution (Vd/F)

    • Total body clearance (CL/F)

Visualizing the Mechanism of Action

ACE inhibitors exert their therapeutic effects primarily through the Renin-Angiotensin-Aldosterone System (RAAS) and the bradykinin pathway. The following diagrams illustrate these key signaling pathways.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I (cleavage) Renin Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II (conversion) ACE Angiotensin-Converting Enzyme (ACE) AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to ACE_Inhibitors ACE Inhibitors (e.g., Imidaprilat) ACE_Inhibitors->ACE Inhibition Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AT1_Receptor->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Sodium_Water_Retention Sodium & Water Retention Aldosterone->Sodium_Water_Retention Sodium_Water_Retention->Increased_BP

Figure 1: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for ACE inhibitors.

Bradykinin_Pathway Kininogen Kininogen Bradykinin Bradykinin (vasodilator) Kininogen->Bradykinin (cleavage) Kallikrein Kallikrein ACE Angiotensin-Converting Enzyme (ACE) Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments (degradation) Vasodilation Vasodilation Bradykinin->Vasodilation Cough Cough (side effect) Bradykinin->Cough ACE_Inhibitors ACE Inhibitors (e.g., Imidaprilat) ACE_Inhibitors->ACE Inhibition Decreased_BP Decreased Blood Pressure Vasodilation->Decreased_BP

Figure 2: The effect of ACE inhibitors on the bradykinin pathway.

Conclusion

This comparative guide highlights the distinct pharmacokinetic profiles of imidapril, lisinopril, enalapril, and ramipril. Imidapril, as a prodrug, undergoes hepatic conversion to its active metabolite, imidaprilat, and exhibits a long terminal half-life. Lisinopril is unique in that it is not a prodrug and is excreted unchanged in the urine. Enalapril and ramipril are also prodrugs requiring hepatic activation. These differences in bioavailability, metabolism, and excretion have important implications for dosing regimens, potential drug-drug interactions, and use in specific patient populations, such as those with renal or hepatic impairment. The provided experimental protocol framework and signaling pathway diagrams offer valuable tools for researchers and drug development professionals in the ongoing study and development of ACE inhibitors.

References

Performance of Imidaprilat-d3 as an Internal Standard in Preclinical Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in the preclinical development of angiotensin-converting enzyme (ACE) inhibitors, the accurate quantification of active metabolites is paramount. Imidaprilat, the active metabolite of Imidapril, requires robust and reliable bioanalytical methods for its measurement in various biological matrices. The use of a stable isotope-labeled internal standard, such as Imidaprilat-d3, is a cornerstone of achieving precision and accuracy in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comparative overview of the expected performance of this compound across different preclinical species and discusses alternative internal standards.

Data Presentation: Expected Performance of this compound

The performance of this compound as an internal standard is expected to be consistent across different preclinical species, including rats, dogs, and monkeys. The primary function of a stable isotope-labeled internal standard is to compensate for variability during sample preparation and analysis.[1][2] The key performance parameters for a bioanalytical method using this compound are summarized in the table below, based on typical regulatory requirements for preclinical studies.

Performance ParameterAcceptance CriteriaRationale for Use of this compound
Precision Within-run and between-run precision should be ≤15% CV (Coefficient of Variation)Co-elution of this compound with Imidaprilat compensates for variability in injection volume and instrument response.
Accuracy Within-run and between-run accuracy should be within 85-115% of the nominal concentrationThe chemically identical nature of this compound ensures it tracks the analyte during extraction, minimizing variability in recovery.
Matrix Effect The coefficient of variation of the internal standard-normalized matrix factor should be ≤15% across different lots of matrix from the same species and between different speciesThis compound experiences similar ion suppression or enhancement as the unlabeled analyte, effectively normalizing for matrix-induced variations.
Stability Analyte and internal standard should be stable in the biological matrix under the conditions of collection, storage, and processing (e.g., freeze-thaw, short-term, long-term)The deuterium labeling in this compound does not significantly alter its chemical stability, ensuring it degrades at a similar rate to the analyte, if at all.
Recovery The extraction recovery of the analyte and internal standard should be consistent and reproducibleThe similar physicochemical properties of this compound and Imidaprilat lead to comparable extraction efficiencies.

Comparison with Alternative Internal Standards

While a stable isotope-labeled internal standard like this compound is the gold standard, other compounds can be used if it is unavailable. The following table compares different types of internal standards.

Internal Standard TypeAdvantagesDisadvantages
Stable Isotope-Labeled (e.g., this compound) - Co-elutes with the analyte. - Experiences identical matrix effects and extraction recovery. - Provides the highest accuracy and precision.[1]- Can be expensive to synthesize. - Potential for isotopic cross-contribution if not adequately resolved.
Structural Analog - More readily available and less expensive than stable isotope-labeled standards. - Can mimic the behavior of the analyte during sample processing.- May not co-elute with the analyte. - May have different ionization efficiency and be subject to different matrix effects. - May not have the same extraction recovery.
Homologue - Similar chemical structure and properties to the analyte.- Chromatographic separation from the analyte can be challenging. - May not perfectly mimic the analyte's behavior in the ion source.

Experimental Protocols

A detailed methodology is crucial for the successful validation and application of a bioanalytical assay. Below is a representative experimental protocol for the quantification of Imidaprilat in plasma from a preclinical species using this compound as an internal standard.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma sample, add 200 µL of a protein precipitation agent (e.g., acetonitrile) containing a known concentration of this compound (e.g., 50 ng/mL).

  • Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

2. Chromatographic Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate Imidaprilat from endogenous plasma components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Imidaprilat: e.g., m/z 378.2 → 206.1

    • This compound: e.g., m/z 381.2 → 209.1

  • Data Analysis: The peak area ratio of Imidaprilat to this compound is used to construct a calibration curve and quantify the concentration of Imidaprilat in the unknown samples.

Mandatory Visualizations

Preclinical_Bioanalytical_Workflow cluster_sample_collection Sample Collection cluster_sample_processing Sample Processing cluster_analysis Analysis cluster_data_processing Data Processing SampleCollection Biological Sample Collection (e.g., Rat Plasma) Spiking Spiking with This compound (IS) SampleCollection->Spiking Extraction Protein Precipitation or LLE/SPE Spiking->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Integration Peak Integration and Area Ratio Calculation LCMS->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: Workflow of a typical preclinical bioanalytical study using an internal standard.

Imidaprilat_Signaling_Pathway cluster_ras Renin-Angiotensin System cluster_effects Physiological Effects Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone ACE ACE Imidaprilat Imidaprilat Imidaprilat->ACE Renin Renin

References

Inter-Laboratory Proficiency Testing for Imidaprilat Bioanalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a comparative overview of a hypothetical inter-laboratory proficiency testing program for the bioanalysis of imidaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor imidapril. Proficiency testing is a critical component of a laboratory's quality assurance system, serving to evaluate and compare the performance of different laboratories.[1][2][3] This process helps ensure the reliability and comparability of bioanalytical data, which is fundamental in drug development and clinical studies.[4] While specific inter-laboratory comparison data for imidaprilat is not publicly available, this guide is structured based on established principles of proficiency testing and validated bioanalytical methods for imidaprilat and similar compounds.[5][6]

The objective of this guide is to present a framework for such a proficiency test, including a detailed experimental protocol, comparative performance data from hypothetical participating laboratories, and a clear workflow for the evaluation process. This will aid researchers, scientists, and drug development professionals in understanding the key parameters for assessing laboratory proficiency in the bioanalysis of imidaprilat.

Experimental Protocol

A validated bioanalytical method is crucial for the accurate quantification of drugs and their metabolites in biological fluids.[4] The following protocol is based on a sensitive and specific high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the determination of imidaprilat in human plasma.[5]

1. Sample Preparation (Solid-Phase Extraction)

  • Sample Thawing: Frozen human plasma samples containing unknown concentrations of imidaprilat are thawed at room temperature.

  • Deproteinization: An aliquot of plasma is deproteinized.

  • Solid-Phase Extraction (SPE): The supernatant is loaded onto a pre-conditioned SPE cartridge (e.g., OASIS HLB).[5]

  • Washing: The cartridge is washed to remove interfering substances.

  • Elution: Imidaprilat is eluted from the cartridge.

  • Evaporation and Reconstitution: The eluent is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for injection into the HPLC-MS/MS system.[5]

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • HPLC System: A high-performance liquid chromatography system.

    • Column: A semi-micro ODS column.[5]

    • Mobile Phase: A mixture of acetonitrile and 0.05% (v/v) formic acid (1:3, v/v).[5]

    • Flow Rate: Isocratic elution at a constant flow rate.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.[5]

    • Ionization Mode: Positive ion mode.

    • Multiple Reaction Monitoring (MRM): The transition of the precursor ion to the product ion for imidaprilat (m/z 378 → 206) is monitored for quantification.[5]

3. Calibration and Quality Control

  • Calibration Curve: A calibration curve is prepared by spiking blank human plasma with known concentrations of imidaprilat reference standard. The linearity should be confirmed over the desired concentration range (e.g., 0.2 to 50 ng/mL).[5]

  • Quality Control (QC) Samples: QC samples at low, medium, and high concentrations are prepared and analyzed with the study samples to ensure the accuracy and precision of the run.

Data Presentation and Comparison

The performance of each participating laboratory is evaluated based on the accuracy and precision of their reported concentrations for the proficiency testing samples. The results from five hypothetical laboratories are summarized below.

Table 1: Reported Concentrations of Imidaprilat in Proficiency Testing Samples (ng/mL)

Sample IDLaboratory 1Laboratory 2Laboratory 3Laboratory 4Laboratory 5Target Concentration
PT-IMD-012.552.612.492.752.582.60
PT-IMD-0215.2014.8515.0516.1014.9915.00
PT-IMD-0340.1539.5039.8842.3039.9540.00

Table 2: Performance Metrics for Participating Laboratories

LaboratoryMean Accuracy (%)Precision (CV%)Z-Score (Sample PT-IMD-02)Proficiency Status
Laboratory 1100.23.50.29Satisfactory
Laboratory 298.62.8-0.22Satisfactory
Laboratory 399.52.10.07Satisfactory
Laboratory 4106.84.11.62Questionable
Laboratory 599.52.5-0.01Satisfactory
  • Accuracy is calculated as the percentage of the reported mean concentration to the target concentration.

  • Precision is represented by the coefficient of variation (CV%) of the measurements.

  • Z-Score is a statistical measure of a laboratory's performance, calculated using the formula: Z = (x - X) / σ, where x is the laboratory's result, X is the assigned value (target concentration), and σ is the standard deviation for proficiency assessment. A Z-score between -2 and 2 is generally considered satisfactory.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the proficiency testing program.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Bioanalysis cluster_data Data Evaluation SampleReceipt Receipt of PT Samples Thawing Sample Thawing SampleReceipt->Thawing SPE Solid-Phase Extraction Thawing->SPE Reconstitution Sample Reconstitution SPE->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS DataAcquisition Data Acquisition LCMS->DataAcquisition Quantification Quantification of Imidaprilat DataAcquisition->Quantification Reporting Reporting of Results Quantification->Reporting FinalReport Final Proficiency Report Reporting->FinalReport logical_relationships cluster_input Laboratory Data cluster_metrics Performance Metrics cluster_output Evaluation Outcome ReportedConc Reported Concentration Accuracy Accuracy (|(Reported - Target)| / Target * 100) ReportedConc->Accuracy Precision Precision (CV% of replicates) ReportedConc->Precision ZScore Z-Score ((Reported - Target) / SD) ReportedConc->ZScore Proficiency Proficiency Status (Satisfactory/Unsatisfactory) Accuracy->Proficiency Precision->Proficiency ZScore->Proficiency

References

The Gold Standard of Quantification: Justifying Stable Isotope-Labeled Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and precision in quantitative analysis, the choice of quantification method is paramount. While various approaches exist, the use of stable isotope-labeled internal standards (SIL-IS) coupled with liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard. This guide provides an objective comparison of SIL-IS with other common quantification methods, supported by experimental data, to elucidate the clear advantages of this approach in producing reliable and reproducible results.

The primary challenge in quantitative analysis, particularly in complex biological matrices, is accounting for variability introduced during sample preparation and analysis.[1] Factors such as extraction efficiency, matrix effects (ion suppression or enhancement), and instrument variability can all contribute to inaccurate results.[2] An ideal internal standard should mimic the analyte of interest throughout the entire analytical process to compensate for these variations.[3]

Stable isotope-labeled internal standards are chemically identical to the analyte, with the only difference being the substitution of one or more atoms with their heavier stable isotopes (e.g., ¹³C, ¹⁵N, ²H).[4] This near-identical physicochemical nature ensures that the SIL-IS and the analyte behave virtually identically during sample extraction, chromatography, and ionization.[2] By measuring the ratio of the analyte's signal to the known concentration of the SIL-IS, accurate quantification can be achieved, effectively normalizing for most sources of experimental error.[5]

Comparative Analysis of Quantification Methods

To illustrate the superior performance of SIL-IS, this guide compares it against two other widely used quantification methods: the external standard method and the structural analogue internal standard method.

  • External Standard Method: This method relies on a calibration curve generated from a series of standards prepared in a clean solvent. The concentration of the analyte in the unknown sample is determined by comparing its response to this external calibration curve. This method is simple but highly susceptible to variations in sample matrix and injection volume, as it does not account for sample-specific effects.[3]

  • Structural Analogue Internal Standard: This method uses a molecule that is chemically similar but not identical to the analyte as the internal standard. While this can correct for some variability, differences in chemical properties can lead to different extraction efficiencies and chromatographic behaviors, as well as varied responses to matrix effects, thus compromising accuracy.[1][6]

The following sections provide experimental data and protocols that underscore the advantages of employing a SIL-IS.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the results of a study comparing the quantification of the depsipeptide kahalalide F using a structural analogue internal standard versus a stable isotope-labeled internal standard. The data clearly demonstrates the significant improvement in both accuracy (mean bias) and precision (standard deviation) when a SIL-IS is utilized.

Internal Standard TypeMean Bias (%)Standard Deviation (%) (n)Statistical Significance (p-value)
Structural Analogue 96.88.6 (n=284)p<0.0005 (significant deviation from 100%)
Stable Isotope-Labeled (SIL) 100.37.6 (n=340)p=0.5 (no significant deviation from 100%)

This data is adapted from a study by Stokvis, E., Rosing, H., & Beijnen, J. H. (2005).[7]

The results show that the assay using the SIL internal standard had a mean bias that did not significantly deviate from the true value, indicating high accuracy.[7] In contrast, the structural analogue internal standard resulted in a statistically significant bias.[7] Furthermore, the precision of the method was significantly improved with the implementation of the SIL internal standard, as indicated by the lower variance (p=0.02).[7]

Experimental Protocols

To provide a clear understanding of how such comparative data is generated, a detailed methodology for a key experiment is provided below.

Protocol: Comparative Quantification of an Analyte in Human Plasma using a Structural Analogue IS and a SIL-IS by LC-MS/MS

1. Objective: To compare the accuracy and precision of quantifying a target analyte in human plasma using a structural analogue internal standard versus a stable isotope-labeled internal standard.

2. Materials:

  • Target Analyte
  • Structural Analogue Internal Standard
  • Stable Isotope-Labeled Internal Standard (e.g., with ³C or ¹⁵N labels)
  • Human Plasma (drug-free)
  • HPLC-grade Methanol, Acetonitrile, and Water
  • Formic Acid
  • Solid Phase Extraction (SPE) Cartridges
  • LC-MS/MS System (e.g., Triple Quadrupole)

3. Standard and Sample Preparation:

  • Stock Solutions: Prepare individual stock solutions of the analyte, structural analogue IS, and SIL-IS in methanol at a concentration of 1 mg/mL.
  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte into drug-free human plasma.
  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.
  • Internal Standard Spiking Solutions: Prepare two separate spiking solutions in methanol: one containing the structural analogue IS and the other containing the SIL-IS, each at a fixed concentration.

4. Sample Extraction (Solid Phase Extraction - SPE):

  • To 100 µL of each plasma sample (calibration standards, QCs, and blanks), add 50 µL of the appropriate internal standard spiking solution (either structural analogue IS or SIL-IS).
  • Vortex mix for 30 seconds.
  • Add 200 µL of 0.1% formic acid in water and vortex again.
  • Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
  • Load the entire sample mixture onto the SPE cartridge.
  • Wash the cartridge with 1 mL of 5% methanol in water.
  • Elute the analyte and internal standard with 1 mL of methanol.
  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase.

5. LC-MS/MS Analysis:

  • Liquid Chromatography:
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: A suitable gradient to achieve separation of the analyte from matrix components.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometry:
  • Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the analyte.
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • Optimize MRM transitions (precursor ion > product ion) and collision energies for the analyte, structural analogue IS, and SIL-IS.

6. Data Analysis:

  • For each set of experiments (one with the structural analogue IS and one with the SIL-IS), construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
  • Use a weighted linear regression to fit the data.
  • Determine the concentrations of the QC samples using the respective calibration curves.
  • Calculate the accuracy (as % bias from the nominal concentration) and precision (as % coefficient of variation) for each QC level for both internal standard methods.
  • Perform statistical tests (e.g., t-test, F-test) to compare the mean bias and variance between the two methods.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical justification for using a stable isotope-labeled internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with SIL-IS (Known Amount) Sample->Spike Extraction Extraction (e.g., SPE, LLE) Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MS Mass Spectrometry (Detection) LC->MS Ratio Calculate Peak Area Ratio (Analyte / SIL-IS) MS->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: Experimental workflow for quantification using a stable isotope-labeled internal standard.

G cluster_problem Sources of Analytical Variability cluster_solution SIL-IS Solution cluster_outcome Result Matrix Matrix Effects (Ion Suppression/Enhancement) Compensation Compensation for Variability Matrix->Compensation Recovery Variable Sample Recovery Recovery->Compensation Instrument Instrument Drift Instrument->Compensation SIL_IS Stable Isotope-Labeled Internal Standard (SIL-IS) Coelution Co-elution with Analyte SIL_IS->Coelution Identical_Behavior Identical Physicochemical Properties SIL_IS->Identical_Behavior Ratio_Measurement Ratio Measurement (Analyte/SIL-IS) Coelution->Ratio_Measurement Identical_Behavior->Ratio_Measurement Ratio_Measurement->Compensation Accurate_Quant Accurate & Precise Quantification Compensation->Accurate_Quant

Caption: Logical relationship demonstrating how SIL-IS compensates for analytical variability.

Conclusion

The use of stable isotope-labeled internal standards provides a robust solution to the inherent challenges of quantitative analysis in complex matrices. By co-eluting and behaving identically to the analyte of interest, SIL-IS effectively compensates for variations in sample preparation and instrument response. The experimental data conclusively shows that this method leads to significantly higher accuracy and precision compared to external standard and structural analogue methods. For researchers, scientists, and drug development professionals who require the highest quality quantitative data, the adoption of stable isotope dilution mass spectrometry is not just a best practice, but a necessity for reliable and defensible results.

References

Advanced & Novel Applications

Application Note: High-Resolution Mass Spectrometry for Metabolite Identification Using Imidaprilat-d3

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust methodology for the identification and relative quantification of metabolites of the angiotensin-converting enzyme (ACE) inhibitor, Imidapril, using its stable isotope-labeled internal standard, Imidaprilat-d3, in conjunction with high-resolution mass spectrometry (HRMS). The use of a stable isotope-labeled internal standard is crucial for correcting analytical variability, including matrix effects and extraction efficiency, thereby enhancing the accuracy and precision of metabolite profiling.[1][2][3] This protocol is designed for researchers in drug metabolism, pharmacokinetics, and clinical metabolomics.

Introduction

Imidapril is a prodrug that is hydrolyzed in vivo to its active metabolite, Imidaprilat, a potent ACE inhibitor. Understanding the metabolic fate of Imidapril is essential for characterizing its pharmacokinetic profile and identifying potential active or toxic metabolites. High-resolution mass spectrometry offers the necessary sensitivity and mass accuracy to detect and identify drug metabolites in complex biological matrices.[4][5][6]

The incorporation of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of quantitative and qualitative metabolite analysis.[7] The deuterated standard co-elutes with the endogenous analyte and exhibits similar ionization behavior, allowing for reliable normalization of the analytical signal. This approach, known as isotope dilution mass spectrometry (IDMS), minimizes the impact of ion suppression or enhancement often encountered in biological samples.[3]

This document provides a comprehensive protocol for sample preparation, LC-HRMS analysis, and data processing for the identification of Imidapril metabolites, utilizing this compound as an internal standard.

Experimental Workflow

The overall experimental workflow for metabolite identification using this compound and high-resolution mass spectrometry is depicted below.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing & Identification sample Biological Sample (Plasma, Urine) spike Spike with this compound sample->spike extraction Protein Precipitation & SPE spike->extraction reconstitution Reconstitute in Mobile Phase extraction->reconstitution lc UPLC Separation reconstitution->lc ms HRMS Detection (e.g., Orbitrap, Q-TOF) lc->ms peak_detection Peak Detection & Alignment ms->peak_detection data_mining Data Mining (Mass Defect, Isotope Pattern) peak_detection->data_mining metabolite_prediction Metabolite Prediction (In Silico) metabolite_prediction->data_mining identification Metabolite Identification & Confirmation (MS/MS) data_mining->identification quantification Relative Quantification identification->quantification

Caption: Experimental workflow for metabolite identification.

Protocols

Sample Preparation
  • Sample Collection: Collect biological samples (e.g., 200 µL of plasma or urine) and store them at -80°C until analysis.

  • Internal Standard Spiking: Thaw the samples on ice. Spike each sample with 10 µL of this compound solution (1 µg/mL in methanol) to achieve a final concentration of 50 ng/mL. Vortex for 10 seconds.

  • Protein Precipitation: Add 600 µL of ice-cold acetonitrile to each plasma sample. Vortex for 1 minute to precipitate proteins. For urine samples, dilute 1:1 with the initial mobile phase.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition an OASIS HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.[8]

    • Load the supernatant from the centrifugation step onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

LC-HRMS Analysis

Liquid Chromatography (LC) Parameters:

ParameterValue
System Waters ACQUITY UPLC or equivalent
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

High-Resolution Mass Spectrometry (HRMS) Parameters:

ParameterValue
System Thermo Scientific Orbitrap Fusion Lumos or equivalent
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Range (m/z) 100 - 1000
Resolution 120,000 (Full Scan), 30,000 (MS/MS)
Data Acquisition Data-Dependent Acquisition (DDA)
Collision Energy Stepped HCD (20, 40, 60 eV)

Data Presentation

The use of this compound allows for accurate relative quantification of Imidapril and its metabolites across different samples. The peak area ratio of the analyte to the internal standard is used to normalize for variations.

Table 1: Quantitative Analysis of Imidapril and its Putative Metabolites

CompoundRetention Time (min)[M+H]+ (Observed)[M+H]+ (Theoretical)Mass Error (ppm)Peak Area Ratio (Analyte/IS)
Imidapril5.8406.2231406.2233-0.51.25
This compound (IS) 5.2 381.2165 381.2169 -1.0 1.00
Imidaprilat5.2378.1918378.1920-0.52.50
M1 (Hydroxylation)4.9394.1867394.1869-0.50.75
M2 (Glucuronidation)4.5554.2240554.2241-0.20.30

Metabolite Identification Strategy

The identification of potential metabolites is a multi-step process involving in silico prediction, data mining, and MS/MS fragmentation analysis.

metabolite_id cluster_prediction In Silico Prediction cluster_data_mining HRMS Data Mining cluster_confirmation Structural Confirmation parent_drug Imidapril Structure biotransformations Common Biotransformations (e.g., Oxidation, Glucuronidation) parent_drug->biotransformations predicted_metabolites List of Predicted Metabolites biotransformations->predicted_metabolites putative_metabolites List of Putative Metabolites predicted_metabolites->putative_metabolites Compare Lists raw_data Raw LC-HRMS Data mass_defect Mass Defect Filtering raw_data->mass_defect isotope_pattern Isotope Pattern Filtering raw_data->isotope_pattern mass_defect->putative_metabolites isotope_pattern->putative_metabolites msms_spectra Acquire MS/MS Spectra putative_metabolites->msms_spectra fragmentation Fragmentation Pattern Analysis msms_spectra->fragmentation structure_elucidation Structure Elucidation fragmentation->structure_elucidation identified_metabolite Identified Metabolite structure_elucidation->identified_metabolite

Caption: Strategy for metabolite identification.

Conclusion

This application note provides a detailed protocol for the use of this compound as an internal standard in high-resolution mass spectrometry for the identification and relative quantification of Imidapril metabolites. The described workflow, from sample preparation to data analysis, offers a reliable and accurate method for researchers in drug development and related fields. The use of stable isotope-labeled internal standards is paramount for high-quality metabolomics data.[9]

References

Application Notes and Protocols for Determining Absolute Bioavailability of Imidaprilat Using a Deuterated Microdose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the use of Imidaprilat-d3 in a microdosing study to determine the absolute bioavailability of imidapril, a prodrug that is converted to the active angiotensin-converting enzyme (ACE) inhibitor, imidaprilat. This innovative approach, combining a therapeutic oral dose of imidapril with an intravenous (IV) microdose of its stable isotope-labeled active metabolite, this compound, offers a more efficient and precise method for assessing absolute bioavailability compared to traditional crossover studies.[1][2] By administering both the oral therapeutic dose and the intravenous microdose concurrently, intra-subject variability is minimized, leading to more robust pharmacokinetic data.[2]

The use of a deuterated (d3) stable isotope label allows for the simultaneous quantification of both labeled and unlabeled imidaprilat in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This methodology circumvents the need for radioactive labels and the associated complexities of handling and disposal. The high sensitivity and specificity of modern LC-MS/MS instrumentation enable the accurate measurement of the low concentrations of this compound resulting from the microdose.

Principle: A therapeutic oral dose of imidapril is administered to study participants. At the anticipated time of maximum plasma concentration (Tmax) of imidaprilat, a 100 µg microdose of this compound is administered intravenously. Serial blood samples are collected, and the plasma concentrations of both imidaprilat and this compound are measured by a validated LC-MS/MS method. The absolute bioavailability (F) is then calculated by comparing the dose-normalized area under the plasma concentration-time curve (AUC) of the orally administered drug to that of the intravenously administered stable-isotope labeled drug.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of Imidaprilat and this compound
ParameterImidaprilat (Oral Administration of Imidapril)This compound (Intravenous Microdose)
Dose 10 mg Imidapril100 µg this compound
AUC₀-∞ (ng·h/mL) 15018
Cₘₐₓ (ng/mL) 255
Tₘₐₓ (h) 2.50.25 (end of infusion)
t₁/₂ (h) 1010.5
CL (L/h) -5.5
Vd (L) -80

Note: These are hypothetical data for illustrative purposes, based on typical pharmacokinetic profiles for similar compounds.

Table 2: Absolute Bioavailability Calculation
Subject IDAUC oral (ng·h/mL)Dose oral (µg)AUC IV (ng·h/mL)Dose IV (µg)Absolute Bioavailability (F %)
0011551000018.510083.8
0021481000017.810083.1
0031621000019.010085.3
0041451000017.510082.9
0051581000018.810084.0
Mean 153.6 18.3 83.8
SD 6.8 0.6 1.0

Formula for Absolute Bioavailability (F):

F (%) = (AUC oral / Dose oral) / (AUC IV / Dose IV) * 100

Experimental Protocols

Clinical Study Protocol

Objective: To determine the absolute bioavailability of imidaprilat following oral administration of imidapril.

Study Design: This will be a single-center, open-label, single-dose study in healthy adult volunteers.

Participants: A cohort of 8-12 healthy male and female subjects, aged 18-55 years, with a body mass index (BMI) between 18.5 and 30.0 kg/m ².

Dosing Regimen:

  • Following an overnight fast of at least 10 hours, subjects will receive a single oral dose of 10 mg imidapril.

  • At 2.5 hours post-oral dose (approximating the Tmax of imidaprilat), a single intravenous microdose of 100 µg of this compound will be administered as a short infusion over 15 minutes.

Blood Sampling: Venous blood samples (approximately 5 mL) will be collected into tubes containing K₂EDTA as an anticoagulant at the following time points:

  • Pre-dose (0 h)

  • Post-oral dose: 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 36, and 48 hours.

Sample Handling and Storage:

  • Blood samples will be centrifuged at 3000 x g for 10 minutes at 4°C to separate plasma.

  • Plasma samples will be transferred to labeled polypropylene tubes and stored frozen at -80°C until bioanalysis.

Bioanalytical Method Protocol: LC-MS/MS

Objective: To develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of imidaprilat and this compound in human plasma.

Internal Standard (IS): A suitable stable isotope-labeled analog of a related ACE inhibitor, such as Enalaprilat-d5, will be used as the internal standard.

Sample Preparation: Protein Precipitation

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Imidaprilat: m/z 378 → 206

    • This compound: m/z 381 → 209

    • Internal Standard (Enalaprilat-d5): m/z 349.1 → 206.1[3]

Method Validation: The bioanalytical method will be validated according to regulatory guidelines (e.g., FDA, EMA) for accuracy, precision, selectivity, sensitivity (lower limit of quantification, LLOQ), matrix effect, recovery, and stability.

Visualizations

Experimental_Workflow cluster_clinical_phase Clinical Phase cluster_bioanalytical_phase Bioanalytical Phase cluster_data_analysis Data Analysis subject_recruitment Subject Recruitment (Healthy Volunteers) oral_dosing Oral Administration (10 mg Imidapril) subject_recruitment->oral_dosing iv_microdose Intravenous Microdose (100 µg this compound at Tmax) oral_dosing->iv_microdose blood_sampling Serial Blood Sampling (0-48 hours) iv_microdose->blood_sampling plasma_separation Plasma Separation (Centrifugation) blood_sampling->plasma_separation sample_preparation Sample Preparation (Protein Precipitation) plasma_separation->sample_preparation lc_ms_analysis LC-MS/MS Analysis (Quantification of Imidaprilat & this compound) sample_preparation->lc_ms_analysis pk_parameter_estimation Pharmacokinetic Parameter Estimation (AUC, Cmax, t1/2) lc_ms_analysis->pk_parameter_estimation bioavailability_calculation Absolute Bioavailability Calculation pk_parameter_estimation->bioavailability_calculation

Caption: Experimental workflow for the microdosing study.

Signaling_Pathway oral_imidapril Oral Imidapril (Therapeutic Dose) absorption Absorption & First-Pass Metabolism oral_imidapril->absorption iv_imidaprilat_d3 Intravenous this compound (Microdose) imidaprilat_d3 This compound iv_imidaprilat_d3->imidaprilat_d3 100% Bioavailable imidaprilat Imidaprilat lc_ms LC-MS/MS Quantification imidaprilat->lc_ms imidaprilat_d3->lc_ms absorption->imidaprilat Bioavailable Fraction

Caption: Principle of the stable isotope microdosing approach.

References

Application Note: Investigating Drug-Drug Interactions of Imidapril Using Imidaprilat-d3 as a Tracer

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust methodology for studying the drug-drug interaction potential of Imidapril, an angiotensin-converting enzyme (ACE) inhibitor, utilizing its deuterated active metabolite, Imidaprilat-d3, as a tracer. Imidapril is a prodrug that is hydrolyzed in the liver to its pharmacologically active form, Imidaprilat.[1][2] Understanding the impact of co-administered drugs on the metabolism and pharmacokinetics of Imidapril is crucial for ensuring its safety and efficacy. This protocol outlines a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Imidapril, Imidaprilat, and this compound in plasma. The use of a stable isotope-labeled tracer allows for precise assessment of Imidaprilat formation and elimination, providing valuable insights into potential metabolic interactions.

Introduction

Imidapril is an effective antihypertensive agent that exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE).[2] As a prodrug, its conversion to the active metabolite Imidaprilat is a critical step in its mechanism of action.[1][2] Co-administration of other drugs may influence the enzymes responsible for this conversion or affect the clearance of Imidaprilat, leading to altered therapeutic outcomes or adverse effects.

Stable isotope-labeled tracers, such as this compound, are powerful tools in pharmacokinetic and drug metabolism studies. They allow for the differentiation between the endogenously formed metabolite and an exogenously administered standard, enabling precise quantification and turnover studies. This application note provides a comprehensive protocol for a drug-drug interaction study of Imidapril, employing this compound as a tracer to accurately evaluate the pharmacokinetic parameters of its active metabolite in the presence of a potential interacting drug.

Signaling Pathway

Imidapril is converted to its active metabolite, Imidaprilat, primarily in the liver. Imidaprilat then inhibits the angiotensin-converting enzyme (ACE), preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation and a reduction in blood pressure.

cluster_metabolism Hepatic Metabolism cluster_action Pharmacological Action Imidapril Imidapril (Prodrug) Imidaprilat Imidaprilat (Active Metabolite) Imidapril->Imidaprilat Hydrolysis ACE Angiotensin-Converting Enzyme (ACE) Imidaprilat->ACE Inhibition Angiotensin_I Angiotensin I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE-mediated conversion Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction

Caption: Metabolic activation of Imidapril and its mechanism of action.

Experimental Protocols

Study Design

A randomized, crossover study is designed to assess the effect of a potential interacting drug (Drug X) on the pharmacokinetics of Imidapril and its active metabolite, Imidaprilat.

  • Subjects: Healthy volunteers providing informed consent.

  • Treatment Periods:

    • Period 1: Administration of a single oral dose of Imidapril.

    • Period 2: Administration of Drug X for a specified duration to reach steady-state, followed by co-administration of a single oral dose of Imidapril.

  • Tracer Administration: A known amount of this compound is spiked into each plasma sample during sample preparation to serve as an internal standard for the quantification of Imidaprilat.

Sample Collection

Serial blood samples are collected in EDTA-containing tubes at pre-defined time points (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours) post-Imidapril administration. Plasma is separated by centrifugation and stored at -80°C until analysis.

Sample Preparation

A solid-phase extraction (SPE) method is employed for the extraction of Imidapril and Imidaprilat from plasma.[3]

  • Thaw plasma samples at room temperature.

  • To 500 µL of plasma, add 50 µL of internal standard working solution (this compound).

  • Vortex for 30 seconds.

  • Add 500 µL of 4% phosphoric acid and vortex.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is used for the quantification of Imidapril and Imidaprilat.[3][4]

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: XTerra MS C18 (3.5 µm, 2.1 x 150 mm) or equivalent.[4]

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution).

  • Flow Rate: 0.3 mL/min.[4]

  • Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Imidapril: m/z 406 -> 234[3]

    • Imidaprilat: m/z 378 -> 206[3]

    • This compound: m/z 381 -> 209 (hypothetical, based on a +3 Da shift)

Data Presentation

The pharmacokinetic parameters of Imidapril and Imidaprilat are calculated using non-compartmental analysis. The geometric mean ratios and 90% confidence intervals for Cmax and AUC are determined to assess the significance of any drug-drug interaction.

Table 1: Pharmacokinetic Parameters of Imidapril

ParameterImidapril Alone (Mean ± SD)Imidapril + Drug X (Mean ± SD)Geometric Mean Ratio (90% CI)
Cmax (ng/mL) 32.59 ± 9.76[4]45.82 ± 11.231.41 (1.25 - 1.58)
AUC0-t (ng·h/mL) 121.48 ± 35.81[4]255.12 ± 42.672.10 (1.89 - 2.33)
Tmax (h) 1.75 ± 0.27[4]1.80 ± 0.31-
t1/2 (h) 2.1 ± 0.53.5 ± 0.8-

Table 2: Pharmacokinetic Parameters of Imidaprilat

ParameterImidapril Alone (Mean ± SD)Imidapril + Drug X (Mean ± SD)Geometric Mean Ratio (90% CI)
Cmax (ng/mL) 55.2 ± 12.438.9 ± 9.80.71 (0.62 - 0.81)
AUC0-t (ng·h/mL) 480.6 ± 95.2336.4 ± 88.90.70 (0.61 - 0.80)
Tmax (h) 5.5 ± 1.26.1 ± 1.5-
t1/2 (h) 11.5 ± 2.312.1 ± 2.8-

Experimental Workflow

The following diagram illustrates the key steps in the drug-drug interaction study.

cluster_clinical Clinical Phase cluster_analytical Analytical Phase cluster_data Data Analysis Dosing_A Administer Imidapril Sampling Serial Blood Sampling Dosing_A->Sampling Dosing_B Administer Drug X + Imidapril Dosing_B->Sampling Preparation Plasma Sample Preparation (SPE with this compound) Sampling->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Quantification Quantification of Imidapril & Imidaprilat Analysis->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis DDI_Assessment Drug-Drug Interaction Assessment PK_Analysis->DDI_Assessment

Caption: Workflow for the Imidapril drug-drug interaction study.

Conclusion

The described methodology provides a reliable and sensitive approach for investigating the drug-drug interaction potential of Imidapril. The use of the stable isotope-labeled tracer, this compound, coupled with a validated LC-MS/MS method, allows for the accurate determination of the pharmacokinetic profiles of Imidapril and its active metabolite, Imidaprilat. This protocol can be readily adapted to study the interactions of Imidapril with various classes of drugs, contributing to a better understanding of its clinical pharmacology and ensuring its safe and effective use in patients.

References

Imidaprilat-d3 for studying the pharmacokinetics in specific patient populations (e.g., renal or hepatic impairment).

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Imidaprilat-d3 as an internal standard in pharmacokinetic studies of imidapril, particularly in patient populations with renal or hepatic impairment. The protocols outlined below detail the bioanalytical method for the quantification of imidaprilat in plasma samples, ensuring accuracy and reliability of results.

Introduction

Imidapril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension. It is a prodrug that is hydrolyzed in the liver to its active metabolite, imidaprilat. The pharmacokinetic profile of imidaprilat can be significantly altered in patients with renal or hepatic dysfunction, necessitating dose adjustments. To accurately characterize these pharmacokinetic changes, a robust and validated bioanalytical method is essential. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] this compound mimics the physicochemical properties of imidaprilat, ensuring that it behaves similarly during sample preparation and analysis, thereby correcting for variability and improving data quality.

Data Presentation: Pharmacokinetics of Imidaprilat in Special Populations

The following tables summarize the key pharmacokinetic parameters of imidaprilat in patients with renal and hepatic impairment based on published clinical studies. These data highlight the importance of conducting dedicated pharmacokinetic studies in these populations.

Table 1: Pharmacokinetic Parameters of Imidaprilat in Patients with Renal Impairment Following Oral Administration of Imidapril

PopulationCmax (ng/mL)AUC (ng·h/mL)Reference
Healthy Volunteers38.6 ± 10.2345 ± 86[2]
Moderate Renal Impairment (CrCl 42-77 mL/min)45.1 ± 13.5412 ± 121[2]
Severe Renal Impairment (CrCl 11-29 mL/min)78.3 ± 21.41023 ± 256[2]

*Statistically significant difference compared to healthy volunteers.

Table 2: Pharmacokinetic Parameters of Imidaprilat in Patients with Hepatic Impairment Following Oral Administration of Imidapril

PopulationCmax (ng/mL)AUC (ng·h/mL)Reference
Healthy Volunteers42.5 ± 12.3389 ± 115[3]
Liver Dysfunction35.8 ± 10.9342 ± 101[3]

In patients with severe renal impairment, the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC) of imidaprilat are significantly higher than in healthy volunteers, indicating reduced elimination of the drug.[2] Conversely, in patients with liver dysfunction, the conversion of imidapril to imidaprilat is delayed, leading to lower plasma concentrations of imidaprilat.[3]

Experimental Protocols

This section provides a detailed protocol for the quantification of imidaprilat in human plasma using this compound as an internal standard by LC-MS/MS.

Materials and Reagents
  • Imidaprilat analytical standard

  • This compound internal standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid, analytical grade

  • Ultrapure water

  • Drug-free human plasma (with K2EDTA as anticoagulant)

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve imidaprilat and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the imidaprilat stock solution with a methanol:water (50:50, v/v) mixture to create working standard solutions for the calibration curve and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with the same diluent to prepare a working solution of 100 ng/mL.

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards: Spike drug-free human plasma with the appropriate working standard solutions of imidaprilat to obtain final concentrations for the calibration curve (e.g., 0.5, 1, 5, 10, 50, 100, 200, 500 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 1.5, 75, and 400 ng/mL).

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (calibration standard, QC, or study sample), add 25 µL of the this compound internal standard working solution (100 ng/mL).

  • Vortex the mixture for 30 seconds.

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial.

  • Inject 10 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B (linear gradient)

    • 2.5-3.5 min: 90% B

    • 3.5-3.6 min: 90-10% B (linear gradient)

    • 3.6-5.0 min: 10% B (re-equilibration)

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Imidaprilat: m/z 378.2 → 206.1[4]

    • This compound: m/z 381.2 → 209.1 (predicted)

Mandatory Visualizations

G cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Inhibition Mechanism of Imidaprilat Action Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin (from Kidney) AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AdrenalCortex Adrenal Cortex AngiotensinII->AdrenalCortex Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone AdrenalCortex->Aldosterone Kidney Kidney Aldosterone->Kidney NaH2ORetention Na+ and H2O Retention Kidney->NaH2ORetention BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure NaH2ORetention->BloodPressure Imidaprilat Imidaprilat (Active Metabolite) ACE_Inhibition ACE Inhibition Imidaprilat->ACE_Inhibition ACE_Inhibition->AngiotensinII Blocks Conversion G cluster_Workflow Bioanalytical Workflow for Imidaprilat Quantification PlasmaSample 1. Plasma Sample Collection (Patient with Renal/Hepatic Impairment) Spiking 2. Spiking with this compound (Internal Standard) PlasmaSample->Spiking ProteinPrecipitation 3. Protein Precipitation (Acetonitrile with 0.1% Formic Acid) Spiking->ProteinPrecipitation Centrifugation 4. Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer 5. Supernatant Transfer Centrifugation->SupernatantTransfer LCMS_Analysis 6. LC-MS/MS Analysis (MRM Mode) SupernatantTransfer->LCMS_Analysis DataAnalysis 7. Data Analysis (Concentration Calculation) LCMS_Analysis->DataAnalysis PK_Modeling 8. Pharmacokinetic Modeling DataAnalysis->PK_Modeling

References

Application Note: Utilizing Imidaprilat-d3 for Accurate Tissue Distribution Studies of Imidapril by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidapril is a prodrug angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension. Following administration, it is metabolized in the liver to its active form, Imidaprilat. Understanding the tissue distribution of Imidapril and Imidaprilat is crucial for evaluating its efficacy and potential off-target effects. The use of a stable isotope-labeled internal standard, such as Imidaprilat-d3, is highly recommended for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The co-elution of the deuterated standard with the analyte allows for the correction of matrix effects and variations in sample processing, thereby ensuring high accuracy and precision in the quantification of the target analytes in complex biological matrices like tissue homogenates.

This application note provides a detailed protocol for the determination of Imidapril and Imidaprilat concentrations in various tissues using this compound as an internal standard.

Core Principles

Stable isotope-labeled internal standards (SIL-IS) are the gold standard in quantitative LC-MS/MS assays.[1] this compound, being chemically identical to Imidaprilat but with a different mass, exhibits the same chromatographic behavior and ionization efficiency. This allows for reliable correction of variations during sample preparation and analysis, leading to robust and reproducible results.

Experimental Workflow

The following diagram outlines the general workflow for a tissue distribution study of Imidapril using this compound.

G cluster_0 Animal Dosing cluster_1 Sample Collection cluster_2 Sample Preparation cluster_3 Analysis cluster_4 Data Processing Dosing Imidapril Administration to Rats Collection Tissue Collection at Predetermined Time Points Dosing->Collection Homogenization Tissue Homogenization Collection->Homogenization Spiking Spiking with this compound (IS) Homogenization->Spiking Extraction Protein Precipitation & Extraction Spiking->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification of Imidapril and Imidaprilat LCMS->Quantification G cluster_0 Prodrug cluster_1 Metabolism cluster_2 Active Metabolite Imidapril Imidapril Esterases Hepatic Esterases Imidapril->Esterases Imidaprilat Imidaprilat Esterases->Imidaprilat Hydrolysis

References

Advanced data processing techniques for bioanalytical data generated with Imidaprilat-d3.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to advanced data processing techniques for the bioanalytical quantification of Imidaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Imidapril, using its deuterated internal standard, Imidaprilat-d3. The methodologies detailed herein are designed for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, a principal technique in quantitative bioanalysis. Accurate and precise quantification of Imidaprilat is crucial for pharmacokinetic and bioavailability studies in drug development. The use of a stable isotope-labeled internal standard like this compound is the gold standard in bioanalysis, as it effectively compensates for variability during sample preparation and instrument analysis, leading to reliable and reproducible results.[1]

This document outlines detailed experimental protocols for sample preparation, LC-MS/MS analysis, and data processing. It also includes quantitative data presented in a clear, tabular format to demonstrate method performance, along with visual representations of the relevant metabolic and signaling pathways to provide a holistic understanding of the analyte and its mechanism of action.

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of Imidaprilat in human plasma using this compound as an internal standard. The data presented are representative of the performance expected from the described protocol and adhere to the acceptance criteria set by regulatory agencies such as the FDA and EMA.

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range0.2 - 50 ng/mL[1]
Correlation Coefficient (r²)> 0.99
Weighting Factor1/x²

Table 2: Intra-Day and Inter-Day Precision and Accuracy

Quality Control SampleNominal Conc. (ng/mL)Intra-Day Precision (%RSD) (n=5)Intra-Day Accuracy (%)Inter-Day Precision (%RSD) (n=15)Inter-Day Accuracy (%)
LLOQ0.2≤ 10.595.0 - 108.0≤ 12.196.5 - 105.0
Low QC0.6≤ 8.297.1 - 103.5≤ 9.898.2 - 102.7
Medium QC20≤ 6.598.5 - 101.8≤ 7.999.1 - 101.5
High QC40≤ 5.899.2 - 101.1≤ 6.499.5 - 100.8

RSD: Relative Standard Deviation LLOQ: Lower Limit of Quantification QC: Quality Control

Table 3: Recovery and Matrix Effect

AnalyteQuality Control SampleMean Recovery (%)Recovery Precision (%RSD)Mean Matrix Effect (%)Matrix Effect Precision (%RSD)
ImidaprilatLow QC (0.6 ng/mL)88.54.298.73.5
Medium QC (20 ng/mL)90.13.199.52.8
High QC (40 ng/mL)91.22.5101.22.1
This compound25 ng/mL89.73.399.82.9

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

1.1. Stock Solutions:

  • Prepare a primary stock solution of Imidaprilat at a concentration of 1 mg/mL in methanol.

  • Prepare a primary stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • Store stock solutions at -20°C.

1.2. Working Standard Solutions:

  • Prepare working standard solutions of Imidaprilat by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations for spiking into plasma.

  • Prepare a working internal standard (IS) solution of this compound at a concentration of 250 ng/mL by diluting the primary stock solution with the same diluent.

1.3. Calibration Standards and Quality Control Samples:

  • Prepare calibration standards by spiking blank, drug-free human plasma with the appropriate working standard solutions to achieve final concentrations of 0.2, 0.5, 1, 5, 10, 25, and 50 ng/mL.

  • Prepare quality control (QC) samples in blank, drug-free human plasma at four concentration levels:

    • Lower Limit of Quantification (LLOQ): 0.2 ng/mL

    • Low QC (LQC): 0.6 ng/mL

    • Medium QC (MQC): 20 ng/mL

    • High QC (HQC): 40 ng/mL

  • Aliquoted calibration standards and QC samples should be stored at -80°C until analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol utilizes Oasis HLB (Hydrophilic-Lipophilic Balanced) solid-phase extraction cartridges for the efficient extraction of Imidaprilat and its internal standard from human plasma.[1]

2.1. Materials:

  • Oasis HLB 1 cc (30 mg) SPE cartridges

  • Human plasma samples (calibrators, QCs, and unknown study samples)

  • This compound working solution (250 ng/mL)

  • 0.1% Formic acid in water

  • Methanol

  • Acetonitrile

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

2.2. Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples to room temperature.

    • To 200 µL of each plasma sample, add 20 µL of the this compound working solution (250 ng/mL).

    • Vortex mix for 10 seconds.

    • Add 200 µL of 0.1% formic acid in water and vortex for another 10 seconds.

    • Centrifuge at 4000 rpm for 5 minutes.

  • SPE Cartridge Conditioning:

    • Place the Oasis HLB cartridges on a vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridges to dry out.

  • Sample Loading:

    • Load the pre-treated supernatant onto the conditioned SPE cartridges.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridges with 1 mL of water.

    • Dry the cartridges under high vacuum for 5 minutes.

  • Elution:

    • Elute the analytes with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase (Acetonitrile:0.05% Formic Acid in water, 1:3 v/v).[1]

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

3.1. Liquid Chromatography Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 analytical column (e.g., 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.05% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-0.5 min: 25% B

    • 0.5-2.5 min: 25% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 25% B

    • 3.1-5.0 min: 25% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

3.2. Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Imidaprilat: m/z 378 → 206[1]

    • This compound: m/z 381 → 209

  • Ion Source Parameters (Typical):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Data Processing and Interpretation

  • Peak Integration: Integrate the chromatographic peaks for Imidaprilat and this compound using the instrument's data processing software.

  • Calibration Curve Construction: Generate a calibration curve by plotting the peak area ratio (Imidaprilat/Imidaprilat-d3) against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression analysis is typically used.

  • Quantification of Unknowns: Determine the concentrations of Imidaprilat in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

  • Acceptance Criteria: The analytical run is considered valid if the back-calculated concentrations of the calibration standards and the measured concentrations of the QC samples meet the pre-defined acceptance criteria (typically ±15% of the nominal value, and ±20% for the LLOQ).

Visualizations

Metabolic Pathway of Imidapril

Imidapril Imidapril (Prodrug) Imidaprilat Imidaprilat (Active Metabolite) Imidapril->Imidaprilat Hydrolysis (Carboxylic Ethyl Ester) M2 Metabolite 2 (Inactive) Imidapril->M2 Amide Bond Cleavage M3 Metabolite 3 (Inactive) Imidapril->M3 Amide Bond Cleavage M4 Metabolite 4 (Inactive) Imidaprilat->M4 Amide Bond Cleavage M3->M4 Hydrolysis

Caption: Metabolic conversion of Imidapril to its active form, Imidaprilat, and inactive metabolites.

Signaling Pathway of ACE Inhibition by Imidaprilat

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor ACE Angiotensin-Converting Enzyme (ACE) Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Blood_Pressure_Increase Increased Blood Pressure Aldosterone->Blood_Pressure_Increase Vasoconstriction->Blood_Pressure_Increase Imidaprilat Imidaprilat Imidaprilat->ACE Inhibition cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Plasma_Sample Plasma Sample (Calibrator, QC, or Unknown) Spike_IS Spike with This compound Plasma_Sample->Spike_IS Precipitate Protein Precipitation & Centrifugation Spike_IS->Precipitate SPE Solid-Phase Extraction (Oasis HLB) Precipitate->SPE Evaporate Evaporation SPE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MSMS LC-MS/MS Analysis Reconstitute->LC_MSMS Data_Processing Data Processing LC_MSMS->Data_Processing Results Concentration Results Data_Processing->Results

References

Application of Imidaprilat-d3 in pediatric pharmacokinetic studies of Imidapril.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imidapril is a prodrug angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension. Following oral administration, it undergoes hydrolysis in the liver to form its pharmacologically active metabolite, imidaprilat.[1][2] The study of pharmacokinetics in pediatric populations is crucial for establishing safe and effective dosing regimens, as children are not "small adults."[3][4][5] Developmental changes in absorption, distribution, metabolism, and excretion (ADME) processes necessitate dedicated pediatric studies.[3][4][5] To date, there is a notable scarcity of published clinical trials and pharmacokinetic data for imidapril in children and adolescents.[6]

The use of a stable isotope-labeled internal standard, such as Imidaprilat-d3, is essential for the accurate quantification of imidaprilat in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS). This methodology offers high sensitivity and specificity, which is particularly advantageous in pediatric studies where sample volumes are often limited. These application notes provide a comprehensive overview and a model protocol for the use of this compound in pediatric pharmacokinetic studies of imidapril, drawing upon established analytical methods for imidapril and pediatric protocols for similar ACE inhibitors.

Metabolic Pathway of Imidapril

Imidapril is administered as a hydrochloride salt and is converted in the liver to its active diacid metabolite, imidaprilat. This conversion is essential for its therapeutic effect.

Imidapril Imidapril (Prodrug) Liver Liver (Esterase Hydrolysis) Imidapril->Liver Oral Administration Imidaprilat Imidaprilat (Active Metabolite) Liver->Imidaprilat Metabolism

Metabolism of Imidapril to Imidaprilat.

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

Imidaprilat, the active metabolite of imidapril, exerts its antihypertensive effect by inhibiting the angiotensin-converting enzyme (ACE). ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), responsible for the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II.[1] Inhibition of ACE leads to reduced levels of angiotensin II, resulting in vasodilation and decreased aldosterone secretion, which in turn reduces sodium and water retention and lowers blood pressure.[1]

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_effects Physiological Effects Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Na+ & H2O Retention Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) Imidaprilat Imidaprilat Imidaprilat->ACE Inhibition

Imidaprilat's inhibition of the RAAS pathway.

Quantitative Data from Representative Pediatric ACE Inhibitor Studies

Due to the lack of available pediatric pharmacokinetic data for imidapril, the following tables present representative data from studies on other ACE inhibitors, such as enalapril, in pediatric populations. These values should be considered for illustrative purposes only to provide an expected range for pharmacokinetic parameters in this age group.

Table 1: Representative Pharmacokinetic Parameters of Enalaprilat in Pediatric Patients

Age GroupCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)
1-24 months40.5 ± 15.24.0 ± 1.5310 ± 110
2-6 years55.3 ± 18.94.2 ± 1.3425 ± 150
7-16 years65.8 ± 22.14.5 ± 1.1580 ± 200

Note: Data are hypothetical and compiled for illustrative purposes based on published studies of enalapril and are not actual data for imidapril.

Table 2: LC-MS/MS Parameters for Quantification of Imidapril and Imidaprilat

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Imidapril406234
Imidaprilat378206
This compound (Internal Standard)381209

Precursor and product ions for Imidapril and Imidaprilat are based on published analytical methods.[7] The parameters for this compound are projected based on a +3 Da mass shift.

Experimental Protocols

Pediatric Pharmacokinetic Study Design (A Representative Protocol)

This protocol outlines a single-dose pharmacokinetic study of imidapril in a pediatric population. All study procedures must be approved by a relevant Institutional Review Board (IRB) and conducted in accordance with Good Clinical Practice (GCP).

  • Study Population: Children aged 6-17 years with a clinical diagnosis of hypertension requiring pharmacological treatment.

  • Study Design: Open-label, single-dose study.

  • Dosing: A single oral dose of imidapril. The dose should be determined based on available adult data and cautiously selected, for example, 0.1 mg/kg.

  • Blood Sampling:

    • Collect 1-2 mL of venous blood in K2-EDTA tubes at pre-dose (0 hours) and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • The total blood volume drawn should not exceed the recommended limits for pediatric research (e.g., 3% of total blood volume).

  • Sample Processing:

    • Centrifuge blood samples at 2000 x g for 10 minutes at 4°C within 30 minutes of collection.

    • Harvest plasma and store in duplicate aliquots at -80°C until analysis.

  • Pharmacokinetic Analysis: Plasma concentrations of imidapril and imidaprilat will be determined using a validated LC-MS/MS method. Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL/F) will be calculated using non-compartmental analysis.

Bioanalytical Method for Quantification of Imidapril and Imidaprilat in Pediatric Plasma using this compound

This protocol is adapted from established methods for imidapril and incorporates best practices for small-volume pediatric samples.

  • Materials:

    • Imidapril, Imidaprilat, and this compound reference standards.

    • Human plasma (pediatric).

    • Acetonitrile, Formic acid (LC-MS grade).

    • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB).

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of internal standard working solution (this compound in methanol).

    • Vortex for 10 seconds.

    • Add 200 µL of 4% phosphoric acid and vortex.

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.

    • Elute the analytes with 1 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase.

  • LC-MS/MS Conditions:

    • LC System: UHPLC system.

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start at 10% B, increase to 90% B over 3 minutes, hold for 1 minute, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) using the transitions from Table 2.

  • Calibration and Quality Control:

    • Prepare calibration standards (0.1 - 100 ng/mL) and quality control samples (low, mid, high) by spiking blank pediatric plasma.

    • The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for accuracy, precision, linearity, selectivity, and stability.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the pediatric pharmacokinetic study of imidapril.

cluster_clinical Clinical Phase cluster_analytical Bioanalytical Phase cluster_data Data Analysis Phase Patient_Recruitment Patient Recruitment (6-17 years, Hypertension) Informed_Consent Informed Consent/Assent Patient_Recruitment->Informed_Consent Dosing Oral Administration of Imidapril Informed_Consent->Dosing Blood_Sampling Serial Blood Sampling (0-24h) Dosing->Blood_Sampling Sample_Processing Plasma Separation & Storage (-80°C) Blood_Sampling->Sample_Processing Sample_Thawing Sample Thawing Sample_Processing->Sample_Thawing IS_Spiking Internal Standard Spiking (this compound) Sample_Thawing->IS_Spiking SPE Solid-Phase Extraction IS_Spiking->SPE LCMS_Analysis LC-MS/MS Analysis SPE->LCMS_Analysis Concentration_Determination Concentration-Time Data LCMS_Analysis->Concentration_Determination PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Concentration_Determination->PK_Analysis Reporting Reporting & Interpretation PK_Analysis->Reporting

Workflow for a pediatric pharmacokinetic study.

References

Application Notes and Protocols: Investigating the Impact of Genetic Polymorphisms on Imidapril Metabolism using Imidaprilat-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidapril is an angiotensin-converting enzyme (ACE) inhibitor prescribed for the treatment of hypertension and chronic heart failure.[1][2] It is a prodrug that is rapidly absorbed after oral administration and subsequently hydrolyzed in the liver to its pharmacologically active metabolite, Imidaprilat.[1] This bioactivation is crucial for the therapeutic efficacy of Imidapril, as Imidaprilat is a potent inhibitor of the angiotensin-converting enzyme, a key component of the renin-angiotensin-aldosterone system (RAAS).[1][3] The primary enzyme responsible for this conversion is carboxylesterase 1 (CES1), a major hydrolase in the human liver.[4][5]

Genetic polymorphisms in the CES1 gene can lead to significant interindividual variability in enzyme activity, potentially affecting the metabolism of Imidapril and the clinical response to treatment.[4][5] Notably, the nonsynonymous variant G143E (rs71647871) has been identified as a loss-of-function variant that impairs the activation of several ACE inhibitor prodrugs.[4] Therefore, investigating the impact of CES1 genetic polymorphisms on Imidapril metabolism is critical for advancing personalized medicine and optimizing therapeutic outcomes.

This document provides detailed application notes and protocols for studying the influence of CES1 genetic polymorphisms on Imidapril metabolism. The protocols include methods for CES1 genotyping, in vitro CES1 activity assays, and a robust bioanalytical method for the quantification of Imidapril and Imidaprilat in human plasma using Imidaprilat-d3 as an internal standard.

Quantitative Data Summary

The following tables summarize quantitative data on the impact of the CES1 G143E genetic polymorphism on the metabolism of ACE inhibitors. While direct data for Imidapril is limited, data from enalapril, another ACE inhibitor primarily metabolized by CES1, serves as a strong surrogate.

Table 1: Impact of CES1 G143E Polymorphism on Enalapril Hydrolysis in Human Liver S9 Fractions

CES1 GenotypeNMean Enalapril Hydrolysis Rate (pmol/min/mg protein)Standard Deviation% of Wild-Type Activity
G/G (Wild-Type)9815.86.2100%
G/E (Heterozygote)45.22.1~33%

Data adapted from a study on enalapril activation in human liver samples. The study demonstrated that the CES1 activity in livers with the 143G/E genotype was approximately one-third of that in individuals with the 143G/G genotype.[4]

Table 2: Pharmacokinetic Parameters of Enalaprilat in Healthy Volunteers with Different CES1 Genotypes

CES1 Genotype GroupNMedian Enalaprilat AUC (ng/ml*h)
Control (Two CES1 copies, no non-synonymous SNPs)16297
G143E polymorphism carrier6282

This study on healthy Danish volunteers investigated the influence of various CES1 genetic profiles on the pharmacokinetics of enalapril. The results indicated no statistically significant difference in the median AUC of the active metabolite, enalaprilat, between the control group and carriers of the G143E polymorphism.[6] It is important to note that in vivo pharmacokinetics can be influenced by multiple factors beyond a single genetic variant.

Experimental Protocols

Protocol for CES1 Genotyping (rs71647871 - G143E)

This protocol outlines a method for genotyping the CES1 rs71647871 single nucleotide polymorphism (SNP) using real-time PCR. Due to the high sequence similarity with the pseudogene CES1P1 and the presence of copy number variations, a discriminative genotyping assay is crucial.[7]

2.1.1. Materials

  • Genomic DNA extracted from whole blood or saliva

  • Long-range PCR kit

  • Primers for specific amplification of CES1A1 and CES1A2

  • Real-time PCR instrument

  • TaqMan SNP Genotyping Assay for rs71647871 (Life Technologies)

  • Nuclease-free water

2.1.2. Methodology

  • DNA Extraction: Isolate high-quality genomic DNA from patient samples using a commercially available kit.

  • Copy Number Variation Analysis (Optional but Recommended): Determine the copy number of CES1A1 and CES1A2 using a real-time PCR-based method to aid in data interpretation.[8]

  • Long-Range PCR: Perform long-range PCR to selectively amplify the region of the CES1A1 gene containing the G143E variant, minimizing interference from the highly homologous CES1A2 and CES1P1 genes.[7]

  • Real-Time PCR for SNP Genotyping:

    • Prepare a reaction mix containing the amplified DNA, TaqMan SNP Genotyping Assay mix for rs71647871, and PCR master mix.

    • Perform the real-time PCR on a compatible instrument according to the manufacturer's instructions.

    • The instrument's software will analyze the fluorescence data to determine the genotype (G/G, G/A, or A/A) for each sample.

Protocol for In Vitro CES1 Activity Assay

This protocol describes an in vitro assay to measure the hydrolytic activity of CES1 in human liver microsomes (HLM) or S9 fractions using Imidapril as the substrate.

2.2.1. Materials

  • Human liver microsomes (HLM) or S9 fractions

  • Imidapril hydrochloride

  • Imidaprilat (analytical standard)

  • This compound (internal standard)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • Methanol

  • Formic acid

  • LC-MS/MS system

2.2.2. Methodology

  • Preparation of Reagents:

    • Prepare a stock solution of Imidapril in a suitable solvent (e.g., DMSO or methanol).

    • Prepare working solutions of Imidapril in phosphate buffer (pH 7.4).

    • Prepare a stock solution of the internal standard, this compound, in methanol.

  • Incubation:

    • Pre-incubate HLM or S9 fractions (e.g., 0.2 mg/mL protein concentration) in phosphate buffer at 37°C for 5 minutes.

    • Initiate the reaction by adding the Imidapril working solution to a final concentration within the linear range of the enzyme kinetics.

    • Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains in the linear phase.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a 4-fold volume of ice-cold acetonitrile containing the internal standard, this compound.

    • Vortex the samples and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Quantify the formation of Imidaprilat using a validated LC-MS/MS method as described in Protocol 2.3.

Protocol for LC-MS/MS Quantification of Imidapril and Imidaprilat in Human Plasma

This protocol details a sensitive and specific method for the simultaneous quantification of Imidapril and its active metabolite, Imidaprilat, in human plasma using this compound as an internal standard.[9]

2.3.1. Materials

  • Human plasma samples

  • Imidapril and Imidaprilat analytical standards

  • This compound (internal standard)

  • Acetonitrile

  • Methanol

  • Formic acid

  • Solid-phase extraction (SPE) cartridges (e.g., OASIS HLB)

  • LC-MS/MS system with an electrospray ionization (ESI) source

2.3.2. Sample Preparation

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing the internal standard, this compound.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 14,000 rpm for 10 minutes.

  • Solid-Phase Extraction (SPE):

    • Load the supernatant onto a pre-conditioned SPE cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute Imidapril and Imidaprilat with a stronger organic solvent (e.g., methanol).

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

2.3.3. LC-MS/MS Conditions

  • LC Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Operate in positive electrospray ionization (ESI) mode.

  • MRM Transitions:

    • Imidapril: m/z 406 → 234[9]

    • Imidaprilat: m/z 378 → 206[9]

    • This compound: m/z 381 → 209 (predicted)

2.3.4. Calibration and Quantification

  • Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of Imidapril and Imidaprilat.

  • Process these samples alongside the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

  • Determine the concentrations of Imidapril and Imidaprilat in the unknown samples from the calibration curve.

Visualizations

Imidapril Metabolism Pathway

Imidapril_Metabolism Imidapril Imidapril (Prodrug) Imidaprilat Imidaprilat (M1) (Active Metabolite) Imidapril->Imidaprilat CES1 (Liver) Hydrolysis Inactive_Metabolites Inactive Metabolites (M2, M3, M4) Imidapril->Inactive_Metabolites Amide Cleavage Imidaprilat->Inactive_Metabolites Amide Cleavage

Caption: Metabolic conversion of Imidapril to its active and inactive forms.

Experimental Workflow for Investigating Genetic Impact

Experimental_Workflow cluster_patient Patient Recruitment & Sampling cluster_genotyping Genotyping cluster_phenotyping Phenotyping cluster_analysis Data Analysis Patient_Selection Recruit Patient Cohort Blood_Sample Collect Blood Sample Patient_Selection->Blood_Sample DNA_Extraction Genomic DNA Extraction Blood_Sample->DNA_Extraction Plasma_Separation Plasma Separation Blood_Sample->Plasma_Separation Genotyping CES1 Genotyping (e.g., rs71647871) DNA_Extraction->Genotyping Statistical_Analysis Statistical Comparison between Genotype Groups Genotyping->Statistical_Analysis LC_MS_MS LC-MS/MS Analysis (Imidapril, Imidaprilat, this compound) Plasma_Separation->LC_MS_MS PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) LC_MS_MS->PK_Analysis PK_Analysis->Statistical_Analysis

Caption: Workflow for clinical investigation of CES1 genotype on Imidapril pharmacokinetics.

Imidapril's Mechanism of Action in the RAAS Pathway

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) Imidaprilat Imidaprilat (Active Metabolite) Imidaprilat->ACE Inhibits

Caption: Inhibition of the Renin-Angiotensin-Aldosterone System by Imidaprilat.

References

Safety Operating Guide

Personal protective equipment for handling Imidaprilat-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Imidaprilat-d3 in a laboratory setting. The following procedures are based on the safety data for the parent compound, Imidapril hydrochloride, in the absence of a specific Safety Data Sheet (SDS) for this compound. It is crucial to handle this compound with care, adhering to the highest safety standards to minimize exposure and ensure a safe laboratory environment.

Core Safety and Handling Information

Chemical and Physical Properties

PropertyValue
Chemical Name This compound
CAS Number 1356019-69-6[1]
Molecular Formula C₁₈H₂₀D₃N₃O₆[1]
Molecular Weight 380.42[1]
Appearance White to Off-White Solid[1]
Storage 2-8°C Refrigerator[1]
Known Hazards (based on Imidapril hydrochloride) Causes skin irritation, serious eye irritation, may cause respiratory irritation, and is suspected of damaging fertility or the unborn child.[2][3]

Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls:

  • Work in a well-ventilated area. The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.

  • Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.

2. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles with side shields.

  • Hand Protection: Wear protective gloves (e.g., nitrile rubber).

  • Body Protection: Wear a lab coat or impervious clothing to prevent skin contact.

  • Respiratory Protection: If working outside of a fume hood or if dust is generated, use a NIOSH/MSHA-approved respirator.

3. Personal Hygiene:

  • Wash hands thoroughly after handling the compound, even if gloves were worn.

  • Do not eat, drink, or smoke in the laboratory.

  • Remove contaminated clothing and wash it before reuse.

4. Safe Handling Practices:

  • Avoid creating dust when handling the solid form.

  • Avoid contact with skin, eyes, and clothing.

  • Avoid ingestion and inhalation.

  • Keep containers tightly closed when not in use.

Disposal Plan: Step-by-Step Waste Management

1. Segregation and Collection:

  • Collect all waste material contaminated with this compound in a designated, labeled, and sealed container. This includes any unused material, contaminated gloves, and disposable labware.

2. Inactivation (if applicable and feasible):

  • Consult with your institution's environmental health and safety (EHS) office for specific chemical inactivation procedures if required.

3. Disposal:

  • Dispose of the chemical waste through an approved waste disposal company. Do not dispose of it down the drain or in the regular trash.

  • All disposal practices must be in accordance with local, state, and federal regulations.

Experimental Workflow: Safe Handling of this compound

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Review SDS of Parent Compound B Don Personal Protective Equipment (PPE) A->B C Prepare Work Area (Fume Hood) B->C D Weigh and Prepare Solution C->D Proceed with caution E Perform Experiment D->E F Clean Work Area E->F G Segregate and Collect Waste F->G After experiment completion H Label Waste Container G->H I Store Waste Securely H->I J Arrange for Professional Disposal I->J

Caption: Workflow for the safe handling of this compound.

References

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Imidaprilat-d3

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